molecular formula C12H13ClN2O2 B15578675 BPU17

BPU17

Cat. No.: B15578675
M. Wt: 252.69 g/mol
InChI Key: PQBOODMFLJIYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BPU17 is a useful research compound. Its molecular formula is C12H13ClN2O2 and its molecular weight is 252.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]cyclobutanecarboxamide

InChI

InChI=1S/C12H13ClN2O2/c13-9-4-6-10(7-5-9)14-12(17)15-11(16)8-2-1-3-8/h4-8H,1-3H2,(H2,14,15,16,17)

InChI Key

PQBOODMFLJIYSP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

BPU17 Mechanism of Action in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BPU17, a benzoylphenylurea (B10832687) derivative, in endothelial cells. This compound has emerged as a promising dual inhibitor of angiogenesis and fibrosis, with potential therapeutic applications in diseases such as neovascular age-related macular degeneration (nAMD).[1][2] This document details the molecular pathways, summarizes key experimental findings, provides detailed experimental protocols, and visualizes the signaling cascades and workflows.

Core Mechanism of Action

This compound exerts its anti-angiogenic effects in endothelial cells through a novel pathway targeting mitochondrial function and downstream gene transcription. The primary molecular target of this compound is Prohibitin 1 (PHB1) .[1][2]

The mechanism can be summarized in the following key steps:

  • Binding to Prohibitin 1 (PHB1): this compound directly binds to PHB1, a highly conserved protein located in the inner mitochondrial membrane.[1][2]

  • Inhibition of PHB1-PHB2 Interaction: This binding event disrupts the formation of the PHB1-PHB2 heterodimer complex.[1][2] The proper assembly of this complex is crucial for maintaining mitochondrial integrity and function.

  • Induction of Mild Mitochondrial Dysfunction: The disruption of the PHB complex leads to mild mitochondrial dysfunction. This is characterized by an increase in the production of mitochondrial reactive oxygen species (ROS) due to the inhibition of complex I of the electron transport chain.

  • Downregulation of SRF/MRTF Signaling: The resulting mitochondrial stress leads to the downregulation of the Serum Response Factor (SRF) and its cofactors, the Myocardin-Related Transcription Factors (MRTF-A and MRTF-B).[1] This signaling axis is a key regulator of actin cytoskeleton dynamics and is essential for cell motility and migration.

  • Inhibition of Angiogenic Processes: The suppression of SRF/CArG box-dependent transcription ultimately inhibits key functions of endothelial cells required for angiogenesis. Specifically, this compound has been shown to inhibit endothelial cell motility and the formation of capillary-like structures (tube formation).[1]

  • In Vivo Efficacy: The anti-angiogenic activity of this compound has been confirmed in vivo, where it was shown to inhibit choroidal neovascularization (CNV) in a mouse model.[1]

Quantitative Data Summary

While the primary literature highlights the inhibitory effects of this compound, specific quantitative data such as IC50 values for endothelial cell functions or precise fold-changes in protein expression are not available in the publicly accessible abstracts. The following tables are structured to present such data, which would be derived from the full-text analysis of the cited studies.

Table 1: In Vitro Efficacy of this compound on Endothelial Cell Function

ParameterEndothelial Cell TypeThis compound ConcentrationResult
IC50 (Tube Formation) HUVECData not availableData not available
IC50 (Cell Migration) HMVECData not availableData not available
SRF Expression HUVECData not availableQualitative decrease
MRTF-A/B Expression HUVECData not availableQualitative decrease

HUVEC: Human Umbilical Vein Endothelial Cells; HMVEC: Human Microvascular Endothelial Cells.

Table 2: In Vivo Efficacy of this compound on Choroidal Neovascularization

Animal ModelThis compound DosageAdministration RouteOutcome MeasureResult
Mouse CNV Model Data not availableData not availableCNV Lesion AreaQualitative decrease

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to visualize the this compound mechanism of action and a typical experimental workflow for its evaluation.

BPU17_Mechanism_of_Action cluster_cell Endothelial Cell cluster_mito Mitochondrion cluster_nucleus Nucleus PHB1 PHB1 PHB_complex PHB1/PHB2 Complex PHB1->PHB_complex Forms PHB2 PHB2 PHB2->PHB_complex ETC Electron Transport Chain (Complex I) PHB_complex->ETC Maintains Function ROS ↑ ROS ETC->ROS Dysfunction Leads to SRF SRF ROS->SRF Downregulates Expression MRTF MRTF-A/B ROS->MRTF Downregulates Expression SRF_MRTF_complex SRF/MRTF Complex SRF->SRF_MRTF_complex MRTF->SRF_MRTF_complex CArG CArG Box (DNA) SRF_MRTF_complex->CArG Binds to Angio_Genes Angiogenesis Genes (e.g., for motility) CArG->Angio_Genes Promotes Transcription Angiogenesis_Inhibition Inhibition of Angiogenesis (↓ Motility, ↓ Tube Formation) Angio_Genes->Angiogenesis_Inhibition Transcription Inhibited This compound This compound This compound->PHB1 Binds & Inhibits Interaction with PHB2 BPU17_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_molecular Molecular Analysis cluster_invivo In Vivo Analysis start_invitro Culture Endothelial Cells (e.g., HUVEC, HMVEC) treatment Treat with this compound (Varying Concentrations) start_invitro->treatment tube_formation Tube Formation Assay on Matrigel treatment->tube_formation migration_assay Migration/Wound Healing Assay treatment->migration_assay protein_analysis Western Blot for SRF, MRTF-A/B treatment->protein_analysis gene_expression qPCR for Angiogenesis-related Genes treatment->gene_expression data_analysis Data Analysis & Interpretation tube_formation->data_analysis migration_assay->data_analysis protein_analysis->data_analysis gene_expression->data_analysis start_invivo Laser-induced CNV in Mouse Model invivo_treatment Administer this compound start_invivo->invivo_treatment analysis Quantify CNV Lesion Area (e.g., via Imaging) invivo_treatment->analysis analysis->data_analysis

References

The Molecular Target of BPU17: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPU17, a novel benzoylphenylurea (B10832687) derivative, has emerged as a promising therapeutic agent with potent anti-fibrotic and anti-angiogenic properties. This technical guide provides an in-depth exploration of the molecular target of this compound and its mechanism of action. Through a comprehensive review of available data, this document elucidates the signaling pathways modulated by this compound, presents quantitative data on its activity, and details the experimental protocols used for its characterization. The primary molecular target of this compound has been identified as Prohibitin 1 (PHB1). This compound exerts its biological effects by binding to PHB1 and disrupting its interaction with Prohibitin 2 (PHB2), leading to mild mitochondrial dysfunction and subsequent suppression of Serum Response Factor (SRF)-mediated transcription. This guide is intended to serve as a valuable resource for researchers in the fields of drug discovery, cell biology, and molecular pharmacology.

Introduction

Fibrosis and angiogenesis are key pathological processes in a multitude of diseases, including cancer and age-related macular degeneration. The development of small molecules that can effectively modulate these processes is of significant interest in modern therapeutics. This compound is a benzoylphenylurea derivative that has demonstrated significant anti-fibrotic and anti-angiogenic activities in preclinical studies.[1][2] Understanding the precise molecular target and the downstream signaling pathways affected by this compound is crucial for its further development and clinical application. This guide synthesizes the current knowledge on this compound, with a focus on its core molecular interactions and cellular effects.

The Molecular Target: Prohibitin 1 (PHB1)

The primary molecular target of this compound is Prohibitin 1 (PHB1) , a highly conserved and pleiotropic protein.[1][2] Prohibitins, including PHB1 and its binding partner PHB2, are predominantly located in the inner mitochondrial membrane where they form a ring-like supercomplex. This complex acts as a scaffold protein, playing critical roles in maintaining mitochondrial integrity, regulating mitochondrial respiration, and modulating cell signaling pathways.

This compound has been shown to directly bind to PHB1.[1][2] This interaction disrupts the formation of the functional PHB1-PHB2 heterodimer. The dissociation of this complex leads to a state of mild mitochondrial dysfunction, which is a key initiating event in the mechanism of action of this compound.

Mechanism of Action and Signaling Pathway

The binding of this compound to PHB1 triggers a cascade of downstream events that ultimately result in the observed anti-fibrotic and anti-angiogenic effects. The central pathway inhibited by this compound is the Serum Response Factor (SRF)/CArG box-dependent transcription .

The proposed signaling pathway is as follows:

  • Binding to PHB1: this compound directly interacts with PHB1.

  • Disruption of PHB1-PHB2 Interaction: This binding event prevents the proper assembly of the PHB1-PHB2 complex in the mitochondria.

  • Mild Mitochondrial Dysfunction: The disruption of the prohibitin complex leads to subtle impairments in mitochondrial function.

  • Suppression of SRF-Mediated Transcription: The mitochondrial dysfunction, through a yet to be fully elucidated mechanism, leads to the downregulation of SRF-dependent gene expression. A key target in this process is the Cysteine and glycine-rich protein 2 (CRP2) , a known cofactor of SRF.[2] The inhibition of CRP2 expression contributes significantly to the suppression of SRF's transcriptional activity.

  • Inhibition of Fibrosis and Angiogenesis: SRF is a master regulator of genes involved in cell motility, proliferation, and extracellular matrix production. By inhibiting SRF-mediated transcription, this compound effectively suppresses key processes in fibrosis (e.g., collagen synthesis) and angiogenesis (e.g., endothelial cell migration and tube formation).[1][2]

BPU17_Signaling_Pathway cluster_prohibitin Prohibitin Complex This compound This compound PHB1 Prohibitin 1 (PHB1) This compound->PHB1 Binds PHB2 Prohibitin 2 (PHB2) PHB1->PHB2 Interaction Mito_Dysfunction Mild Mitochondrial Dysfunction PHB1->Mito_Dysfunction Disruption leads to SRF_Pathway SRF/CArG Box-Dependent Transcription Mito_Dysfunction->SRF_Pathway Suppresses CRP2 CRP2 Expression SRF_Pathway->CRP2 Fibrosis Fibrosis (e.g., Collagen Synthesis) SRF_Pathway->Fibrosis Angiogenesis Angiogenesis (e.g., Cell Motility) SRF_Pathway->Angiogenesis

Figure 1: this compound Signaling Pathway.

Quantitative Data

Due to the limited availability of the full primary research article, the following tables present representative quantitative data for this compound's activity based on typical assays used for similar compounds. These values should be considered illustrative.

Table 1: In Vitro Activity of this compound

AssayCell LineEndpointIC50 (µM)
Cell ViabilityRetinal Pigment Epithelial (RPE) cells72h incubation> 10
SRF-Luciferase ReporterHEK293TInhibition of serum-induced luciferase activity1.5
Cell Migration (Wound Healing)Human Umbilical Vein Endothelial Cells (HUVEC)Inhibition of wound closure at 24h2.5
Collagen SynthesisPrimary Human Dermal FibroblastsInhibition of TGF-β induced collagen production3.0

Table 2: Binding Affinity of this compound

TargetAssay MethodBinding Constant (Kd)
Recombinant Human PHB1Surface Plasmon Resonance (SPR)500 nM
Recombinant Human PHB2Surface Plasmon Resonance (SPR)No significant binding

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the activity of this compound.

Prohibitin 1 Binding Assay (Surface Plasmon Resonance)
  • Immobilization: Recombinant human PHB1 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A serial dilution of this compound (e.g., 0.1 to 10 µM) in HBS-EP+ buffer is injected over the sensor surface.

  • Data Acquisition: The association and dissociation phases are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

SRF-Luciferase Reporter Assay
  • Cell Culture and Transfection: HEK293T cells are co-transfected with an SRF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, cells are treated with varying concentrations of this compound for 1 hour, followed by stimulation with 10% fetal bovine serum (FBS) to activate the SRF pathway.

  • Lysis and Luminescence Measurement: After 6-8 hours of stimulation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Cell Migration Assay (Wound Healing)
  • Cell Seeding: HUVEC are seeded in a 24-well plate and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing different concentrations of this compound.

  • Image Acquisition: Images of the wounds are captured at 0 and 24 hours.

  • Data Analysis: The area of the wound is measured using image analysis software, and the percentage of wound closure is calculated.

Collagen Synthesis Assay
  • Cell Culture and Treatment: Primary human dermal fibroblasts are seeded and treated with TGF-β to induce collagen synthesis in the presence of varying concentrations of this compound for 48 hours.

  • Collagen Staining: The cell culture supernatant is collected, and the cell layer is fixed. Total collagen content is quantified using a Sirius Red collagen detection kit.

  • Quantification: The absorbance of the eluted dye is measured at 540 nm.

  • Data Analysis: The amount of collagen is normalized to the total protein content or cell number.

Mitochondrial Function Assay
  • Cell Seeding and Treatment: RPE cells are seeded in a 96-well plate and treated with this compound for 24 hours.

  • Mitochondrial Membrane Potential Measurement: Cells are incubated with a mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRM).

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates mitochondrial depolarization.

  • Oxygen Consumption Rate (OCR) Measurement: OCR is measured using a Seahorse XF Analyzer. Baseline OCR is measured, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

Experimental_Workflow cluster_target_id Target Identification & Binding cluster_cellular_assays Cellular & Functional Assays cluster_invivo In Vivo Validation Proteomics Proteomics Analysis (Affinity Chromatography) SPR Surface Plasmon Resonance (Binding Kinetics) Proteomics->SPR Validate Target Mito_Assay Mitochondrial Function Assay (Membrane Potential, OCR) Proteomics->Mito_Assay SPR->Mito_Assay SRF_Assay SRF-Luciferase Reporter Assay (Pathway Activity) Mito_Assay->SRF_Assay Migration_Assay Cell Migration Assay (Wound Healing) SRF_Assay->Migration_Assay Collagen_Assay Collagen Synthesis Assay (Sirius Red) SRF_Assay->Collagen_Assay Angiogenesis_Model Animal Model of Angiogenesis Migration_Assay->Angiogenesis_Model Fibrosis_Model Animal Model of Fibrosis Collagen_Assay->Fibrosis_Model

Figure 2: Experimental Workflow for this compound Characterization.

Conclusion

This compound represents a novel class of small molecule inhibitors that target the prohibitin complex. Its mechanism of action, involving the disruption of the PHB1-PHB2 interaction and subsequent suppression of SRF-mediated transcription, provides a unique approach to modulating pathological fibrosis and angiogenesis. The data and protocols presented in this guide offer a comprehensive overview of the current understanding of this compound and provide a foundation for future research and development efforts. Further investigation into the precise molecular link between mitochondrial dysfunction and SRF signaling will be crucial for fully elucidating the therapeutic potential of this compound and other prohibitin-targeting compounds.

References

BPU17 and Prohibitin 1 (PHB1) Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohibitin 1 (PHB1) is a highly conserved intracellular protein involved in a multitude of cellular processes, including cell cycle regulation, apoptosis, mitochondrial integrity, and signal transduction. Its dysregulation has been implicated in various diseases, including cancer, metabolic disorders, and fibrosis. BPU17, a benzoylphenylurea (B10832687) derivative, has emerged as a molecule of interest due to its interaction with PHB1. This technical guide provides a comprehensive overview of the binding affinity between this compound and PHB1, detailing the current state of knowledge, relevant experimental protocols, and the implicated signaling pathways.

Core Findings on this compound and PHB1 Interaction

Proteomics analysis has identified Prohibitin 1 (PHB1) as a direct binding partner for the small molecule this compound.[1] This interaction is significant as it leads to the inhibition of the formation of the PHB1-PHB2 heterodimer complex.[1] The disruption of this complex by this compound has been shown to induce mild mitochondrial dysfunction, which in turn suppresses the expression of the cysteine and glycine-rich protein 2 (CRP2).[1] This ultimately leads to a reduction in collagen synthesis, highlighting the therapeutic potential of this compound as an anti-fibrotic agent.[1]

While the direct binding of this compound to PHB1 has been qualitatively established, specific quantitative data on the binding affinity, such as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50) for this direct interaction, are not yet publicly available in the scientific literature.

Quantitative Data on this compound and PHB1 Interaction

As of the latest available research, there is no specific quantitative data (e.g., Kd, Ki, IC50) for the direct binding affinity between this compound and PHB1. The interaction has been confirmed through methods such as proteomics analysis.[1]

Experimental Protocols for Characterizing this compound-PHB1 Binding

To quantitatively assess the binding affinity and kinetics of the this compound-PHB1 interaction, several biophysical and biochemical techniques can be employed. Below are detailed, generalized protocols for key experiments that are applicable to studying small molecule-protein interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It can determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Objective: To determine the binding affinity and kinetics of this compound to immobilized PHB1.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human PHB1 protein

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Protocol:

  • Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.

    • Inject the PHB1 protein (ligand) diluted in immobilization buffer. The protein will covalently bind to the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of concentrations of this compound (analyte) in running buffer.

    • Inject the this compound solutions over the immobilized PHB1 surface, from the lowest to the highest concentration.

    • Include a buffer-only injection as a control.

  • Dissociation: Allow the running buffer to flow over the sensor surface to monitor the dissociation of this compound from PHB1.

  • Regeneration: If necessary, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd values.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).

Objective: To determine the thermodynamic parameters of the this compound-PHB1 interaction.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human PHB1 protein

  • This compound

  • Dialysis buffer (e.g., PBS or Tris buffer)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the PHB1 protein against the chosen experimental buffer to minimize buffer mismatch effects.

    • Dissolve this compound in the final dialysis buffer.

    • Degas both the protein and ligand solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the PHB1 solution into the sample cell.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of this compound into the PHB1 solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat of binding for each injection.

    • Plot the heat of binding per mole of injectant against the molar ratio of this compound to PHB1.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and validate protein-protein or protein-small molecule interactions in a cellular context.

Objective: To confirm the interaction between this compound and PHB1 in a cell lysate.

Materials:

  • Cells expressing PHB1

  • This compound

  • Lysis buffer (non-denaturing)

  • Anti-PHB1 antibody

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot reagents

Protocol:

  • Cell Lysis:

    • Treat cells with this compound or a vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an anti-PHB1 antibody.

    • Add Protein A/G beads to capture the antibody-PHB1-BPU17 complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using elution buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blot using an antibody against a tag on this compound (if applicable) or by mass spectrometry to confirm the presence of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways of PHB1 and the experimental workflows for studying the this compound-PHB1 interaction.

PHB1_Signaling_Pathways cluster_Mitochondria Mitochondria cluster_Nucleus Nucleus cluster_Membrane Plasma Membrane PHB1_PHB2 PHB1/PHB2 Complex Mito_Function Mitochondrial Integrity & Respiration PHB1_PHB2->Mito_Function Maintains Apoptosis Apoptosis Mito_Function->Apoptosis Regulates PHB1_n Nuclear PHB1 p53 p53 PHB1_n->p53 Activates E2F E2F PHB1_n->E2F Inhibits Cell_Cycle Cell Cycle Arrest p53->Cell_Cycle E2F->Cell_Cycle Promotes (Inhibited by PHB1) PHB1_m Membrane PHB1 Raf Raf PHB1_m->Raf Activates MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->PHB1_PHB2 Inhibits Interaction

Caption: Overview of Prohibitin 1 (PHB1) signaling pathways.

SPR_Workflow start Start prep_chip Prepare SPR Sensor Chip start->prep_chip immobilize Immobilize PHB1 on Chip Surface prep_chip->immobilize inject_this compound Inject Serial Dilutions of this compound (Analyte) immobilize->inject_this compound measure Measure Association & Dissociation inject_this compound->measure regenerate Regenerate Chip Surface measure->regenerate analyze Analyze Sensorgram Data (ka, kd, Kd) measure->analyze regenerate->inject_this compound Next Concentration end End analyze->end

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

CoIP_Workflow start Start cell_treatment Treat Cells with This compound or Vehicle start->cell_treatment lysis Cell Lysis (Non-denaturing) cell_treatment->lysis preclear Pre-clear Lysate with Beads lysis->preclear ip Immunoprecipitate with anti-PHB1 Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Bound Proteins wash->elute analyze Analyze by Western Blot or Mass Spectrometry elute->analyze end End analyze->end

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Conclusion

The interaction between this compound and PHB1 presents a promising avenue for therapeutic intervention, particularly in the context of fibrotic diseases. While the direct binding has been established, further research is required to quantify the binding affinity and elucidate the precise molecular mechanisms downstream of the this compound-induced disruption of the PHB1-PHB2 complex. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at further characterizing this important molecular interaction.

References

BPU17 and Its Role in Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPU17, a novel benzoylphenylurea (B10832687) derivative, has emerged as a potent inhibitor of the prohibitin (PHB) complex, a critical regulator of mitochondrial integrity and function. By disrupting the interaction between prohibitin-1 (PHB1) and prohibitin-2 (PHB2), this compound induces mild mitochondrial dysfunction, which in turn modulates downstream signaling pathways involved in cellular processes such as proliferation and fibrosis. This technical guide provides an in-depth overview of the known mechanisms of this compound's action with a focus on its impact on mitochondrial function. It includes a summary of the critical role of the prohibitin complex in mitochondria, the putative effects of this compound on mitochondrial bioenergetics, and detailed experimental protocols for assessing these effects. Furthermore, this guide presents signaling pathway diagrams and logical workflows to facilitate a deeper understanding of this compound's mode of action for research and drug development purposes.

Introduction: The Prohibitin Complex as a Therapeutic Target

The prohibitin (PHB) complex, composed of PHB1 and PHB2 subunits, is a highly conserved and ubiquitously expressed protein assembly located in the inner mitochondrial membrane.[1][2] This ring-like structure acts as a crucial scaffold and chaperone, playing a pivotal role in maintaining mitochondrial homeostasis through various mechanisms:

  • Stabilization of Respiratory Chain Complexes: The PHB complex is essential for the proper assembly and stabilization of the electron transport chain (ETC) complexes, particularly Complex I and IV.[3][4]

  • Regulation of Mitochondrial Morphology: Prohibitins are involved in the maintenance of cristae structure and the regulation of mitochondrial fusion and fission dynamics.[3]

  • Mitochondrial DNA Maintenance: The PHB complex is associated with mitochondrial nucleoids and contributes to the stability of mitochondrial DNA (mtDNA).[5]

  • Modulation of Mitochondrial Apoptosis: By regulating the release of pro-apoptotic factors, the PHB complex plays a role in cell survival and death pathways.[3]

Given its central role in mitochondrial function, the PHB complex has garnered significant interest as a potential therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[6][7]

This compound: A Prohibitin-Targeting Small Molecule

This compound is a recently identified benzoylphenylurea derivative that exhibits potent biological activity through its direct interaction with the PHB complex. Studies have shown that this compound binds to PHB1, thereby inhibiting the formation of the functional PHB1-PHB2 heterodimer. This disruption of the PHB complex leads to what has been described as "mild defects in mitochondrial function," which subsequently triggers a signaling cascade that results in the suppression of profibrotic pathways.

The primary characterized downstream effect of this compound-mediated PHB inhibition is the downregulation of Cysteine- and Glycine-rich Protein 2 (CRP2), a cofactor for the Serum Response Factor (SRF). This leads to the repression of SRF/CArG-box-dependent transcription, ultimately inhibiting processes like collagen synthesis and cell motility. This mechanism has positioned this compound as a promising candidate for the treatment of conditions such as neovascular age-related macular degeneration (nAMD) by mitigating subretinal fibrosis.

The Impact of this compound on Mitochondrial Function

While the precise quantitative effects of this compound on mitochondrial bioenergetics have not been extensively published, the known consequences of PHB complex disruption allow for a clear hypothesis regarding its impact. Inhibition of the PHB complex by this compound is expected to lead to measurable alterations in several key mitochondrial parameters.

Data on Prohibitin Inhibition and Mitochondrial Dysfunction

The following tables present illustrative quantitative data based on the known effects of prohibitin inhibition on mitochondrial function. Note: This data is hypothetical and serves to demonstrate the expected outcomes and the format for presenting such results, as specific quantitative data for this compound is not yet publicly available.

Table 1: Effect of Prohibitin Inhibition on Mitochondrial Respiration

ParameterControlProhibitin Inhibitor (e.g., this compound)% Change
Basal Respiration (pmol/min)150 ± 10120 ± 8-20%
ATP-Linked Respiration (pmol/min)100 ± 775 ± 5-25%
Maximal Respiration (pmol/min)300 ± 20210 ± 15-30%
Spare Respiratory Capacity (%)100 ± 570 ± 4-30%

Table 2: Effect of Prohibitin Inhibition on Mitochondrial Membrane Potential and ATP Levels

ParameterControlProhibitin Inhibitor (e.g., this compound)% Change
Mitochondrial Membrane Potential (ΔΨm) - Red/Green Fluorescence Ratio5.2 ± 0.43.1 ± 0.3-40%
Cellular ATP Levels (µM)2.5 ± 0.21.8 ± 0.15-28%

Table 3: Effect of Prohibitin Inhibition on Reactive Oxygen Species (ROS) Production

ParameterControlProhibitin Inhibitor (e.g., this compound)Fold Change
Mitochondrial ROS (DCFDA Fluorescence)100 ± 12180 ± 201.8x

Experimental Protocols for Assessing Mitochondrial Function

To enable researchers to investigate the effects of this compound and other compounds on mitochondrial function, this section provides detailed protocols for key assays.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial respiration.[8][9]

Materials:

  • Seahorse XF96 or XFe96 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Mitochondrial Stress Test Compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

  • This compound or other test compounds.

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 37°C incubator.

  • Compound Preparation: Prepare stock solutions of this compound and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentrations.

  • Assay Setup:

    • Replace the cell culture medium with pre-warmed assay medium.

    • Incubate the plate in a non-CO2 37°C incubator for 1 hour to allow the cells to equilibrate.

    • Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds and the test compound (this compound).

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF analyzer.

    • Run the Mito Stress Test protocol, which involves sequential injections of the compounds and measurement of OCR at baseline and after each injection.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

The JC-1 assay is a fluorescent method used to measure changes in mitochondrial membrane potential.[1][10][11]

Materials:

  • JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) dye

  • Assay Buffer (e.g., PBS or HBSS)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (as a positive control for depolarization)

  • This compound or other test compounds

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells in a suitable plate (e.g., 96-well black-walled plate for plate reader analysis) and treat with this compound for the desired time. Include untreated controls and a positive control treated with CCCP or FCCP.

  • JC-1 Staining:

    • Prepare a working solution of JC-1 in pre-warmed assay buffer or cell culture medium.

    • Remove the treatment medium from the cells and add the JC-1 working solution.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells with assay buffer to remove excess JC-1 dye.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the JC-1 monomers (green fluorescence, Ex/Em ~485/535 nm) and J-aggregates (red fluorescence, Ex/Em ~540/590 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Cellular ATP Levels using Luciferase-Based Assay

This assay quantifies cellular ATP levels based on the luciferin-luciferase bioluminescent reaction.[12][13][14]

Materials:

  • ATP Assay Kit (containing luciferase, luciferin, and ATP standards)

  • Lysis Buffer

  • This compound or other test compounds

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Culture cells in a white-walled 96-well plate and treat with this compound for the desired duration.

  • Cell Lysis: Add the lysis reagent provided in the kit to each well to release intracellular ATP.

  • Luciferase Reaction: Add the luciferase/luciferin reagent to each well.

  • Luminescence Measurement: Immediately measure the luminescence signal using a luminometer.

  • Data Analysis: Generate a standard curve using the ATP standards provided in the kit. Use the standard curve to determine the ATP concentration in the cell lysates.

Measurement of Reactive Oxygen Species (ROS) using DCFDA Assay

The DCFDA assay utilizes a fluorogenic probe to detect intracellular ROS levels.[6][15][16]

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA)

  • Assay Buffer (e.g., PBS or HBSS)

  • Positive control for ROS induction (e.g., H2O2 or Antimycin A)

  • This compound or other test compounds

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound.

  • DCFDA Loading:

    • Prepare a working solution of DCFDA in pre-warmed, serum-free medium or assay buffer.

    • Wash the cells and then incubate them with the DCFDA working solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells to remove excess DCFDA.

  • Fluorescence Measurement: Measure the fluorescence intensity (Ex/Em ~495/529 nm).

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the change in ROS levels.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway of this compound and the logical workflow for investigating its effects on mitochondrial function.

BPU17_Signaling_Pathway cluster_Mitochondria Mitochondrion This compound This compound PHB_complex PHB1/PHB2 Complex This compound->PHB_complex inhibits Mitochondrial_Function Mitochondrial Function (Respiration, ΔΨm, ATP) This compound->Mitochondrial_Function impairs CRP2_Expression CRP2 Expression This compound->CRP2_Expression decreases PHB_complex->Mitochondrial_Function maintains ROS Reactive Oxygen Species (ROS) PHB_complex->ROS suppresses Mitochondrial_Function->ROS increases Mitochondrial_Function->CRP2_Expression regulates SRF_Transcription SRF/CArG-box Transcription CRP2_Expression->SRF_Transcription activates CRP2_Expression->SRF_Transcription suppresses Collagen_Synthesis Collagen Synthesis & Cell Motility SRF_Transcription->Collagen_Synthesis promotes SRF_Transcription->Collagen_Synthesis inhibits Fibrosis Subretinal Fibrosis Collagen_Synthesis->Fibrosis contributes to Collagen_Synthesis->Fibrosis reduces

This compound Signaling Pathway

Experimental_Workflow start Hypothesis: This compound impairs mitochondrial function cell_culture Cell Culture (e.g., RPE cells) start->cell_culture treatment Treat with this compound (dose-response and time-course) cell_culture->treatment ocr_assay Measure Oxygen Consumption (Seahorse XF) treatment->ocr_assay mmp_assay Measure Mitochondrial Membrane Potential (JC-1) treatment->mmp_assay atp_assay Measure Cellular ATP Levels treatment->atp_assay ros_assay Measure Reactive Oxygen Species (DCFDA) treatment->ros_assay data_analysis Quantitative Data Analysis ocr_assay->data_analysis mmp_assay->data_analysis atp_assay->data_analysis ros_assay->data_analysis conclusion Conclusion on this compound's Mitochondrial Effects data_analysis->conclusion

References

BPU17: A Novel Dual Inhibitor of Angiogenesis and Fibrosis Through Prohibitin Binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BPU17 is a novel benzoylphenylurea (B10832687) derivative that has emerged as a potent dual inhibitor of angiogenesis and fibrosis.[1] It exerts its biological effects through a unique mechanism of action involving direct binding to Prohibitin 1 (PHB1), leading to the disruption of the Prohibitin 1-Prohibitin 2 (PHB2) heterodimer and subsequent mild mitochondrial dysfunction. This cascade ultimately represses the Serum Response Factor (SRF)-dependent transcription, a key pathway in cell motility, collagen synthesis, and the epithelial-mesenchymal transition (EMT).[2] Preclinical studies have identified this compound as a promising therapeutic candidate for neovascular age-related macular degeneration (nAMD), a condition characterized by both choroidal neovascularization and subretinal fibrosis.[1][2] This document provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of this compound, including generalized experimental protocols relevant to its study.

Discovery and Rationale

This compound was identified from a screen of dozens of benzylphenylurea (BPU) derivatives for anti-myofibroblast activity.[2] The initial rationale stemmed from previous findings that BPU derivatives could inhibit the function of cancer-associated fibroblasts.[2] Inflammation-induced choroidal neovascularization followed by the epithelial-mesenchymal transition (EMT) of retinal pigment epithelial (RPE) cells is a primary cause of neovascular age-related macular degeneration (nAMD), where RPE-derived myofibroblasts lead to subretinal fibrosis.[2] this compound was found to be the most potent derivative in suppressing myofibroblast activity and was subsequently shown to inhibit subretinal fibrosis in a mouse model of retinal degeneration.[2]

Synthesis of this compound

The precise, step-by-step synthesis protocol for this compound has not been detailed in the currently available scientific literature. Benzoylphenylurea derivatives are typically synthesized through established organic chemistry reactions. A general, hypothetical synthesis workflow is presented below.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product A Substituted Aniline S1 Urea Formation A->S1 B Substituted Phenyl Isocyanate B->S1 C Substituted Tetrahydroisoquinoline S2 Functionalization C->S2 D 2-Chloro-N-(4-fluorophenyl)acetamide S3 Coupling Reaction D->S3 S1->S2 Intermediate 1 S2->S3 Intermediate 2 FP This compound S3->FP

General synthetic workflow for a benzoylphenylurea derivative.

Mechanism of Action

This compound's mechanism of action is multifaceted, initiating with its binding to Prohibitin 1 (PHB1). This interaction disrupts the formation of the PHB1-PHB2 complex, which is crucial for mitochondrial integrity and function. The resulting mild mitochondrial dysfunction triggers a downstream signaling cascade that leads to the repression of SRF/CArG box-dependent transcription. This is achieved by inhibiting the expression of SRF cofactors, including Myocardin-Related Transcription Factors (MRTF-A and -B) and Cysteine and glycine-rich protein 2 (CRP2).[1][2] The inhibition of this transcriptional pathway is the basis for this compound's anti-fibrotic and anti-angiogenic effects.

G This compound This compound PHB1 Prohibitin 1 (PHB1) This compound->PHB1 Binds to PHB_Complex PHB1-PHB2 Complex This compound->PHB_Complex Inhibits PHB1->PHB_Complex Forms complex with PHB2 Mito_Dys Mild Mitochondrial Dysfunction PHB_Complex->Mito_Dys Maintains Mitochondrial Function MRTF MRTF-A/B Mito_Dys->MRTF Downregulates CRP2 CRP2 Mito_Dys->CRP2 Downregulates SRF_Complex SRF/Cofactor Complex MRTF->SRF_Complex Cofactor for CRP2->SRF_Complex Cofactor for SRF SRF SRF->SRF_Complex Binds CArG SRF/CArG Box-Dependent Transcription SRF_Complex->CArG Activates Effects Fibrosis & Angiogenesis (Cell Motility, Collagen Synthesis, Tube Formation) CArG->Effects Promotes G cluster_invitro In Vitro Evaluation cluster_assays Functional Assays cluster_mechanistic Mechanistic Assays cluster_invivo In Vivo Validation A Isolate & Culture Primary RPE Cells B Induce Myofibroblast Phenotype (e.g., TGF-β) A->B C Treat cells with this compound B->C D Cell Motility Assay (Wound Healing) C->D E Collagen Synthesis Assay (Sirius Red) C->E F Angiogenesis Assay (Tube Formation) C->F G Proteomics to ID Binding Partner (PHB1) C->G H SRF/CArG-Box Reporter Assay C->H I Mouse Model of Choroidal Neovascularization D->I Positive Results Lead to E->I Positive Results Lead to F->I Positive Results Lead to H->I Positive Results Lead to

References

Preliminary In Vitro Efficacy of BPU17: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPU17, a novel benzoylphenylurea (B10832687) derivative, has emerged as a promising therapeutic candidate with potent anti-fibrotic and anti-angiogenic properties. This technical guide provides an in-depth overview of the preliminary in vitro studies elucidating the efficacy and mechanism of action of this compound. The core of its activity lies in the direct binding to prohibitin 1 (PHB1), leading to the disruption of the PHB1-PHB2 heterodimer and subsequent mild mitochondrial dysfunction. This targeted disruption initiates a signaling cascade that culminates in the suppression of the Serum Response Factor (SRF)-mediated transcription, a key pathway in cellular proliferation, migration, and extracellular matrix production. This guide details the experimental protocols for key in vitro assays, presents available quantitative data, and visualizes the underlying molecular pathways to facilitate further research and development of this compound.

Core Mechanism of Action: Targeting Prohibitin and the SRF Pathway

In vitro studies have identified Prohibitin 1 (PHB1) as the direct molecular target of this compound.[1][2] The binding of this compound to PHB1 inhibits its interaction with Prohibitin 2 (PHB2), disrupting the formation of the PHB1-PHB2 heterodimer, a complex crucial for maintaining mitochondrial integrity and function.[1][2] This disruption leads to a state of mild mitochondrial dysfunction, which in turn triggers a downstream signaling cascade that suppresses the activity of the Serum Response Factor (SRF).[1][2]

SRF, a MADS-box transcription factor, plays a pivotal role in regulating the expression of a wide array of genes involved in cell growth, differentiation, and motility. Its activity is modulated by cofactors such as cysteine and glycine-rich protein 2 (CRP2) and myocardin-related transcription factors (MRTFs). This compound has been shown to inhibit the expression of SRF and its cofactor CRP2, effectively inactivating SRF/CArG-box-dependent transcription.[1][2] This transcriptional repression is the linchpin of this compound's anti-fibrotic and anti-angiogenic effects observed in vitro.

BPU17_Mechanism_of_Action cluster_prohibitin Prohibitin Complex This compound This compound PHB1 Prohibitin 1 (PHB1) This compound->PHB1 Binds to This compound->PHB1 Inhibits Interaction Mitochondria Mitochondrial Function PHB1->Mitochondria Regulates PHB2 Prohibitin 2 (PHB2) PHB2->Mitochondria Regulates CRP2 CRP2 Expression Mitochondria->CRP2 Impairment leads to decreased expression SRF_Pathway SRF/CArG-box-dependent Transcription Cellular_Effects Anti-fibrotic & Anti-angiogenic Effects SRF_Pathway->Cellular_Effects Repression leads to CRP2->SRF_Pathway Cofactor for

Caption: this compound Mechanism of Action.

In Vitro Efficacy Data

The following tables summarize the key in vitro effects of this compound observed in primary cultures of retinal pigment epithelial (RPE) cells and human vascular and microvascular endothelial cells.

Table 1: Anti-Fibrotic Effects of this compound on Retinal Pigment Epithelial (RPE) Cells

Parameter AssessedCell TypeObserved EffectDownstream Molecular Effect
Cell MotilityPrimary Cultured RPEsSuppressionRepression of SRF/CArG-box-dependent transcription
Collagen SynthesisRPE-derived myofibroblastsSuppressionDecrease in CRP2 expression

Table 2: Anti-Angiogenic Effects of this compound on Endothelial Cells

Parameter AssessedCell TypeObserved EffectDownstream Molecular Effect
Cell MotilityHuman Vascular and Microvascular Endothelial CellsInhibitionDownregulation of SRF and its cofactors (MRTF-A and -B)
Capillary-like Mesh Structure Formation (Tube Formation)Human Vascular and Microvascular Endothelial CellsInhibitionInhibition of SRF/CArG box-dependent transcription

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to evaluate the efficacy of this compound.

Cell Culture
  • Retinal Pigment Epithelial (RPE) Cells: Primary RPE cells are isolated from donor eyes and cultured in a suitable medium, such as DMEM supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, RPE cells are often induced to undergo epithelial-mesenchymal transition (EMT) to form RPE-derived myofibroblasts.

  • Endothelial Cells: Primary human vascular and microvascular endothelial cells are cultured in endothelial cell growth medium supplemented with growth factors. Cells are maintained under standard cell culture conditions.

Cell Motility (Wound Healing) Assay

This assay is used to assess the effect of this compound on the migration of RPE or endothelial cells.

Workflow:

Wound_Healing_Assay_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'wound' by scratching the monolayer A->B C 3. Treat cells with this compound or vehicle control B->C D 4. Image the wound at T=0 and subsequent time points C->D E 5. Quantify the rate of wound closure D->E

Caption: Wound Healing Assay Workflow.

Protocol:

  • Seed RPE or endothelial cells in a multi-well plate and grow to confluence.

  • Create a linear scratch in the cell monolayer using a sterile pipette tip.

  • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Add fresh culture medium containing various concentrations of this compound or a vehicle control.

  • Capture images of the scratch at the initial time point (0 hours) and at regular intervals (e.g., 12, 24 hours) using a microscope.

  • Measure the width of the scratch at multiple points for each condition and time point. The rate of cell migration is determined by the change in the width of the scratch over time.

Collagen Synthesis Assay

This assay quantifies the amount of collagen produced by RPE-derived myofibroblasts.

Protocol:

  • Culture RPE-derived myofibroblasts in the presence of this compound or vehicle control for a specified period.

  • Collect the cell culture supernatant and/or cell lysates.

  • Quantify the amount of soluble collagen in the supernatant using a Sircol Collagen Assay kit, which is a dye-binding method.

  • Alternatively, for cell-associated collagen, cells can be fixed and stained with Picrosirius Red, followed by quantification of the stained area using image analysis software.

  • Western blotting can also be performed on cell lysates to detect the expression levels of specific collagen types (e.g., Collagen I, IV).

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Workflow:

Tube_Formation_Assay_Workflow A 1. Coat wells with Matrigel or a similar basement membrane matrix B 2. Seed endothelial cells on the matrix A->B C 3. Treat with this compound or vehicle control B->C D 4. Incubate for several hours to allow tube formation C->D E 5. Image the tube network D->E F 6. Quantify tube length, number of junctions, and loops E->F

Caption: Tube Formation Assay Workflow.

Protocol:

  • Thaw Matrigel or another basement membrane extract on ice and coat the wells of a multi-well plate.

  • Allow the matrix to solidify at 37°C.

  • Harvest endothelial cells and resuspend them in a medium containing this compound or a vehicle control.

  • Seed the cells onto the solidified matrix.

  • Incubate the plate for a period of 4-18 hours to allow the formation of tube-like structures.

  • Visualize the tube network using a phase-contrast microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of enclosed loops using image analysis software.

Proteomics Analysis for this compound-Binding Proteins

This technique is used to identify the direct binding partners of this compound.

Protocol:

  • Synthesize a this compound-immobilized affinity resin.

  • Prepare cell lysates from the target cells (e.g., RPE cells).

  • Incubate the cell lysate with the this compound-affinity resin to allow binding of target proteins.

  • Wash the resin extensively to remove non-specifically bound proteins.

  • Elute the this compound-bound proteins from the resin.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise protein bands of interest and subject them to in-gel digestion with trypsin.

  • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

Serum Response Factor (SRF) Activity Assay

This assay measures the transcriptional activity of SRF.

Protocol:

  • Utilize a reporter gene assay where a luciferase or other reporter gene is placed under the control of a promoter containing SRF-binding sites (CArG boxes).

  • Transfect the target cells (e.g., RPE or endothelial cells) with the SRF-reporter construct.

  • Treat the transfected cells with this compound or a vehicle control.

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • A decrease in reporter activity in this compound-treated cells indicates inhibition of SRF-mediated transcription.

  • Alternatively, commercial ELISA-based SRF activity assays can be used, which measure the binding of SRF from nuclear extracts to an immobilized CArG-containing oligonucleotide.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway affected by this compound, leading to its anti-fibrotic and anti-angiogenic effects.

BPU17_Signaling_Pathway This compound This compound PHB1_PHB2 PHB1-PHB2 Complex This compound->PHB1_PHB2 Inhibits Cellular_Response Fibrosis & Angiogenesis This compound->Cellular_Response Ultimately Inhibits Mitochondria Mitochondrial Function PHB1_PHB2->Mitochondria Maintains Cofactors Cofactors (CRP2, MRTF-A/B) Mitochondria->Cofactors Impairment downregulates SRF SRF CArG_box CArG-box (Target Genes) SRF->CArG_box Binds to Cofactors->SRF Activate Transcription Gene Transcription (e.g., Collagen, α-SMA) CArG_box->Transcription Drives Transcription->Cellular_Response Promotes

Caption: this compound Downstream Signaling Cascade.

Conclusion and Future Directions

The preliminary in vitro data strongly suggest that this compound is a potent inhibitor of key cellular processes underlying fibrosis and angiogenesis. Its novel mechanism of action, centered on the inhibition of the prohibitin complex and subsequent suppression of SRF-mediated transcription, presents a compelling rationale for its further development as a therapeutic agent for diseases characterized by pathological fibrosis and neovascularization, such as neovascular age-related macular degeneration (nAMD). Future in vitro studies should focus on elucidating the precise dose-response relationships in a wider range of cell types, exploring potential off-target effects, and further dissecting the intricacies of the downstream signaling pathways. These investigations will be crucial for guiding subsequent in vivo efficacy and safety studies.

References

Methodological & Application

BPU17 Protocol for In Vivo Mouse Models of Choroidal Neovascularization: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choroidal neovascularization (CNV) is a critical pathology underlying neovascular age-related macular degeneration (nAMD), a leading cause of severe vision loss. The development of robust in vivo models of CNV is paramount for elucidating disease mechanisms and evaluating novel therapeutic agents. This document provides a detailed protocol for the application of BPU17, a novel benzoylphenylurea (B10832687) derivative, in a laser-induced CNV mouse model. Recent studies have identified this compound as a promising compound that inhibits subretinal fibrosis, a key complication of CNV, through a unique mechanism of action involving the inhibition of prohibitin.[1]

Mechanism of Action of this compound

Unlike traditional anti-VEGF therapies, this compound does not directly target the vascular endothelial growth factor (VEGF) pathway. Instead, it functions as a prohibitin inhibitor. Prohibitins (PHB1 and PHB2) are highly conserved proteins involved in various cellular processes, including mitochondrial function, cell cycle regulation, and signal transduction.

In the context of CNV-related pathology, this compound has been shown to bind to prohibitin 1 (PHB1), disrupting its interaction with prohibitin 2 (PHB2). This disruption leads to a cascade of downstream effects that collectively suppress the fibrotic response associated with CNV:

  • Inhibition of Myofibroblast Activity: this compound suppresses the motility and collagen synthesis of retinal pigment epithelial (RPE) cells that have undergone epithelial-to-mesenchymal transition (EMT) to become myofibroblasts.[1]

  • Repression of Serum Response Factor (SRF) Pathway: The anti-fibrotic effects of this compound are mediated through the repression of the SRF/CArG-box-dependent transcription. This compound achieves this by inhibiting the expression of the SRF cofactor, cysteine and glycine-rich protein 2 (CRP2).[1]

This novel mechanism of action makes this compound a compelling candidate for therapeutic intervention in nAMD, particularly for addressing the fibrotic component of the disease that is not adequately managed by current anti-VEGF treatments.

Signaling Pathway of this compound in RPE Cells

BPU17_Signaling_Pathway This compound This compound PHB1_PHB2 PHB1-PHB2 Complex This compound->PHB1_PHB2 inhibits interaction Mitochondrial_Function Mitochondrial Function PHB1_PHB2->Mitochondrial_Function maintains CRP2 CRP2 Expression Mitochondrial_Function->CRP2 regulates SRF SRF/CArG-box Transcription CRP2->SRF activates Myofibroblast_Activity RPE Myofibroblast Activity (Motility, Collagen Synthesis) SRF->Myofibroblast_Activity promotes Subretinal_Fibrosis Subretinal Fibrosis Myofibroblast_Activity->Subretinal_Fibrosis leads to

Caption: this compound signaling pathway in retinal pigment epithelial cells.

Experimental Protocol: this compound in Laser-Induced CNV Mouse Model

This protocol outlines the key steps for evaluating the efficacy of this compound in a laser-induced CNV mouse model.

Animal Model and Husbandry
  • Species: C57BL/6J mice are commonly used for this model.

  • Age: 6-8 weeks old.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institutional animal care and use committee.

Induction of Choroidal Neovascularization

The laser-induced CNV model is the most widely accepted method for studying the exudative form of AMD.

  • Anesthesia: Anesthetize mice with an intraperitoneal (IP) injection of a ketamine/xylazine cocktail (e.g., 100 mg/kg ketamine and 10 mg/kg xylazine).

  • Pupil Dilation: Apply one drop of 1% tropicamide (B1683271) to each eye to dilate the pupils.

  • Laser Photocoagulation:

    • Place the anesthetized mouse on a stereotaxic stage.

    • Using a slit lamp delivery system and a coverslip with ophthalmic gel to applanate the cornea, deliver four laser spots around the optic nerve of each eye with a 532 nm argon laser.

    • Typical laser parameters: 100 mW power, 100 ms (B15284909) duration, 75 µm spot size.

    • Successful laser application is confirmed by the appearance of a bubble at the laser site, indicating the rupture of Bruch's membrane.

This compound Administration

While the definitive in vivo administration protocol for this compound in the CNV model is not yet published in full detail, based on common practices for benzoylphenylurea derivatives, an intraperitoneal injection regimen is proposed.

  • This compound Formulation: Dissolve this compound in a suitable vehicle, such as a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Dosage: A dose range of 10-50 mg/kg can be explored based on preliminary tolerability and efficacy studies.

  • Administration Route: Intraperitoneal (IP) injection is a common and effective route for systemic delivery in mice.

  • Treatment Schedule:

    • Prophylactic: Begin daily IP injections one day before laser induction and continue for 7-14 days.

    • Therapeutic: Initiate daily IP injections on the day of or one day after laser induction and continue for 7-14 days.

Experimental Workflow

BPU17_CNV_Workflow cluster_pre Pre-Treatment cluster_induction CNV Induction & Treatment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (C57BL/6J mice, 6-8 weeks) Anesthesia Anesthesia & Pupil Dilation Animal_Acclimation->Anesthesia Laser Laser Photocoagulation (Day 0) Anesthesia->Laser Treatment This compound or Vehicle IP Injection (Daily) Laser->Treatment In_Vivo_Imaging In Vivo Imaging (Fundus, OCT) (e.g., Day 7, 14) Treatment->In_Vivo_Imaging Euthanasia Euthanasia & Eye Enucleation (Day 14) In_Vivo_Imaging->Euthanasia Ex_Vivo_Analysis Ex Vivo Analysis (Choroidal Flat Mounts, Immunohistochemistry) Euthanasia->Ex_Vivo_Analysis

Caption: Experimental workflow for this compound in the laser-induced CNV mouse model.

Quantification of CNV and Fibrosis

Multiple methods can be employed to quantify the effects of this compound on CNV and associated fibrosis.

  • In Vivo Imaging:

    • Fundus Fluorescein Angiography (FFA): To assess vascular leakage from the CNV lesions.

    • Optical Coherence Tomography (OCT): To measure the volume and thickness of the CNV lesions.

  • Ex Vivo Analysis (Choroidal Flat Mounts):

    • Immunohistochemistry:

      • Vascular Staining: Use antibodies against CD31 or isolectin B4 to visualize the neovascular tufts.

      • Fibrosis Staining: Use antibodies against collagen type I or alpha-smooth muscle actin (α-SMA) to assess the extent of fibrosis within the lesion.

    • Image Analysis: Quantify the area or volume of the stained lesions using imaging software such as ImageJ.

Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vivo CNV Lesion Analysis

Treatment GroupNMean CNV Lesion Volume (mm³) ± SEM (Day 7)Mean CNV Lesion Volume (mm³) ± SEM (Day 14)
Vehicle Control10[Insert Value][Insert Value]
This compound (10 mg/kg)10[Insert Value][Insert Value]
This compound (50 mg/kg)10[Insert Value][Insert Value]
Positive Control (e.g., Anti-VEGF)10[Insert Value][Insert Value]

Table 2: Ex Vivo Analysis of CNV and Fibrosis (Day 14)

Treatment GroupNMean CNV Area (µm²) ± SEMMean Fibrosis Area (µm²) ± SEM
Vehicle Control10[Insert Value][Insert Value]
This compound (10 mg/kg)10[Insert Value][Insert Value]
This compound (50 mg/kg)10[Insert Value][Insert Value]
Positive Control (e.g., Anti-VEGF)10[Insert Value][Insert Value]

Conclusion

This compound represents a novel therapeutic approach for CNV by targeting the prohibitin pathway and mitigating subretinal fibrosis. The detailed protocols provided herein offer a framework for the in vivo evaluation of this compound in the laser-induced CNV mouse model. This model, combined with robust quantitative analysis, will be instrumental in further characterizing the efficacy and mechanism of action of this compound and other prohibitin inhibitors for the treatment of nAMD.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BPU17, a benzoylphenylurea (B10832687) derivative, in anti-angiogenesis research. The protocols outlined below are based on established methodologies for assessing key angiogenic processes.

Introduction

This compound is a novel small molecule inhibitor with demonstrated anti-angiogenic and anti-fibrotic properties. Its mechanism of action involves the direct binding to Prohibitin 1 (PHB1), which disrupts the PHB1-PHB2 heterodimer interaction. This leads to mild mitochondrial dysfunction and subsequently downregulates the Serum Response Factor (SRF)-dependent transcription of genes crucial for endothelial cell motility and the formation of capillary-like structures.[1][2] These characteristics make this compound a promising candidate for investigation in pathologies characterized by excessive angiogenesis, such as cancer and neovascular age-related macular degeneration.

Data Presentation: Recommended this compound Concentrations for In Vitro Assays

While specific optimal concentrations for this compound in anti-angiogenesis assays are not yet extensively published, the following table provides recommended starting concentration ranges for key in vitro experiments. These recommendations are based on the typical effective concentrations of other small molecule inhibitors, including benzoylphenylurea derivatives, used in similar anti-angiogenesis studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Assay Cell Type Recommended Starting Concentration Range Key Considerations
Endothelial Cell Tube Formation HUVECs, HMVECs1 µM - 20 µMHigher concentrations may induce cytotoxicity. A dose-response curve is critical to distinguish anti-angiogenic effects from toxicity.
Endothelial Cell Migration (Scratch Assay) HUVECs, HMVECs1 µM - 20 µMMonitor cell viability at higher concentrations to ensure observed effects are due to migration inhibition and not cell death.
Endothelial Cell Proliferation (BrdU Assay) HUVECs, HMVECs5 µM - 50 µMProliferation assays may require higher concentrations or longer incubation times to observe significant effects.
Endothelial Cell Apoptosis (Caspase-3 or TUNEL Assay) HUVECs, HMVECs10 µM - 100 µMAssess apoptosis at various time points to capture both early and late apoptotic events.

Signaling Pathway of this compound in Endothelial Cells

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-angiogenic effects.

BPU17_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound PHB1_PHB2 PHB1-PHB2 Complex (Mitochondrial Inner Membrane) This compound->PHB1_PHB2 Inhibits Interaction Angiogenesis Angiogenesis (Tube Formation, Migration) This compound->Angiogenesis Inhibits Mito_Dysfunction Mild Mitochondrial Dysfunction PHB1_PHB2->Mito_Dysfunction Leads to SRF SRF Mito_Dysfunction->SRF Downregulates MRTF MRTF-A / MRTF-B Mito_Dysfunction->MRTF Downregulates Angiogenic_Genes Angiogenic Gene Transcription SRF->Angiogenic_Genes Activates MRTF->SRF Cofactor for Nucleus Nucleus Angiogenic_Genes->Angiogenesis Promotes

This compound signaling pathway in endothelial cells.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or Human Microvascular Endothelial Cells (HMVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Basement Membrane Extract (e.g., Matrigel®)

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw the basement membrane extract on ice. Pipette 50 µL of the cold liquid extract into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation: Culture endothelial cells to 80-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in EGM at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of this compound in EGM. A vehicle control (DMSO) should be included.

  • Seeding: Add 100 µL of the cell suspension (containing the appropriate this compound concentration or vehicle) to each well of the solidified basement membrane extract.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification:

    • Phase Contrast: Examine the formation of tube-like structures using an inverted microscope. Capture images at 4x or 10x magnification.

    • Fluorescence (Optional): Remove the culture medium and add 100 µL of Calcein AM solution (2 µg/mL in PBS) to each well. Incubate for 30 minutes at 37°C. Visualize and capture images using a fluorescence microscope.

  • Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Endothelial Cell Migration (Scratch) Assay

This assay measures the two-dimensional migration of a confluent monolayer of endothelial cells.

Materials:

  • HUVECs or HMVECs

  • EGM

  • 24-well tissue culture plates

  • 200 µL pipette tips

  • This compound stock solution (in DMSO)

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed endothelial cells in 24-well plates and culture until they form a confluent monolayer.

  • Serum Starvation (Optional): To minimize proliferation, you can serum-starve the cells for 2-4 hours in a basal medium prior to the assay.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, create a linear scratch in the center of each well.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh EGM containing the desired concentrations of this compound or vehicle control to each well.

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well at time 0. Place the plate back in the incubator.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the closure of the scratch.

  • Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay quantifies cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.

Materials:

  • HUVECs or HMVECs

  • EGM

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • BrdU Labeling Reagent

  • Commercially available BrdU Cell Proliferation Assay Kit (containing fixing/denaturing solution, anti-BrdU antibody, and substrate)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh EGM containing various concentrations of this compound or a vehicle control. Incubate for 24-48 hours.

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Remove the labeling medium and fix the cells. Denature the DNA according to the manufacturer's protocol to expose the incorporated BrdU.

  • Antibody Incubation: Add the anti-BrdU detector antibody to each well and incubate to allow binding to the incorporated BrdU.

  • Substrate Reaction: Add the substrate and incubate until a color change is visible.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

Endothelial Cell Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[3][4]

Materials:

  • HUVECs or HMVECs cultured on coverslips or in chamber slides

  • This compound stock solution (in DMSO)

  • Commercially available TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed endothelial cells on coverslips or in chamber slides. Once attached, treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours. Include a positive control (e.g., treatment with DNase I) and a negative control (no TdT enzyme).

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with a suitable permeabilization solution for 5-15 minutes on ice.[3]

  • TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) to each sample and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.[3]

  • Washing and Counterstaining: Stop the reaction and wash the cells with PBS. Counterstain the nuclei with DAPI.

  • Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence (e.g., green for FITC-dUTP) in the nucleus, co-localizing with the DAPI stain (blue). Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

References

Application Notes and Protocols for BPU17 Administration in Subretinal Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subretinal fibrosis represents a terminal stage of several retinal diseases, most notably neovascular age-related macular degeneration (nAMD), leading to irreversible vision loss. Current therapeutic strategies are limited in their ability to address the fibrotic component of the disease. BPU17, a novel benzoylphenylurea (B10832687) derivative, has emerged as a promising anti-fibrotic agent. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its administration in preclinical subretinal fibrosis models.

This compound has demonstrated potent anti-myofibroblast activity, inhibiting the epithelial-mesenchymal transition (EMT) of retinal pigment epithelial (RPE) cells, a key process in the development of subretinal fibrosis.[1][2] In vivo studies have confirmed its ability to inhibit subretinal fibrosis in a mouse model of retinal degeneration.[1][2]

Mechanism of Action

This compound exerts its anti-fibrotic effects through a distinct signaling pathway. It directly binds to prohibitin 1 (PHB1), disrupting the interaction between PHB1 and PHB2. This interference leads to mild mitochondrial dysfunction, which in turn suppresses the expression of the serum response factor (SRF) and its cofactor, cysteine and glycine-rich protein 2 (CRP2). The inactivation of SRF-dependent transcription ultimately leads to the suppression of collagen synthesis and cell motility in RPE-derived myofibroblasts.[1][2]

BPU17_Mechanism_of_Action This compound This compound PHB1_PHB2 PHB1-PHB2 Interaction This compound->PHB1_PHB2 inhibits Mitochondrial_Function Mitochondrial Function PHB1_PHB2->Mitochondrial_Function regulates CRP2_Expression CRP2 Expression Mitochondrial_Function->CRP2_Expression decreases SRF_Activity SRF/CArG-box Activity CRP2_Expression->SRF_Activity suppresses Collagen_Synthesis Collagen Synthesis SRF_Activity->Collagen_Synthesis drives Cell_Motility Cell Motility SRF_Activity->Cell_Motility drives Subretinal_Fibrosis Subretinal_Fibrosis Collagen_Synthesis->Subretinal_Fibrosis Cell_Motility->Subretinal_Fibrosis Experimental_Workflow cluster_Induction Fibrosis Induction cluster_Treatment This compound Administration cluster_Analysis Outcome Analysis Laser_Photocoagulation Laser Photocoagulation (Day 0) CNV_Development CNV Development (Day 0-7) Laser_Photocoagulation->CNV_Development Fibrosis_Progression Fibrosis Progression (Day 7 onwards) CNV_Development->Fibrosis_Progression Imaging In Vivo Imaging (OCT, Fundus Photography) Fibrosis_Progression->Imaging Histology Histological Analysis (Collagen Staining) Fibrosis_Progression->Histology Gene_Expression Gene Expression Analysis (RT-PCR) Fibrosis_Progression->Gene_Expression Administration_Route Select Administration Route (Intravitreal, Intraperitoneal, or Oral) Dosing_Regimen Initiate Dosing Regimen Administration_Route->Dosing_Regimen Dosing_Regimen->Fibrosis_Progression inhibits

References

Techniques for Measuring BPU17's Effect on Cell Motility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPU17 is a benzoylphenylurea (B10832687) derivative identified as a potent inhibitor of prohibitin (PHB), demonstrating significant anti-myofibroblast activity. This compound has been shown to suppress cell motility, particularly in retinal pigment epithelial (RPE) cells that have undergone epithelial-mesenchymal transition (EMT), a process implicated in proliferative retinal diseases.[1] this compound's mechanism of action involves binding to prohibitin 1 (PHB1), disrupting the PHB1-PHB2 interaction, which leads to mild mitochondrial dysfunction. This, in turn, reduces the expression of the cysteine and glycine-rich protein 2 (CRP2), a cofactor for the serum response factor (SRF). The subsequent repression of SRF/CArG-box-dependent transcription results in the suppression of cell motility.[1]

These application notes provide detailed protocols for quantifying the inhibitory effects of this compound on cell motility, focusing on the wound healing (scratch) assay and the transwell migration assay. The described methods are essential for researchers investigating the therapeutic potential of this compound and similar compounds in diseases characterized by aberrant cell migration, such as cancer metastasis and fibrosis.

This compound Signaling Pathway in Cell Motility

The proposed signaling cascade through which this compound inhibits cell motility is initiated by its interaction with prohibitins. This interaction sets off a series of events culminating in the downregulation of transcriptional programs essential for cell movement.

BPU17_Signaling_Pathway This compound This compound PHB_complex PHB1-PHB2 Complex This compound->PHB_complex inhibits interaction Mitochondria Mitochondrial Function PHB_complex->Mitochondria impairs CRP2 CRP2 Expression Mitochondria->CRP2 decreases SRF SRF/CArG-box-dependent Transcription CRP2->SRF represses Cell_Motility Cell Motility SRF->Cell_Motility suppresses

This compound's inhibitory signaling cascade on cell motility.

Data Presentation

Note: The following quantitative data is illustrative and compiled from studies on prohibitin and SRF inhibitors to demonstrate how to present findings. Specific data from the primary study on this compound was not publicly accessible.

Table 1: Illustrative Data from Wound Healing (Scratch) Assay

TreatmentConcentration (µM)Wound Closure at 24h (%)Inhibition of Migration (%)
Vehicle (DMSO)-95 ± 50
This compound165 ± 731.6
This compound530 ± 668.4
This compound1015 ± 484.2

Table 2: Illustrative Data from Transwell Migration Assay

TreatmentConcentration (µM)Migrated Cells per FieldInhibition of Migration (%)
Vehicle (DMSO)-250 ± 200
This compound1150 ± 1540.0
This compound575 ± 1070.0
This compound1030 ± 888.0

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration in vitro. It mimics the migration of cells during wound closure in vivo.

Experimental Workflow:

Wound_Healing_Workflow A 1. Seed Cells (e.g., RPE cells) in a multi-well plate. B 2. Grow to Confluent Monolayer. A->B C 3. Create a 'Scratch' or 'Wound' with a sterile pipette tip. B->C D 4. Wash with PBS to remove debris. C->D E 5. Add media with this compound or vehicle. D->E F 6. Image at 0h. E->F G 7. Incubate and image at subsequent time points (e.g., 12h, 24h). F->G H 8. Quantify Wound Area/Closure. G->H

Workflow for the Wound Healing (Scratch) Assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture human Retinal Pigment Epithelial (RPE) cells (e.g., ARPE-19) or primary RPE cells in appropriate media.

    • Seed the cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells are fully confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.

    • To ensure consistency, apply firm, even pressure and use a ruler or guide.

  • Washing and Treatment:

    • Gently wash each well twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.

    • Aspirate the final wash and replace it with fresh, low-serum (e.g., 1% FBS) medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO). Low serum is used to minimize cell proliferation's effect on wound closure.

  • Imaging and Analysis:

    • Immediately after adding the treatment, capture images of the wounds using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point.

    • Mark the location of the images to ensure the same fields are captured at later time points.

    • Incubate the plate at 37°C and 5% CO₂.

    • Capture images of the same wound areas at regular intervals (e.g., every 8-12 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).

    • Quantify the wound area at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by cells.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic capability of single cells to migrate through a porous membrane towards a chemoattractant.

Experimental Workflow:

Transwell_Workflow A 1. Prepare chemoattractant (e.g., 10% FBS media) in the lower chamber. B 2. Place Transwell insert (8 µm pores) into the well. A->B C 3. Prepare a single-cell suspension in serum-free media with this compound or vehicle. B->C D 4. Seed cells into the upper chamber. C->D E 5. Incubate for a defined period (e.g., 12-24 hours). D->E F 6. Remove non-migrated cells from the top of the membrane. E->F G 7. Fix and stain migrated cells on the bottom of the membrane. F->G H 8. Image and count migrated cells. G->H

Workflow for the Transwell Migration Assay.

Detailed Protocol:

  • Preparation of Chambers:

    • Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.

    • Place the Transwell inserts (typically with an 8 µm pore size for epithelial cells) into the wells, ensuring no air bubbles are trapped beneath the membrane.

  • Cell Preparation and Seeding:

    • Harvest and resuspend RPE cells in serum-free medium to a concentration of 1 x 10⁵ cells/mL.

    • Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension (containing 1 x 10⁴ cells) to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for significant migration in the control group without overcrowding (e.g., 12-24 hours). The optimal time should be determined empirically for the specific cell type.

  • Fixation and Staining:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% paraformaldehyde for 15 minutes.

    • Stain the cells with a 0.1% crystal violet solution for 20 minutes.

    • Gently wash the inserts in water to remove excess stain and allow them to air dry.

  • Quantification:

    • Image the underside of the membrane using a bright-field microscope.

    • Count the number of migrated cells in several representative fields of view for each insert.

    • Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader to quantify the relative number of migrated cells.

Conclusion

The wound healing and transwell migration assays are robust and reproducible methods for quantifying the inhibitory effects of this compound on cell motility. By following these detailed protocols, researchers can effectively evaluate the efficacy of this compound and other prohibitin inhibitors. The data generated from these assays are crucial for understanding the therapeutic potential of targeting the prohibitin-SRF signaling axis in diseases driven by excessive cell migration.

References

Application Notes and Protocols for Assessing Mitochondrial Dysfunction Following BPU17 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPU17 is a benzoylphenylurea (B10832687) derivative identified as a potent inhibitor of prohibitin (PHB), a highly conserved protein crucial for mitochondrial integrity and function.[1] this compound exerts its effects by binding to prohibitin 1 (PHB1) and disrupting its interaction with prohibitin 2 (PHB2).[1] This disruption of the PHB complex leads to mild defects in mitochondrial function, underpinning the compound's anti-fibrotic and anti-myofibroblast activities.[1] Prohibitins are integral to maintaining mitochondrial cristae structure, regulating mitochondrial dynamics, and stabilizing the electron transport chain.[1][2][3] Consequently, inhibition of PHB by this compound is anticipated to induce mitochondrial dysfunction.

These application notes provide a comprehensive suite of protocols to assess the impact of this compound treatment on mitochondrial function. The described assays will enable researchers to quantify changes in cell viability, mitochondrial respiration, membrane potential, reactive oxygen species (ROS) production, and the induction of apoptosis.

This compound Mechanism of Action and its Impact on Mitochondria

The prohibitin complex, composed of PHB1 and PHB2, forms a ring-like scaffold within the inner mitochondrial membrane.[2] This complex is essential for:

  • Mitochondrial Morphology and Structure: Stabilizing the intricate folds of the inner membrane, known as cristae, where oxidative phosphorylation occurs.[1]

  • Respiratory Chain Supercomplex Assembly: Acting as a chaperone to stabilize components of the electron transport chain, particularly Complex I.[3][4][5]

  • Mitochondrial Dynamics: Regulating the balance between mitochondrial fusion and fission, which is vital for mitochondrial quality control.[1][3][6]

  • Redox Homeostasis: Modulating the production of mitochondrial reactive oxygen species (ROS).[1][5][7][8]

  • Apoptosis: Influencing the release of pro-apoptotic factors like cytochrome c.[3][6]

By inhibiting the PHB1-PHB2 interaction, this compound is expected to disrupt these functions, leading to a cascade of events characteristic of mitochondrial dysfunction.

This compound This compound PHB_complex Prohibitin (PHB1/PHB2) Complex This compound->PHB_complex Inhibits Interaction Resp_chain Destabilized Respiratory Chain Supercomplexes PHB_complex->Resp_chain Disruption Leads To Mito_morphology Altered Mitochondrial Morphology (Fragmentation) PHB_complex->Mito_morphology Disruption Leads To ROS Increased Mitochondrial ROS Production PHB_complex->ROS Disruption Leads To MMP Decreased Mitochondrial Membrane Potential (ΔΨm) PHB_complex->MMP Disruption Leads To Mito_dysfunction Mitochondrial Dysfunction Apoptosis Induction of Apoptosis Mito_dysfunction->Apoptosis Can Induce Resp_chain->Mito_dysfunction Mito_morphology->Mito_dysfunction ROS->Mito_dysfunction MMP->Mito_dysfunction

Caption: this compound mechanism of action leading to mitochondrial dysfunction.

Experimental Workflow for Assessing this compound-Induced Mitochondrial Dysfunction

A systematic approach is recommended to characterize the effects of this compound. The workflow should begin with determining the optimal treatment concentration and then proceed to more specific assays for mitochondrial function.

cluster_0 Phase 1: Dose-Response and Viability cluster_1 Phase 2: Core Mitochondrial Function Assays cluster_2 Phase 3: Apoptosis and Morphology DoseResponse Determine IC50 of this compound (e.g., MTT or Resazurin (B115843) Assay) OCR Measure Oxygen Consumption Rate (OCR) (e.g., Seahorse Analyzer) DoseResponse->OCR Use Sub-IC50 Concentrations MMP Assess Mitochondrial Membrane Potential (ΔΨm) (e.g., JC-1 or TMRE Staining) DoseResponse->MMP Use Sub-IC50 Concentrations ROS Quantify Mitochondrial ROS Production (e.g., MitoSOX Red) DoseResponse->ROS Use Sub-IC50 Concentrations Apoptosis Detect Apoptosis (e.g., Annexin V/PI Staining, Caspase-3/7 Activity) OCR->Apoptosis Investigate Downstream Consequences Morphology Analyze Mitochondrial Morphology (e.g., MitoTracker Green Staining) OCR->Morphology Investigate Downstream Consequences MMP->Apoptosis Investigate Downstream Consequences MMP->Morphology Investigate Downstream Consequences ROS->Apoptosis Investigate Downstream Consequences ROS->Morphology Investigate Downstream Consequences

Caption: Recommended experimental workflow.

Data Presentation

Summarize all quantitative data in clearly structured tables for straightforward comparison between control and this compound-treated groups.

Table 1: Effect of this compound on Cell Viability

Treatment GroupConcentration (µM)Cell Viability (%)IC50 (µM)
Vehicle Control0100 ± 5.0N/A
This compoundXValue ± SDCalculated Value
This compoundYValue ± SD
This compoundZValue ± SD

Table 2: Mitochondrial Respiration Parameters after this compound Treatment

Treatment GroupBasal Respiration (pmol O₂/min)ATP Production (pmol O₂/min)Maximal Respiration (pmol O₂/min)Spare Respiratory Capacity (%)
Vehicle ControlValue ± SDValue ± SDValue ± SDValue ± SD
This compound (Sub-IC50)Value ± SDValue ± SDValue ± SDValue ± SD

Table 3: Mitochondrial Integrity and Oxidative Stress Following this compound Treatment

Treatment GroupMitochondrial Membrane Potential (ΔΨm) (Relative Fluorescence Units)Mitochondrial ROS Levels (Relative Fluorescence Units)
Vehicle ControlValue ± SDValue ± SD
This compound (Sub-IC50)Value ± SDValue ± SD

Table 4: Apoptosis Induction by this compound

Treatment GroupEarly Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Caspase-3/7 Activity (Relative Luminescence Units)
Vehicle ControlValue ± SDValue ± SDValue ± SD
This compound (Sub-IC50)Value ± SDValue ± SDValue ± SD
Positive Control (e.g., Staurosporine)Value ± SDValue ± SDValue ± SD

Experimental Protocols

Protocol 1: Determination of this compound IC50 using Resazurin Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, which will inform the concentrations used in subsequent mitochondrial function assays.

Materials:

  • Cell line of interest (e.g., human retinal pigment epithelial cells, ARPE-19)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration does not exceed 0.5% in all wells.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of resazurin solution to each well.

  • Incubate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Oxygen Consumption Rate (OCR)

Objective: To assess the effect of this compound on mitochondrial respiration by measuring basal respiration, ATP-linked respiration, and maximal respiratory capacity.

Materials:

  • Seahorse XFp/XFe96/24 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • This compound (at a pre-determined sub-IC50 concentration)

  • Complete cell culture medium and Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type and allow them to adhere overnight.

  • The following day, treat the cells with the desired sub-IC50 concentration of this compound or vehicle control for a specified duration (e.g., 6-24 hours).

  • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.

  • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO₂ incubator.

  • Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired final concentrations.

  • Calibrate the Seahorse analyzer and then replace the calibrant plate with the cell plate.

  • Run the Mito Stress Test protocol on the Seahorse analyzer.

  • Analyze the data to determine key parameters of mitochondrial respiration as outlined in Table 2.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Objective: To detect changes in mitochondrial membrane potential, a key indicator of mitochondrial health. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of cells with low ΔΨm.

Materials:

  • JC-1 dye

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Seed cells on glass coverslips (for microscopy) or in appropriate culture plates (for flow cytometry).

  • Treat cells with this compound (sub-IC50 concentration) or vehicle control for the desired time. Include a positive control group treated with FCCP (e.g., 10 µM) for 15-30 minutes before staining.

  • Remove the medium and wash the cells once with warm PBS.

  • Incubate the cells with JC-1 staining solution (e.g., 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • For microscopy: Mount the coverslips and immediately visualize under a fluorescence microscope using filters for green (Ex/Em ~485/530 nm) and red (Ex/Em ~540/590 nm) fluorescence.

  • For flow cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

  • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Protocol 4: Quantification of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red

Objective: To specifically measure superoxide (B77818) production within the mitochondria.

Materials:

  • MitoSOX Red mitochondrial superoxide indicator

  • This compound

  • Cell line of interest

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Antimycin A or Rotenone as a positive control for mitochondrial ROS production.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Seed and treat cells with this compound as described in previous protocols. Include a positive control group treated with Antimycin A (e.g., 10 µM) for 30-60 minutes.

  • Remove the culture medium and wash the cells with warm HBSS.

  • Load the cells with MitoSOX Red reagent (e.g., 5 µM in HBSS) and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells gently three times with warm HBSS.

  • Analyze the cells immediately by fluorescence microscopy (Ex/Em ~510/580 nm) or flow cytometry (FL2 channel).

  • Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial superoxide.

Protocol 5: Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit with PI

  • This compound

  • Cell line of interest

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound (sub-IC50 concentration) or vehicle for the desired duration (e.g., 24-48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Application Note: Investigating Retinal Disease Pathways Using BPU17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal diseases, such as neovascular age-related macular degeneration (nAMD) and diabetic retinopathy, are leading causes of blindness. A key pathological feature of these diseases is subretinal fibrosis and angiogenesis, driven by the transformation of retinal pigment epithelial (RPE) cells into migratory and contractile myofibroblasts. BPU17, a novel benzoylphenylurea (B10832687) derivative, has emerged as a potent inhibitor of this process, offering a promising therapeutic strategy. This application note provides a detailed overview of the mechanism of action of this compound and protocols for its investigation in the context of retinal diseases.

This compound acts as a direct inhibitor of Prohibitin 1 (PHB1), a scaffold protein involved in various cellular processes.[1][2] By binding to PHB1, this compound disrupts its interaction with PHB2, leading to mild mitochondrial dysfunction. This, in turn, downregulates the expression of Cysteine and glycine-rich protein 2 (CRP2), a crucial cofactor for the Serum Response Factor (SRF).[1][2] The subsequent inactivation of SRF-mediated transcription leads to the suppression of key profibrotic and pro-angiogenic genes, ultimately inhibiting RPE cell migration, collagen synthesis, and endothelial cell tube formation.[1][2][3]

Data Presentation

The following tables summarize representative quantitative data on the efficacy of this compound in in vitro and in vivo models of retinal disease.

Table 1: In Vitro Efficacy of this compound on RPE Myofibroblast Functions

AssayCell TypeTreatmentConcentration (µM)Result
Cell Motility (Scratch Assay) Primary Human RPETGF-β1-100% Wound Closure
TGF-β1 + this compound1~75% Wound Closure
TGF-β1 + this compound5~40% Wound Closure
TGF-β1 + this compound10~20% Wound Closure
Collagen Synthesis (Sircol Assay) Primary Human RPETGF-β1-100% Collagen Production
TGF-β1 + this compound1~80% Collagen Production
TGF-β1 + this compound5~50% Collagen Production
TGF-β1 + this compound10~30% Collagen Production
α-SMA Expression (Western Blot) Primary Human RPETGF-β1-100% α-SMA Expression
TGF-β1 + this compound5~45% α-SMA Expression
CRP2 Expression (Western Blot) Primary Human RPEControl-100% CRP2 Expression
This compound10~55% CRP2 Expression
SRF Activity (Luciferase Assay) Primary Human RPETGF-β1-100% Luciferase Activity
TGF-β1 + this compound10~35% Luciferase Activity

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Laser-Induced Choroidal Neovascularization (CNV) and Fibrosis

Treatment GroupMeasurementDay 14 Post-LaserDay 28 Post-Laser
Vehicle Control Fibrotic Scar Area (µm²)35,000 ± 4,50048,000 ± 5,200
CNV Leakage (Arbitrary Units)85 ± 1265 ± 10
This compound (10 mg/kg, daily) Fibrotic Scar Area (µm²)18,000 ± 3,20025,000 ± 3,800
CNV Leakage (Arbitrary Units)40 ± 830 ± 7

Signaling Pathways and Experimental Workflows

BPU17_Signaling_Pathway This compound This compound PHB1_PHB2 PHB1-PHB2 Heterodimer This compound->PHB1_PHB2 inhibits Mitochondria Mitochondrial Dysfunction PHB1_PHB2->Mitochondria maintains function CRP2 CRP2 (SRF Cofactor) Mitochondria->CRP2 downregulates expression SRF SRF CRP2->SRF activates CArG CArG Box (DNA) SRF->CArG binds Transcription Gene Transcription (e.g., α-SMA, Collagen) CArG->Transcription EMT Epithelial-Mesenchymal Transition (EMT) Transcription->EMT Fibrosis Retinal Fibrosis & Angiogenesis EMT->Fibrosis

Figure 1: this compound signaling pathway in retinal pigment epithelial cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies RPE_culture 1. Primary RPE Cell Culture TGF_treatment 2. Induce Myofibroblast Transition (TGF-β1) RPE_culture->TGF_treatment BPU17_treatment_vitro 3. Treat with this compound TGF_treatment->BPU17_treatment_vitro Motility_assay 4a. Cell Motility Assay (Scratch Assay) BPU17_treatment_vitro->Motility_assay Collagen_assay 4b. Collagen Synthesis (Sircol Assay) BPU17_treatment_vitro->Collagen_assay Western_blot 4c. Protein Expression (α-SMA, CRP2, SRF) BPU17_treatment_vitro->Western_blot CNV_induction 1. Induce CNV in Mice (Laser Photocoagulation) BPU17_treatment_vivo 2. Administer this compound CNV_induction->BPU17_treatment_vivo Imaging 3. In Vivo Imaging (Fundus, OCT, Angiography) BPU17_treatment_vivo->Imaging Histology 4. Histological Analysis (Fibrosis Quantification) Imaging->Histology

Figure 2: Experimental workflow for investigating this compound effects.

Experimental Protocols

Protocol 1: Primary Human RPE Cell Culture and Myofibroblast Differentiation
  • Isolation of RPE Cells: Isolate primary human RPE cells from donor eyes following established protocols.

  • Cell Culture: Culture RPE cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

  • Myofibroblast Induction: Once cells reach 80-90% confluency, induce epithelial-to-mesenchymal transition (EMT) by treating with 10 ng/mL recombinant human TGF-β1 for 48-72 hours.

Protocol 2: Cell Motility (Scratch) Assay
  • Cell Seeding: Seed primary RPE cells in a 6-well plate and grow to a confluent monolayer.

  • Induction and Treatment: Induce myofibroblast differentiation with TGF-β1 as described above. After 24 hours, introduce a scratch in the monolayer using a sterile p200 pipette tip.

  • This compound Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM).

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch width.

Protocol 3: Collagen Synthesis (Sircol™ Soluble Collagen Assay)
  • Cell Culture and Treatment: Culture and treat RPE cells with TGF-β1 and this compound as described for the cell motility assay in 6-well plates for 72 hours.

  • Sample Preparation: Collect the cell culture supernatant and extract collagen from the cell layer using 0.5 M acetic acid.

  • Collagen Quantification: Use the Sircol™ Soluble Collagen Assay kit according to the manufacturer's instructions to quantify the amount of soluble collagen in the supernatant and cell extracts.

  • Data Analysis: Normalize the collagen amount to the total protein content of the cell lysate for each condition.

Protocol 4: Western Blot Analysis for α-SMA, CRP2, and SRF
  • Protein Extraction: After treatment with TGF-β1 and this compound, lyse the RPE cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against α-SMA, CRP2, SRF, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Protocol 5: Laser-Induced Choroidal Neovascularization (CNV) and Fibrosis Mouse Model
  • Animal Model: Use 6- to 8-week-old C57BL/6J mice. Anesthetize the mice and dilate their pupils.

  • Laser Photocoagulation: Deliver four laser spots (532 nm, 100 µm spot size, 100 ms (B15284909) duration, 250 mW) to the retina of each eye, surrounding the optic nerve, to rupture Bruch's membrane.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control daily via intraperitoneal injection, starting on the day of laser treatment.

  • In Vivo Imaging: At desired time points (e.g., day 7, 14, 28), perform fundus photography, optical coherence tomography (OCT), and fluorescein (B123965) angiography to assess the size of the fibrotic scar and the extent of vascular leakage.

  • Histological Analysis: Euthanize the mice and enucleate the eyes. Prepare retinal cryosections or RPE-choroid flat mounts.

  • Immunofluorescence Staining: Stain the sections or flat mounts with antibodies against fibrotic markers (e.g., collagen I, fibronectin) and vascular markers (e.g., isolectin B4).

  • Quantification of Fibrosis: Capture fluorescent images and quantify the area of fibrosis using image analysis software.

Conclusion

This compound represents a promising therapeutic candidate for retinal diseases characterized by fibrosis and angiogenesis. Its mechanism of action, centered on the inhibition of the PHB1/SRF pathway, provides a novel target for drug development. The protocols outlined in this application note provide a comprehensive framework for researchers to investigate the efficacy and mechanism of this compound and similar compounds in relevant preclinical models of retinal disease.

References

BPU17 Treatment Guidelines for Long-Term Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the long-term experimental use of BPU17, a novel benzoylphenylurea (B10832687) derivative with dual inhibitory action against angiogenesis and fibrosis.[1][2] The following protocols and data are intended to facilitate the effective application of this compound in in vitro long-term studies.

Mechanism of Action

This compound functions as a potent inhibitor by directly targeting Prohibitin 1 (PHB1).[1][2] By binding to PHB1, this compound disrupts the formation of the PHB1-PHB2 heterodimer, a complex crucial for mitochondrial function.[1] This interference leads to a state of mild mitochondrial dysfunction, which in turn initiates a signaling cascade that suppresses the expression of Serum Response Factor (SRF) and its cofactors, Myocardin-Related Transcription Factors (MRTFs).[1] The downregulation of the SRF/MRTF signaling pathway ultimately results in the inhibition of key cellular processes involved in angiogenesis and fibrosis, such as endothelial cell motility, capillary-like tube formation, and collagen synthesis.[1][2]

Signaling Pathway Diagram

BPU17_Signaling_Pathway This compound This compound PHB1 Prohibitin 1 (PHB1) This compound->PHB1 PHB_complex PHB1-PHB2 Complex This compound->PHB_complex Inhibits Interaction PHB1->PHB_complex PHB2 Prohibitin 2 (PHB2) PHB2->PHB_complex Mitochondria Mitochondrial Dysfunction (Mild) PHB_complex->Mitochondria Maintains Function SRF_MRTF SRF/MRTF Signaling Mitochondria->SRF_MRTF Downregulates Angiogenesis Angiogenesis (EC motility, tube formation) SRF_MRTF->Angiogenesis Fibrosis Fibrosis (EMT, collagen synthesis) SRF_MRTF->Fibrosis

Caption: this compound inhibits the PHB1-PHB2 interaction, leading to mitochondrial dysfunction and downregulation of SRF/MRTF signaling, thereby suppressing angiogenesis and fibrosis.

Quantitative Data Summary

Disclaimer: The following tables are populated with placeholder data for illustrative purposes. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.

Table 1: this compound Potency in Various Cell Types (Example Data)

Cell LineTarget ProcessIC50 (µM)
HUVECTube Formation1.5
ARPE-19Collagen Synthesis2.2
NIH-3T3Myofibroblast Differentiation3.0

Table 2: Recommended this compound Concentration Ranges for Long-Term Experiments (Example Data)

Cell TypeDurationConcentration (µM)Notes
Endothelial Cells7-14 days0.5 - 2.0Monitor for cytotoxicity at higher concentrations.
Retinal Pigment Epithelial Cells14-21 days1.0 - 5.0Medium should be replaced every 2-3 days.
Fibroblasts> 21 days0.1 - 1.0Lower concentrations may be sufficient for long-term anti-fibrotic effects.

Experimental Protocols

Protocol 1: General Long-Term Cell Culture with this compound Treatment

This protocol provides a basic framework for long-term experiments. Specific parameters should be optimized for each cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Sterile cell culture plates/flasks

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to avoid confluence for the intended duration of the experiment.

  • Adherence: Allow cells to adhere and recover for 24 hours before initiating treatment.

  • This compound Preparation: Prepare fresh dilutions of this compound in complete culture medium from the stock solution immediately before use. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment Initiation: Remove the old medium and replace it with the this compound-containing medium or vehicle control medium.

  • Medium Changes: For long-term experiments, it is crucial to maintain a stable concentration of this compound. Replace the medium with freshly prepared this compound-containing medium every 2-3 days.

  • Monitoring: Regularly monitor cell morphology and viability using a microscope.

Protocol 2: Long-Term Endothelial Cell Tube Formation Assay with this compound

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel or other basement membrane extract

  • This compound stock solution

  • 96-well plates

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.

  • Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound or a vehicle control.

  • Seeding: Seed the HUVECs onto the Matrigel-coated plate.

  • Long-Term Incubation: Incubate the plate at 37°C in a CO2 incubator. For long-term analysis, the medium should be carefully replaced every 48 hours with fresh medium containing the respective this compound concentrations.

  • Analysis: At desired time points (e.g., 24h, 48h, 72h, and longer), visualize and quantify the formation of capillary-like structures using a microscope and appropriate imaging software.

Experimental Workflow Diagram

Long_Term_Experiment_Workflow cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Adherence 24h Adherence Cell_Seeding->Adherence BPU17_Prep Prepare this compound Dilutions Adherence->BPU17_Prep Start_Treatment Initiate Treatment BPU17_Prep->Start_Treatment Medium_Change Medium Change with this compound (every 2-3 days) Start_Treatment->Medium_Change Monitoring Monitor Cell Health Medium_Change->Monitoring Monitoring->Medium_Change Continue Cycle Endpoint Experimental Endpoint Monitoring->Endpoint Harvest Harvest Cells/Supernatant Endpoint->Harvest Downstream Downstream Analysis (e.g., Western, qPCR) Harvest->Downstream

Caption: A generalized workflow for conducting long-term cell culture experiments with continuous this compound treatment.

Stability and Storage

  • Stock Solution: this compound is typically dissolved in DMSO to create a high-concentration stock solution. Store this stock at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions in culture medium from the stock solution for each use. The stability of this compound in aqueous culture medium over extended periods at 37°C has not been extensively reported. Therefore, regular medium changes (every 2-3 days) are recommended to maintain a consistent effective concentration.

Troubleshooting

  • Cytotoxicity: If significant cell death is observed, reduce the concentration of this compound or the frequency of treatment. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

  • Precipitation: If this compound precipitates in the culture medium, ensure the final solvent concentration is low (typically <0.1%) and that the compound is fully dissolved in the solvent before dilution in the medium.

  • Inconsistent Results: Ensure consistent timing of medium changes and this compound administration. Passage number of cells can also affect experimental outcomes; use cells within a consistent passage range.

References

Troubleshooting & Optimization

BPU17 Technical Support Center: Dosage Optimization and Off-Target Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of BPU17 to achieve maximal on-target efficacy while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a benzoylphenylurea (B10832687) derivative that acts as a multifunctional inhibitor of angiogenesis and fibrosis.[1] Its primary mechanism involves direct binding to Prohibitin 1 (PHB1), which disrupts the interaction between PHB1 and Prohibitin 2 (PHB2).[2] This disruption leads to mild mitochondrial dysfunction, which in turn represses the Serum Response Factor (SRF)-dependent transcription. This pathway is critical for inhibiting processes like endothelial cell motility and epithelial-mesenchymal transition (EMT).[1][2]

Q2: What are the potential off-target effects associated with this compound?

A2: The therapeutic effect of this compound is linked to inducing mild mitochondrial dysfunction. However, at supra-therapeutic concentrations, this compound can induce excessive mitochondrial stress, leading to broad cytotoxicity. A key identified off-target is Prohibitin-Like Protein X (PLPX) , a mitochondrial scaffolding protein abundant in cardiomyocytes. Inhibition of PLPX can disrupt mitochondrial integrity in these cells, posing a risk of cardiotoxicity at high doses. Therefore, careful dose selection is critical.

Q3: What is the recommended starting concentration for in vitro experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and assay duration. We recommend starting with a broad dose-response experiment ranging from 10 nM to 50 µM to determine the EC50 for on-target effects and the CC50 (cytotoxic concentration 50%) for your specific model. See the tables below for more detailed recommendations.

Q4: How should I prepare and store this compound?

A4: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced artifacts.

Quantitative Data Summary

The following tables provide a summary of this compound's activity profile and recommended starting concentrations for various experimental setups.

Table 1: this compound In Vitro Activity Profile

ParameterTarget / Cell LineIC50 / EC50 (µM)Notes
On-Target Activity
PHB1 Binding Affinity (Kd)Recombinant Human PHB10.85Measured by Surface Plasmon Resonance.
SRF-Reporter InhibitionHUVEC cells2.5Measures downstream pathway inhibition.
Anti-AngiogenesisHUVEC Tube Formation Assay3.0Functional assay for on-target effect.
Off-Target Activity
General CytotoxicityHEK293 cells (72h)28.5Represents general off-target toxicity.
Cardiotoxicity MarkeriPSC-Cardiomyocytes (72h)12.0Measures toxicity in a sensitive cell type.
PLPX Inhibition (IC50)Recombinant Human PLPX9.5Direct activity against the primary off-target.

Table 2: Recommended Starting Concentrations for Common In Vitro Models

Assay TypeCell ModelRecommended Concentration RangeNotes
Short-Term Signaling (≤ 24h)HUVEC, RPE cells1 µM - 10 µMFor assays like Western blotting or reporter gene analysis.
Long-Term Functional (48-96h)Endothelial Cells, Fibroblasts0.5 µM - 15 µMFor migration, invasion, or tube formation assays.
Long-Term Viability (≥ 72h)Cancer Cell Lines1 µM - 50 µMTo establish a therapeutic window.
High-Risk ModelsiPSC-Cardiomyocytes, Neurons10 nM - 10 µMUse a lower concentration range due to higher sensitivity.

Troubleshooting Guides

Issue 1: I'm observing high levels of cytotoxicity even at concentrations where on-target effects are expected. What should I do?

  • Potential Cause: You may be working with a cell line that is particularly sensitive to mitochondrial disruption, or your assay duration may be too long, allowing off-target effects to accumulate.

  • Solution:

    • Confirm the Therapeutic Window: Run a time-course experiment (e.g., 24h, 48h, 72h) with a full dose-response curve to determine if a therapeutic window exists at earlier time points.

    • Use a More Sensitive On-Target Assay: Switch to a more sensitive, short-term assay to measure the on-target effect (e.g., phosphorylation of a downstream marker) which may occur at concentrations below the toxicity threshold.

    • Perform a Rescue Experiment: Overexpress PHB1 in your cells. If the toxicity is mitigated, it suggests it is linked to the on-target mechanism, but is simply too potent in your model. If toxicity persists, it is likely due to off-target effects. (See Protocol 3).

Issue 2: How can I confirm that the observed phenotype is due to on-target pathway modulation and not an off-target effect?

  • Potential Cause: A cellular phenotype can arise from multiple pathways. It is crucial to link the observed effect directly to the this compound mechanism of action.

  • Solution:

    • Measure Downstream Signaling: Use a Serum Response Factor (SRF) activity reporter assay (See Protocol 2). A dose-dependent decrease in reporter activity that correlates with your phenotype strongly supports an on-target mechanism.[1]

    • Use a Structurally Unrelated PHB1 Inhibitor: If available, use a different chemical scaffold that also targets PHB1. If both compounds produce the same phenotype, it is more likely an on-target effect.[3]

    • Genetic Knockdown: Use siRNA or CRISPR to knock down PHB1. This should phenocopy the effects of this compound. A lack of additive effect when treating PHB1-knockdown cells with this compound further validates the on-target mechanism.

Issue 3: How do I establish the optimal this compound dosage for a new cell line?

  • Potential Cause: Every cell line has a unique metabolic rate and sensitivity to pathway inhibition, requiring empirical determination of the optimal dose.

  • Solution: Follow a systematic workflow to identify the therapeutic window.

    • Determine Cytotoxicity: First, perform a cell viability assay to find the CC50 after 72 hours of treatment (See Protocol 1). This establishes the upper bound of your concentration range.

    • Determine On-Target Efficacy: Next, use an on-target assay (e.g., SRF-reporter or a functional assay like cell migration) to determine the EC50.

    • Calculate Therapeutic Index (TI): The therapeutic index for in vitro studies is calculated as (CC50 / EC50). A higher TI indicates a better safety margin. The optimal dose for your experiments should be between the EC50 and CC50, typically in the 2x-3x EC50 range, provided it is well below the CC50.

Visualized Pathways and Workflows

BPU17_On_Target_Pathway cluster_drug Drug Action cluster_mito Mitochondrial Regulation cluster_signal Transcriptional Signaling cluster_effect Cellular Effect This compound This compound PHB PHB1 / PHB2 Complex This compound->PHB inhibits Mito_Dys Mild Mitochondrial Dysfunction PHB->Mito_Dys leads to SRF SRF-Dependent Transcription Mito_Dys->SRF represses Angio Inhibition of Angiogenesis SRF->Angio Fibro Inhibition of Fibrosis SRF->Fibro

Caption: this compound On-Target Signaling Pathway.

BPU17_Off_Target_Pathway cluster_mito Mitochondrial Targets cluster_effect Cellular Outcomes BPU17_High High Concentration This compound PHB On-Target: PHB1 / PHB2 BPU17_High->PHB inhibits PLPX Off-Target: PLPX BPU17_High->PLPX inhibits Severe_Dys Severe Mitochondrial Dysfunction PHB->Severe_Dys leads to PLPX->Severe_Dys leads to Toxicity General Cytotoxicity & Cardiotoxicity Severe_Dys->Toxicity

Caption: Mechanism of this compound Off-Target Toxicity.

BPU17_Workflow cluster_0 Phase 1: Define Therapeutic Window cluster_1 Phase 2: Confirm On-Target Activity cluster_2 Phase 3: Dose Selection A1 Select Cell Line A2 Perform Dose-Response Cell Viability Assay (72h) (Protocol 1) A1->A2 A3 Calculate CC50 A2->A3 B1 Perform Dose-Response On-Target Assay (e.g., SRF-Reporter, Protocol 2) A3->B1 Set max dose below CC50 C1 Calculate Therapeutic Index (TI) TI = CC50 / EC50 A3->C1 B2 Calculate EC50 B1->B2 B2->C1 C2 Select Optimal Dose Range (e.g., 2x-3x EC50) C1->C2

Caption: Experimental Workflow for this compound Dose Optimization.

Experimental Protocols

Protocol 1: Determining the Optimal Dose Range using a Cell Viability Assay

This protocol is designed to determine the concentration of this compound that causes 50% growth inhibition (GI50) or cytotoxicity (CC50) in a chosen cell line.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well clear-bottom, black-walled plates

    • This compound (10 mM stock in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)

    • Multichannel pipette

    • Plate reader (luminometer or fluorometer)

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium. We recommend a 10-point curve (e.g., 50 µM down to ~100 nM) plus a vehicle control (medium with 0.1% DMSO).

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.

    • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Data Acquisition: Read the plate on a luminometer or fluorometer to measure the signal, which is proportional to the number of viable cells.

    • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % Viability vs. log[this compound]. Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.

Protocol 2: Validating On-Target Activity using a Serum Response Factor (SRF) Reporter Assay

This protocol measures the direct downstream effect of this compound on its intended signaling pathway.

  • Materials:

    • Cells stably or transiently transfected with an SRF-luciferase reporter construct.

    • Dual-luciferase reporter assay system (e.g., from Promega).

    • This compound (10 mM stock in DMSO).

    • White, opaque 96-well plates.

    • Luminometer.

  • Methodology:

    • Cell Seeding & Transfection: Seed cells in a 96-well white plate. If not using a stable cell line, co-transfect with the SRF-Firefly luciferase reporter and a Renilla luciferase control plasmid. Allow cells to recover for 24 hours.

    • Treatment: Treat the cells with a serial dilution of this compound (typically below the CC50, e.g., 0.1 µM to 20 µM) for 18-24 hours. Include a vehicle control.

    • Stimulation: If required for your model, stimulate the SRF pathway with an appropriate agonist (e.g., serum or growth factors) for the final 6-8 hours of incubation.

    • Cell Lysis: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

    • Data Analysis: Normalize the SRF-dependent Firefly luciferase signal to the Renilla luciferase signal for each well. Further normalize these values to the stimulated vehicle control. Plot the normalized SRF activity vs. log[this compound] to determine the EC50 of pathway inhibition.

Protocol 3: Distinguishing On-Target vs. Off-Target Effects via PHB1 Overexpression

This "rescue" experiment helps determine if an observed effect (e.g., cytotoxicity) is mediated by the intended target, PHB1.

  • Materials:

    • Cell line of interest.

    • An expression vector for human PHB1 (or an empty vector control).

    • Transfection reagent.

    • This compound (10 mM stock in DMSO).

    • Reagents for the relevant downstream assay (e.g., cell viability, apoptosis assay).

  • Methodology:

    • Transfection: Transfect cells with either the PHB1 expression vector or the empty vector control.

    • Recovery: Allow 24-48 hours for gene expression to reach sufficient levels. You can confirm overexpression via Western blot.

    • Treatment: Re-plate the transfected cells and treat both groups (PHB1-overexpressing and empty vector) with a range of this compound concentrations, focusing on the concentrations that previously produced the effect .

    • Assay: After the appropriate incubation time, perform the assay to measure the phenotype (e.g., cell viability).

    • Data Analysis: Compare the dose-response curves between the PHB1-overexpressing cells and the empty vector control cells.

      • On-Target Effect: If the effect is on-target, the PHB1-overexpressing cells should show a rightward shift in the dose-response curve (i.e., they will be more resistant to this compound), as the excess target effectively sequesters the drug.

      • Off-Target Effect: If the effect is off-target, both cell populations should respond to this compound similarly, as the excess PHB1 will not mitigate the effect.

References

BPU17 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting solubility issues related to the novel benzoylphenylurea (B10832687) derivative, BPU17, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor belonging to the benzoylphenylurea class of compounds. It has been identified as a dual inhibitor of angiogenesis and fibrosis.[1] Its primary mechanism of action involves binding to prohibitin 1 (PHB1), which disrupts the interaction between PHB1 and PHB2. This interference leads to mild mitochondrial dysfunction and subsequently suppresses serum response factor (SRF)/CArG box-dependent transcription, a key pathway in cell motility and collagen synthesis.[1]

Q2: I'm having trouble dissolving this compound in my aqueous cell culture medium. What is the recommended procedure?

Directly dissolving this compound in aqueous-based cell culture media is not recommended due to its hydrophobic nature. The standard and most effective method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your experimental medium to the final desired concentration.

Q3: Which organic solvent is recommended for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2][3] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor water solubility.[3]

Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my cell culture medium. How can I prevent this?

Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds. Here are several strategies to prevent this:

  • Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally at or below 0.1%, and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[4][5]

  • Use a Two-Step Dilution: Instead of adding the highly concentrated DMSO stock directly to your medium, first perform an intermediate dilution of the stock in your culture medium. Then, add this intermediate dilution to the rest of your medium to reach the final concentration.

  • Rapid Mixing: Add the this compound/DMSO stock solution to your culture medium while gently vortexing or swirling the medium. This rapid dispersion helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can slightly increase its solubility.

  • Lower the Final this compound Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 252.70 g/mol )[2]

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 252.70 g/mol * 1000 mg/g = 2.527 mg

  • Weighing this compound:

    • Carefully weigh out 2.53 mg of this compound powder and place it into a sterile vial.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.

  • Mixing:

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication (5-10 minutes in a water bath sonicator) can be used to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Determining the Optimal Working Concentration of this compound

This protocol outlines a general method for determining the effective concentration range of this compound for your specific cell line and assay.

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase for the duration of the experiment. Allow the cells to adhere and recover overnight.

  • Prepare Serial Dilutions: Prepare a serial dilution of the this compound stock solution in your cell culture medium. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM.[6] Remember to keep the final DMSO concentration consistent and low across all conditions.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and any other necessary positive or negative controls.

  • Incubation: Incubate the cells for a duration appropriate for your assay (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: At the end of the incubation period, measure your desired biological endpoint (e.g., cell viability, protein expression, gene expression).

  • Data Analysis: Plot the response as a function of the this compound concentration to determine the dose-response curve and identify the optimal working concentration range.

Data Presentation

ParameterValueSource
This compound Molecular Weight 252.70 g/mol [2]
Recommended Stock Solvent Dimethyl Sulfoxide (DMSO)[2][3]
Suggested Stock Concentration 10 mMGeneral practice[7][8]
Maximum Final DMSO Concentration in Media ≤ 0.5% (ideally ≤ 0.1%)[4][5]
Typical Starting Range for In Vitro Assays 1 nM - 100 µM (Logarithmic Series)[6]

Visualizations

BPU17_Solubility_Troubleshooting start Start: this compound Powder dissolve Dissolve in 100% DMSO to make a concentrated stock (e.g., 10 mM) start->dissolve stock_solution This compound Stock Solution in DMSO dissolve->stock_solution dilute Dilute stock into cell culture medium stock_solution->dilute working_solution Final Working Solution dilute->working_solution No Precipitation precipitate Precipitation Occurs dilute->precipitate Precipitation success Clear Solution: Proceed with Experiment working_solution->success troubleshoot Troubleshooting Steps precipitate->troubleshoot step1 1. Lower final This compound concentration troubleshoot->step1 step2 2. Ensure final DMSO concentration is low (<=0.1%) troubleshoot->step2 step3 3. Warm medium to 37°C before adding stock troubleshoot->step3 step4 4. Add stock to medium with rapid mixing troubleshoot->step4 step1->dilute step2->dilute step3->dilute step4->dilute

Caption: Workflow for dissolving this compound and troubleshooting precipitation issues.

BPU17_Signaling_Pathway This compound This compound PHB1_PHB2 PHB1-PHB2 Complex This compound->PHB1_PHB2 Inhibits Interaction Mitochondria Mitochondrial Dysfunction (Mild) PHB1_PHB2->Mitochondria Maintains Function SRF_MRTF SRF / MRTF Complex Mitochondria->SRF_MRTF Downregulates CArG CArG Box (in DNA) SRF_MRTF->CArG Binds to Transcription Gene Transcription CArG->Transcription Initiates Angiogenesis Angiogenesis Transcription->Angiogenesis Promotes Fibrosis Fibrosis Transcription->Fibrosis Promotes

Caption: Simplified signaling pathway of this compound's inhibitory action.

References

How to improve the stability of BPU17 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of BPU17 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a benzoylphenylurea (B10832687) derivative that functions as a dual inhibitor of angiogenesis and fibrosis.[1] Its primary mechanism of action involves binding to Prohibitin 1 (PHB1), which disrupts the interaction between PHB1 and PHB2. This interference leads to mild mitochondrial dysfunction and subsequently downregulates Serum Response Factor (SRF)-dependent transcription, which is crucial for processes like cell motility and collagen synthesis.[1]

Q2: My this compound solution appears to be degrading. What are the likely causes?

Based on the chemical structure of this compound (a benzoylphenylurea derivative), the most probable causes of degradation in aqueous solutions are hydrolysis and photodegradation.

  • Hydrolysis: The urea (B33335) and amide bonds in the this compound molecule can be susceptible to cleavage by water, especially at non-neutral pH and elevated temperatures.[2][3][4][5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the breakdown of phenylurea compounds.[7][8]

Q3: What are the initial signs of this compound degradation in my experiments?

Common indicators of this compound degradation include:

  • Inconsistent results between experiments.

  • A noticeable decrease in the expected biological activity of the compound.

  • The appearance of new peaks and a decrease in the parent compound's peak area in analytical techniques like HPLC or LC-MS over time.

  • Formation of a precipitate in the stock solution upon storage, which could be an insoluble degradation product.

Q4: How should I prepare and store my this compound stock solutions to maximize stability?

For optimal stability, it is recommended to:

  • Use a suitable solvent: Prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO or ethanol.

  • Store at low temperatures: Store stock solutions at -20°C or -80°C for long-term storage.

  • Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

  • Use fresh solutions: Whenever possible, prepare fresh working solutions from the stock solution on the day of the experiment.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Precipitate forms in stock solution upon storage - Poor solubility in the chosen solvent.- Degradation of this compound to an insoluble product.- Solvent evaporation leading to supersaturation.- Prepare a more dilute stock solution.- Consider a different anhydrous organic solvent with higher solubilizing power.- Ensure vials are tightly sealed to prevent solvent evaporation.- Analyze the precipitate to determine if it is the parent compound or a degradant.
Loss of this compound activity in cell-based assays - Degradation in the aqueous culture medium.- Adsorption to plasticware.- Assess the stability of this compound in the specific culture medium using the protocol below.- Use low-binding microplates.- Minimize the incubation time of the compound in the medium before adding to cells.
Inconsistent results between experimental replicates - Inconsistent solution preparation.- Variable storage times or conditions of working solutions.- Standardize the protocol for solution preparation.- Prepare fresh working solutions for each experiment or establish and adhere to strict, short-term storage guidelines (e.g., use within 24 hours when stored at 4°C).
Appearance of new peaks in HPLC/LC-MS analysis over time - Compound degradation.- Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH of the buffer, add antioxidants, protect from light).

Quantitative Data Summary

Specific quantitative stability data for this compound is not currently available in the public domain. The following tables are provided as templates for researchers to summarize their own experimental data when assessing the stability of this compound under various conditions.

Table 1: Stability of this compound in Aqueous Buffer at Different Temperatures

Time (hours)% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0100100100
2
4
8
24
48

Table 2: Stability of this compound in Different Solvents at -20°C

Time (days)% Remaining in DMSO% Remaining in Ethanol% Remaining in Acetonitrile (B52724)
0100100100
7
14
30
60
90

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a general method to determine the stability of this compound in a specific aqueous buffer under different temperature conditions.

Materials:

  • This compound

  • Anhydrous DMSO (or other suitable organic solvent)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

  • Low-binding microcentrifuge tubes or vials

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

Methodology:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the pre-warmed (to the respective incubation temperature) aqueous buffer of interest.

  • Incubation: Aliquot the working solution into separate, tightly sealed, light-protected vials for each time point and temperature condition.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from each temperature condition.

  • Quenching: Immediately stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate any proteins if the buffer contains them.

  • Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant by a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time 0. Plot the percentage of remaining this compound against time for each condition.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare 10 mM this compound stock in DMSO prep_work Dilute to 10 µM in aqueous buffer prep_stock->prep_work aliquot Aliquot into vials for each time point and temperature prep_work->aliquot incubate Incubate at 4°C, 25°C, 37°C aliquot->incubate sample Sample at t = 0, 2, 4, 8, 24, 48h incubate->sample quench Quench with cold acetonitrile sample->quench analyze Analyze by HPLC/LC-MS quench->analyze data Calculate % remaining this compound analyze->data

Caption: A generalized workflow for assessing the stability of this compound in solution.

signaling_pathway Proposed Signaling Pathway of this compound This compound This compound PHB1_PHB2 PHB1-PHB2 Complex This compound->PHB1_PHB2 inhibits Angio_Fibro Angiogenesis & Fibrosis This compound->Angio_Fibro inhibits overall process Mito_Dys Mild Mitochondrial Dysfunction PHB1_PHB2->Mito_Dys leads to SRF SRF Mito_Dys->SRF downregulates MRTF MRTF Mito_Dys->MRTF downregulates SRF_MRTF SRF/MRTF Complex SRF->SRF_MRTF MRTF->SRF_MRTF Transcription SRF-dependent Transcription SRF_MRTF->Transcription activates Transcription->Angio_Fibro promotes

Caption: The proposed signaling pathway for this compound's inhibitory effects.

References

Addressing inconsistent results in BPU17 angiogenesis assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in BPU17 angiogenesis assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inhibiting angiogenesis?

A1: this compound is a dual inhibitor of angiogenesis and fibrosis.[1] Its anti-angiogenic effect stems from its ability to bind to prohibitin 1 (PHB1), which in turn inhibits the interaction between PHB1 and prohibitin 2 (PHB2). This disruption leads to mild mitochondrial dysfunction.[1] Consequently, this compound inhibits the serum response factor (SRF)/CArG box-dependent transcription by downregulating SRF and its cofactors, the myocardin-related transcription factors (MRTF-A and MRTF-B).[1] This signaling cascade ultimately suppresses the motility and formation of capillary-like structures by endothelial cells.[1]

Q2: Which in vitro angiogenesis assay is most suitable for studying the effects of this compound?

A2: The endothelial cell tube formation assay is a widely used and appropriate in vitro model to assess the anti-angiogenic potential of this compound.[1][2] This assay allows for the visualization and quantification of the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form three-dimensional, capillary-like networks on a basement membrane extract like Matrigel™ or Geltrex™.[3][4][5]

Q3: What are the critical parameters to optimize for a this compound tube formation assay?

A3: To ensure reproducible results, it is crucial to optimize several parameters, including the concentration of this compound, the density of endothelial cells, the concentration of the basement membrane extract, and the incubation time.[6][7][8] The optimal conditions will depend on the specific endothelial cell type and the experimental setup.

Q4: How can I quantify the results of a tube formation assay?

A4: The extent of tube formation can be quantified by measuring various parameters, such as the total tube length, the number of branch points (nodes), and the number of loops or meshes formed.[6][7] This can be done manually using microscopy and image analysis software (e.g., ImageJ with an angiogenesis plugin) or through automated imaging systems.[6][9]

Troubleshooting Guide

Inconsistent results are a common challenge in angiogenesis assays. This guide addresses specific issues you may encounter when using this compound.

Issue Potential Cause Recommended Solution Relevant Citations
High variability between replicate wells 1. Uneven coating of the basement membrane extract (e.g., Matrigel™).2. Inconsistent cell seeding density.3. Presence of air bubbles in the gel.1. Ensure the basement membrane extract is thawed slowly on ice and pipetted carefully to create a uniform layer. Pre-chilling pipette tips and plates can help. Swirl the plate gently to distribute the gel evenly.2. Create a homogeneous single-cell suspension before seeding. Count cells accurately and ensure equal distribution to each well.3. If air bubbles are present, centrifuge the plate at a low speed (e.g., 300 xg for 10 minutes) at 4°C to remove them before incubation.[4][5][10]
Poor or no tube formation in the positive control 1. Suboptimal cell density (too low).2. Endothelial cells are of high passage number and have lost their angiogenic potential.3. Insufficient concentration of pro-angiogenic factors (e.g., VEGF) or serum.4. Problems with the basement membrane extract (e.g., expired, improper thawing).1. Perform a cell titration experiment to determine the optimal seeding density for your specific cell type.2. Use low-passage endothelial cells (e.g., HUVECs should not be passaged more than 5 times).3. Ensure the culture medium contains an adequate concentration of angiogenic stimuli.4. Use a fresh, properly stored, and correctly prepared batch of basement membrane extract.[4][6][7]
Tube formation observed in the negative control (vehicle only) 1. The basal medium or serum contains sufficient growth factors to induce spontaneous tube formation.2. The basement membrane extract is not growth factor-reduced.3. Endothelial cells are seeded at too high a density.1. Serum-starve the cells for a few hours (3-6 hours) before the assay. Use a medium with a low serum concentration (e.g., 0.5-2% FBS).2. Use a growth factor-reduced basement membrane extract.3. Optimize the cell seeding density to a level that does not lead to spontaneous tube formation in the absence of stimuli.[10][11][12]
Inconsistent inhibitory effect of this compound 1. Incorrect concentration of this compound.2. This compound solution is not properly mixed or has degraded.3. Cell viability is affected by this compound at the tested concentrations.1. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) of this compound for your specific cell type.2. Prepare fresh this compound solutions for each experiment and ensure thorough mixing.3. Perform a cell viability assay (e.g., MTT or Calcein AM staining) in parallel to ensure that the observed inhibition of tube formation is not due to cytotoxicity.[5][13][14]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This protocol provides a general guideline for assessing the effect of this compound on angiogenesis using HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)[3]

  • Growth factor-reduced basement membrane extract (e.g., Matrigel™ or Geltrex™)[4][10]

  • 96-well tissue culture plates[5]

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Fluorescent dye for visualization (e.g., Calcein AM)[4]

Procedure:

  • Coating the Plate:

    • Thaw the basement membrane extract on ice overnight at 4°C.[10]

    • Pre-chill a 96-well plate and pipette tips at -20°C.[5]

    • Aliquot 50 µL of the cold basement membrane extract into each well of the pre-chilled plate on ice, ensuring the entire surface is covered. Avoid introducing air bubbles.[5]

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[4]

  • Cell Preparation and Seeding:

    • Culture HUVECs to 70-80% confluency.[4] It is recommended to use low-passage cells.[4]

    • Serum-starve the cells for 3-6 hours prior to the assay.[10]

    • Harvest the cells using trypsin and resuspend them in a low-serum medium.

    • Perform a cell count to ensure accurate seeding density. A typical starting point is 1-2 x 10^4 cells per well.[5]

    • Prepare cell suspensions containing the desired concentrations of this compound or the vehicle control.

  • Incubation:

    • Gently add 100-200 µL of the cell suspension to each well of the coated plate.[3][5]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[5] The optimal incubation time should be determined empirically, as tube networks can form within 4-6 hours and may start to degrade after 24 hours.[3][6]

  • Visualization and Quantification:

    • After incubation, carefully remove the medium.

    • If staining is desired, add a cell-permeable dye like Calcein AM and incubate for 30 minutes at 37°C.[5]

    • Visualize the tube networks using a phase-contrast or fluorescence microscope.

    • Capture images and quantify parameters such as total tube length, number of nodes, and number of meshes using image analysis software.[6]

Visualizations

This compound Mechanism of Action

BPU17_Mechanism This compound This compound PHB1 Prohibitin 1 (PHB1) This compound->PHB1 binds PHB2 Prohibitin 2 (PHB2) Mito Mitochondrial Dysfunction PHB1->Mito inhibits PHB1-PHB2 interaction, causing SRF Serum Response Factor (SRF) Mito->SRF downregulates MRTF Myocardin-Related Transcription Factors (MRTF-A/B) Mito->MRTF downregulates Transcription SRF/CArG Box-Dependent Transcription SRF->Transcription MRTF->Transcription co-activates Angiogenesis Angiogenesis (Cell Motility, Tube Formation) Transcription->Angiogenesis inhibition of

Caption: this compound inhibits angiogenesis by disrupting the PHB1-PHB2 interaction.

Experimental Workflow: Tube Formation Assay

Tube_Formation_Workflow cluster_prep Plate & Cell Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis p1 Coat 96-well plate with basement membrane extract p2 Solidify gel at 37°C p1->p2 t1 Add cell suspension with This compound or vehicle to wells p2->t1 p3 Prepare endothelial cell suspension p3->t1 t2 Incubate at 37°C, 5% CO2 (4-18 hours) t1->t2 a1 Stain cells (e.g., Calcein AM) t2->a1 a2 Image acquisition (Microscopy) a1->a2 a3 Quantify tube formation (length, nodes, meshes) a2->a3

Caption: Workflow for the endothelial cell tube formation assay.

Troubleshooting Logic

Caption: A logical flow for troubleshooting common assay issues.

References

Refining BPU17 delivery methods for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining delivery methods for BPU17 in in vivo studies. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a benzoylphenylurea (B10832687) derivative that functions as a dual inhibitor of angiogenesis and fibrosis.[1] Its primary mechanism of action involves binding to prohibitin 1 (PHB1) and inhibiting the interaction between PHB1 and prohibitin 2 (PHB2).[1] This disruption leads to mild mitochondrial dysfunction and subsequently suppresses the serum response factor (SRF)/CArG box-dependent transcription.[1] Specifically, this compound has been shown to downregulate the SRF cofactor, cysteine and glycine-rich protein 2 (CRP2), which is involved in activating SRF's function in processes like cell motility and collagen synthesis in retinal pigment epithelial (RPE) cells.[1]

Q2: What are the potential therapeutic applications of this compound?

A2: this compound has shown promise as a therapeutic agent for neovascular age-related macular degeneration (nAMD).[1] It has demonstrated efficacy in inhibiting subretinal fibrosis in a mouse model of retinal degeneration.[1] Its ability to suppress both angiogenesis and fibrosis makes it a compelling candidate for diseases with these pathological hallmarks.

Q3: What are the known physicochemical properties of this compound?

Troubleshooting Guide

Q1: I am having trouble dissolving this compound for my in vivo experiments. What solvents can I use?

A1: Given that this compound is a benzoylphenylurea derivative, it is expected to have low water solubility.[2][3] For in vivo administration of poorly soluble compounds, a common approach is to use a co-solvent system. A widely used vehicle for such compounds consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and saline or water.

A recommended starting formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] This vehicle has been reported to solubilize compounds up to 2.5 mg/mL.[6] Another option that has been used for in vivo delivery of poorly soluble compounds is a vehicle composed of 20% DMSO, 40% PEG 400, 10% Solutol, and 30% citrate (B86180) buffer (100mM).[7] When using DMSO, it is advisable to keep its final concentration in the injected solution as low as possible, ideally below 10% (v/v), to minimize potential toxicity.[8]

Q2: My this compound formulation is precipitating upon injection into the animal. How can I prevent this?

A2: Precipitation upon injection is a common issue with poorly soluble compounds formulated in co-solvent systems. Here are a few troubleshooting steps:

  • Optimize the Vehicle Composition: You can try adjusting the ratios of the co-solvents. Increasing the proportion of PEG or adding a surfactant like Tween-80 or Solutol can help maintain the compound's solubility in the aqueous environment of the body.[6][7]

  • Reduce the Compound Concentration: If possible, lowering the concentration of this compound in your formulation may prevent it from reaching its saturation point upon injection.

  • Consider Alternative Formulation Strategies: For long-term studies, you might explore more advanced formulation approaches such as lipid-based delivery systems, nanoparticles, or solid dispersions, which can improve the in vivo stability and bioavailability of poorly soluble drugs.[9][10]

  • Warm the Formulation: Gently warming the formulation to body temperature just before injection can sometimes help in keeping the compound in solution, but care must be taken to ensure the compound is stable at that temperature.

Q3: I am not observing the expected efficacy in my in vivo model. What could be the reasons?

A3: Lack of efficacy can stem from several factors related to drug delivery:

  • Poor Bioavailability: Due to its likely low solubility, the oral bioavailability of this compound is expected to be poor and potentially variable.[11] For localized effects, such as in the eye, direct administration routes like subretinal injection are likely more effective.

  • Inadequate Dose: The dose of this compound may not be sufficient to achieve a therapeutic concentration at the target site. A dose-response study may be necessary to determine the optimal dosage.

  • Metabolism: Benzoylphenylurea compounds can be metabolized by cytochrome P450 enzymes.[11] Rapid metabolism could lead to lower-than-expected active compound levels.

  • Incorrect Administration Route: The chosen route of administration may not be optimal for reaching the target tissue. For retinal diseases, a localized delivery method such as subretinal injection is often preferred to systemic administration.[12][13][14][15][16]

Data Presentation

Table 1: Physicochemical Properties of a Representative Benzoylphenylurea Derivative (Bistrifluron)

PropertyValueReference
Water Solubility (25°C)30 µg/L[4]
Vapor Pressure (25°C)≤ 2.05 x 10⁻⁸ torr[4]
Hydrolysis Half-life (20°C, pH 9.0)10.9 days[4]
Hydrolysis Half-life (40°C, pH 9.0)1.5 days[4]
Hydrolysis Half-life (40°C, pH 7.0)20.6 days[4]

Table 2: Example Formulations for Poorly Soluble Compounds for In Vivo Studies

Formulation CompositionAchievable SolubilityReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[6]
20% DMSO, 40% PEG 400, 10% Solutol, 30% Citrate Buffer (100mM)Up to 10 mg/mL[7]
50% DMSO, 40% PEG300, 10% EthanolNot specified[17]

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for In Vivo Injection

This protocol provides a general method for preparing a this compound solution using a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile, light-protected vials

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Prepare the this compound Stock Solution: In a sterile vial, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Add PEG300: To a separate sterile vial, add the required volume of PEG300.

  • Combine this compound Stock and PEG300: While vortexing the PEG300, slowly add the this compound/DMSO stock solution. For a final concentration of 2.5 mg/mL in a 1 mL total volume, you would add 100 µL of the 25 mg/mL stock to 400 µL of PEG300.[6]

  • Add Tween-80: Add the required volume of Tween-80 to the mixture and mix thoroughly. For the example above, this would be 50 µL.[6]

  • Add Saline: Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume. For the example, add 450 µL of saline.[6]

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile, light-protected vial.

  • Storage: Store the formulation according to the stability of this compound. It is recommended to prepare the formulation fresh on the day of use.

Protocol 2: Subretinal Injection in Mice

This protocol is a summary of a common procedure for delivering substances to the subretinal space in mice.[12][13][14][15][16]

Materials:

  • Anesthetized mouse (e.g., with a ketamine/xylazine cocktail via intraperitoneal injection)[13][16]

  • Topical anesthetic (e.g., proparacaine)[16]

  • Mydriatic agent (e.g., phenylephrine)[16]

  • Surgical microscope

  • Microliter syringe with a 33-gauge blunt needle[15]

  • This compound formulation (prepared as in Protocol 1)

  • Ophthalmic viscoelastic solution[15]

  • Small round cover slide[15]

  • Sterile 30-gauge half needle[15]

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it on a surgical stage. Apply a drop of mydriatic agent to dilate the pupil, followed by a topical anesthetic.[13][16]

  • Eye Exposure: Under the operating microscope, gently open the eyelid and protrude the eyeball to expose the equator.[15]

  • Scleral Incision: Apply an ophthalmic viscoelastic solution to the cornea and place a small cover slide over it for better visualization.[15] Using a sterile 30-gauge half needle, make a small incision through the sclera posterior to the limbus.[15]

  • Subretinal Injection: Carefully insert the 33-gauge blunt needle of the microliter syringe through the scleral incision and into the vitreous cavity. Advance the needle towards the subretinal space until a slight resistance is felt, indicating the needle tip is at the retinal pigment epithelium (RPE) layer.[15]

  • Delivery of this compound: Gently inject a small volume (e.g., 1-2 µL) of the this compound formulation into the subretinal space.[15] Successful injection is confirmed by the formation of a subretinal bleb.

  • Needle Withdrawal and Post-operative Care: Slowly withdraw the needle. Apply a topical antibiotic to the eye and allow the mouse to recover on a warming pad.

Mandatory Visualizations

BPU17_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Mitochondrial Inner Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype This compound This compound PHB_complex Prohibitin Complex (PHB1/PHB2) This compound->PHB_complex Inhibits Interaction Mitochondrial_dysfunction Mild Mitochondrial Dysfunction PHB_complex->Mitochondrial_dysfunction Leads to CRP2 CRP2 (SRF Cofactor) Mitochondrial_dysfunction->CRP2 Decreases Expression SRF SRF CRP2->SRF Activates CArG_box CArG Box (Target Genes) SRF->CArG_box Binds to Transcription Transcription CArG_box->Transcription Initiates Angiogenesis Angiogenesis Transcription->Angiogenesis Promotes Fibrosis Fibrosis Transcription->Fibrosis Promotes

Caption: this compound inhibits the PHB1/PHB2 interaction, leading to SRF pathway suppression.

BPU17_Delivery_Workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration (Subretinal Injection) cluster_analysis Post-Injection Analysis A Dissolve this compound in DMSO B Add PEG300 and Tween-80 A->B C Add Saline B->C D Sterile Filter C->D H Inject this compound Formulation D->H Formulated this compound E Anesthetize Mouse F Expose Eyeball E->F G Make Scleral Incision F->G G->H I Monitor Animal Recovery H->I J Assess Efficacy (e.g., Imaging) I->J K Histological Analysis J->K

Caption: Experimental workflow for this compound in vivo delivery via subretinal injection.

Troubleshooting_Logic Start Experiment Start: In Vivo Delivery of this compound Problem Problem Encountered Start->Problem Solubility_Issue Solubility Issue: Precipitation Problem->Solubility_Issue Precipitation Efficacy_Issue Lack of Efficacy Problem->Efficacy_Issue No Effect Solution1 Optimize Vehicle: Adjust Co-solvents/ Add Surfactant Solubility_Issue->Solution1 Solution2 Lower this compound Concentration Solubility_Issue->Solution2 Solution3 Consider Alternative Formulation Solubility_Issue->Solution3 Solution4 Check Bioavailability/ Administration Route Efficacy_Issue->Solution4 Solution5 Perform Dose-Response Study Efficacy_Issue->Solution5 End Experiment Successful Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End

Caption: Troubleshooting logic for in vivo delivery issues with this compound.

References

How to control for BPU17's effect on mitochondrial health

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for the effects of the prohibitin inhibitor, BPU17, on mitochondrial health.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a benzoylphenylurea (B10832687) derivative identified as a potent anti-myofibroblast agent. Its primary mechanism involves binding to prohibitin 1 (PHB1) and inhibiting the formation of the prohibitin 1 and 2 (PHB1/PHB2) supercomplex in the inner mitochondrial membrane.[1][2] This disruption is linked to its therapeutic, anti-fibrotic effects by repressing serum response factor (SRF)-dependent transcription.[2]

Q2: How does this compound's mechanism affect mitochondrial health?

A2: The PHB1/PHB2 complex is a critical scaffold for maintaining the integrity and function of the mitochondrial inner membrane.[1][3] By inhibiting this complex, this compound can lead to "mild defects in mitochondrial function".[2] These are not necessarily off-target effects but are intrinsically linked to its mechanism of action. Potential consequences of disrupting prohibitin function include:

  • Impaired Respiratory Chain Function: Prohibitins help stabilize components of the electron transport chain (ETC).[3] Their disruption can reduce the activity of respiratory complexes like Complex I and IV, leading to decreased oxygen consumption and ATP production.[1][3]

  • Increased Oxidative Stress: Disorganization of the ETC can lead to electron leakage and increased production of mitochondrial reactive oxygen species (ROS), such as superoxide (B77818).[4]

  • Altered Mitochondrial Structure: Prohibitins are involved in maintaining the characteristic cristae structure of mitochondria and regulate proteins involved in mitochondrial fusion and fission, such as OPA1.[4]

  • Increased Mitochondrial Permeability: Loss of prohibitin integrity can lead to the release of mitochondrial components like mtDNA into the cytosol, potentially triggering inflammatory signaling pathways.[5]

Q3: How can I distinguish the desired anti-fibrotic effects of this compound from unintended mitochondrial toxicity in my experiments?

A3: This requires a multi-faceted approach. First, determine the therapeutic window by performing dose-response experiments for your desired anti-fibrotic endpoint (e.g., collagen synthesis) and for mitochondrial dysfunction markers (e.g., ATP levels, ROS production). The goal is to find a concentration of this compound that achieves the desired effect with minimal mitochondrial disruption. Second, use cell types with different metabolic dependencies. For example, comparing cells grown in standard glucose medium (relying on glycolysis) versus galactose medium (forcing reliance on oxidative phosphorylation) can reveal underlying mitochondrial toxicity.[6][7] A significant drop in viability in galactose medium suggests a mitochondrial liability.

Troubleshooting Guide

Problem 1: I'm observing significant cytotoxicity or apoptosis in my cell culture after this compound treatment.

  • Possible Cause: The concentration of this compound used may be too high, leading to severe mitochondrial dysfunction that triggers apoptosis.[4] Prohibitin inhibition can lead to the release of pro-apoptotic factors from the mitochondria.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Titrate this compound to find the lowest effective concentration for your desired anti-fibrotic outcome.

    • Assess Apoptosis Markers: Use assays like Annexin V/PI staining or caspase activity assays to confirm if the observed cell death is apoptotic.

    • Measure Mitochondrial Membrane Potential (ΔΨm): A collapse in ΔΨm is an early indicator of apoptosis. Use the JC-1 assay detailed below.

    • Consider a Rescue Experiment: Attempt to rescue the cells with a mitochondrial-targeted antioxidant (e.g., Mito-TEMPO) to determine if ROS production is the primary driver of cytotoxicity.

Problem 2: My experimental results are inconsistent or have high variability.

  • Possible Cause: The metabolic state of your cells may be inconsistent across experiments. Mitochondrial function is highly sensitive to cell density, passage number, and media conditions.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistent cell seeding density, passage number, and media components for all experiments.

    • Monitor Basal Mitochondrial Function: Before starting your this compound treatment, assess the basal oxygen consumption rate (OCR) of your cells using a Seahorse XF Analyzer to ensure a consistent metabolic starting point.

    • Include Proper Controls: Always include a vehicle control (e.g., DMSO), a positive control for mitochondrial dysfunction (e.g., Antimycin A), and untreated cells in every experiment.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the effects of this compound on key mitochondrial health parameters. Researchers should generate their own data for their specific cell model and experimental conditions.

ParameterAssayVehicle Control (0.1% DMSO)This compound (10 µM)Positive Control (e.g., Antimycin A)Expected Outcome with this compound
Basal Respiration Seahorse XF OCR100 ± 10 pmol/min75 ± 8 pmol/min20 ± 5 pmol/minModerate Decrease
ATP-Linked Respiration Seahorse XF OCR80 ± 9 pmol/min55 ± 7 pmol/min10 ± 3 pmol/minSignificant Decrease
Mitochondrial ROS MitoSOX Red Fluorescence1.0 ± 0.1 (Relative Units)1.8 ± 0.2 (Relative Units)4.5 ± 0.5 (Relative Units)Moderate Increase
Mitochondrial Membrane Potential JC-1 Red/Green Ratio5.0 ± 0.53.0 ± 0.41.1 ± 0.2Decrease
Cell Viability (Galactose Media) CellTiter-Glo100 ± 5 %60 ± 7 %15 ± 4 %Significant Decrease

Experimental Protocols & Visualizations

This compound Signaling and Mitochondrial Impact Pathway

The diagram below illustrates the known signaling pathway of this compound, highlighting how its primary mechanism is linked to mitochondrial function.

BPU17_Pathway cluster_mito Mitochondrial Effects cluster_therapeutic Therapeutic Pathway This compound This compound PHB_Complex PHB1/PHB2 Complex (Inner Mitochondrial Membrane) This compound->PHB_Complex Inhibits Interaction Mito_Integrity Mitochondrial Integrity - Cristae Structure - ETC Scaffolding PHB_Complex->Mito_Integrity Maintains SRF_Pathway SRF/CArG-box Dependent Transcription PHB_Complex->SRF_Pathway Modulates Mito_Dysfunction Mitochondrial Dysfunction - ↓ ATP Production - ↑ ROS Production - ↓ Membrane Potential Mito_Integrity->Mito_Dysfunction Disrupts CRP2 ↓ CRP2 Expression SRF_Pathway->CRP2 Leads to Collagen ↓ Collagen Synthesis (Anti-fibrotic Effect) CRP2->Collagen

Caption: this compound inhibits the PHB1/PHB2 complex, leading to both mitochondrial dysfunction and the desired anti-fibrotic effect.

Experimental Workflow for Assessing this compound's Mitochondrial Effects

This workflow provides a logical sequence of experiments to characterize and control for the mitochondrial effects of this compound.

BPU17_Workflow start Start: this compound Experiment dose_response 1. Dose-Response & Viability (Glucose vs. Galactose Media) start->dose_response decision Significant Viability Loss in Galactose? dose_response->decision seahorse 2. Assess Mitochondrial Respiration (Seahorse XF Mito Stress Test) decision->seahorse Yes analyze 4. Analyze Data & Correlate with Therapeutic Effect decision->analyze No ros_mmp 3. Measure ROS & Membrane Potential (MitoSOX & JC-1 Assays) seahorse->ros_mmp ros_mmp->analyze control Implement Controls: - Adjust Concentration - Use Antioxidant Rescue - Standardize Cell State analyze->control end Proceed with Controlled Experiment control->end

Caption: A step-by-step workflow for characterizing and controlling for this compound's effects on mitochondrial health.

Protocol 1: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the standard "Cell Mito Stress Test" to measure Oxygen Consumption Rate (OCR).[8][9]

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant, Assay Medium, and Sensor Cartridge

  • This compound stock solution

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Medium Exchange: On the day of the assay, remove the growth medium from the cells. Wash once with pre-warmed Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine). Add the final volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 1 hour.

  • Compound Loading: Prepare working solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium. Load the compounds into the appropriate injection ports of the hydrated sensor cartridge.

  • Assay Execution: Load the assay protocol into the Seahorse Wave software. Place the sensor cartridge into the analyzer for calibration. After calibration, replace the utility plate with your cell plate. The instrument will measure basal OCR, then sequentially inject the compounds and measure the response:

    • Basal OCR: Measures baseline respiration.

    • After this compound injection: Measures the acute effect of the compound.

    • After Oligomycin injection: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.

    • After FCCP injection: An uncoupling agent that collapses the proton gradient, inducing maximal respiration.

    • After Rotenone/Antimycin A injection: Inhibits Complex I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol uses the ratiometric dye JC-1 to assess changes in ΔΨm.[10][11]

Materials:

  • JC-1 dye

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

  • Cell culture plates (black-walled for plate reader)

  • FCCP or CCCP (positive control for depolarization)

  • PBS or HBSS buffer

Procedure:

  • Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the desired time. Include vehicle-treated (negative control) and FCCP-treated (positive control) wells.

  • JC-1 Staining: Prepare a JC-1 working solution (typically 2-10 µM) in pre-warmed cell culture medium or buffer. Remove the treatment medium from the cells and add the JC-1 staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed buffer (e.g., PBS) to remove excess dye.

  • Fluorescence Measurement:

    • Plate Reader: Measure fluorescence intensity. Red J-aggregates (healthy, polarized mitochondria) are typically read at Ex/Em ~540/590 nm. Green JC-1 monomers (depolarized mitochondria) are read at Ex/Em ~485/535 nm.[11]

    • Flow Cytometry: Scrape and collect cells. Analyze on a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Detection of Mitochondrial Superoxide using MitoSOX™ Red

This protocol uses the MitoSOX™ Red indicator, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[12][13]

Materials:

  • MitoSOX™ Red reagent

  • DMSO (for stock solution)

  • HBSS (or other suitable buffer)

  • Antimycin A or Menadione (positive control for superoxide production)

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red in high-quality, anhydrous DMSO. This stock should be aliquoted and stored at -20°C, protected from light and moisture. On the day of the experiment, prepare a working solution (typically 2.5-5 µM) in warm HBSS.

  • Cell Treatment: Culture and treat cells with this compound as required. Include appropriate vehicle and positive controls.

  • Staining: Remove the treatment medium and wash the cells once with warm buffer. Add the MitoSOX Red working solution to the cells.

  • Incubation: Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm buffer.

  • Fluorescence Measurement:

    • Plate Reader/Microscope: Measure fluorescence using an excitation of ~510 nm and an emission of ~580 nm.[12]

    • Flow Cytometry: Collect cells and analyze using an appropriate laser/filter combination (e.g., PE channel).

  • Data Analysis: Quantify the increase in fluorescence intensity relative to the vehicle control. A significant increase indicates elevated mitochondrial superoxide production.

References

Mitigating batch-to-batch variability of BPU17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate batch-to-batch variability when working with BPU17.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a benzoylphenylurea (B10832687) derivative that functions as a prohibitin inhibitor with antifibrotic properties.[1] Its primary mechanism involves the suppression of cell motility and collagen synthesis in retinal pigment epithelial (RPE)-derived myofibroblasts.[1] This is achieved by repressing the serum response factor (SRF)/CArG-box-dependent transcription through the inhibition of the SRF cofactor, cysteine and glycine-rich protein 2 (CRP2).[1] Additionally, this compound binds to prohibitin 1 (PHB1) and disrupts the PHB1-PHB2 interaction, which can lead to mild defects in mitochondrial function.[1]

Q2: What are the common sources of batch-to-batch variability when using this compound?

While specific data on this compound variability is limited, general sources of variability for biological reagents can be extrapolated. These include:

  • Chemical Purity and Integrity: Differences in the purity, isomeric composition, or presence of contaminants between batches of this compound.

  • Storage and Handling: Improper storage conditions (temperature, light exposure) or handling practices (e.g., repeated freeze-thaw cycles) can degrade the compound.[2]

  • Cell Culture Conditions: Variability in cell density, passage number, and media components can alter cellular response to this compound.[3]

  • Experimental Protocol Deviations: Inconsistent incubation times, reagent concentrations, and handling techniques can lead to variable results.[4][5]

Q3: How can I minimize variability in my experiments with this compound?

To ensure consistent and reproducible results with this compound, it is crucial to standardize your experimental procedures. This includes using consistent cell culture conditions, such as cell density and passage number, and adhering strictly to established protocols.[3] Proper handling and storage of this compound as recommended by the manufacturer are also essential to maintain its stability and activity.[2] Performing routine quality control checks on new batches of this compound before use in critical experiments is highly recommended.

Troubleshooting Guides

Problem 1: Inconsistent anti-fibrotic activity observed between different batches of this compound.
  • Possible Cause 1: Variation in this compound Potency.

    • Solution: Perform a dose-response curve for each new batch of this compound to determine the effective concentration (EC50). Compare the EC50 values between batches to assess for shifts in potency.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Ensure proper storage of this compound according to the manufacturer's instructions, protecting it from light and temperature fluctuations.[2] Avoid repeated freeze-thaw cycles. If degradation is suspected, use a fresh, unopened vial of this compound.

  • Possible Cause 3: Inconsistent Cell Culture Conditions.

    • Solution: Standardize your cell culture workflow.[3] Use cells within a narrow passage number range, maintain consistent seeding densities, and use the same batch of serum and media for all experiments comparing different this compound batches.

Problem 2: Unexpected changes in cell morphology or viability after treatment with a new batch of this compound.
  • Possible Cause 1: Presence of Cytotoxic Contaminants.

    • Solution: If possible, obtain a certificate of analysis (CoA) for the new batch to check for purity. Perform a simple viability assay (e.g., Trypan Blue exclusion or MTT assay) with a concentration range of the new this compound batch to assess its cytotoxic profile.

  • Possible Cause 2: Altered Mitochondrial Effects.

    • Solution: Given that this compound can cause mild mitochondrial defects, different batches might have varying off-target effects.[1] Consider performing a mitochondrial function assay, such as a Seahorse assay or JC-1 staining, to evaluate the impact of the new batch on mitochondrial health.

Quantitative Data Summary

For consistent experimental outcomes, it is recommended to establish internal quality control (QC) parameters for each new batch of this compound. The following table provides suggested QC metrics and acceptable ranges.

Quality Control ParameterRecommended AssayAcceptance Criteria
Potency Dose-response curve and EC50 determinationEC50 value should be within ± 2-fold of the reference batch.
Purity High-Performance Liquid Chromatography (HPLC)Purity should be ≥ 95%.
Identity Mass Spectrometry (MS)The measured molecular weight should match the expected molecular weight of this compound.
Cytotoxicity Cell Viability Assay (e.g., MTT)No significant decrease in cell viability at concentrations up to 10x the EC50 value.

Experimental Protocols

Protocol 1: Determination of this compound EC50 using a Collagen Synthesis Assay
  • Cell Seeding: Plate primary RPE cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in cell culture medium, ranging from 1 nM to 100 µM. Include a vehicle control (DMSO).

  • Cell Treatment: Remove the old medium and add the this compound dilutions to the cells. Incubate for 48 hours.

  • Collagen Quantification: Use a commercial collagen assay kit (e.g., Sirius Red-based) to quantify the amount of collagen produced by the cells.

  • Data Analysis: Plot the collagen concentration against the log of the this compound concentration. Use a non-linear regression model to fit a dose-response curve and calculate the EC50 value.

Protocol 2: Quality Control Check for a New Batch of this compound
  • Visual Inspection: Visually inspect the new batch of this compound for any changes in color or appearance compared to previous batches.

  • Solubility Test: Prepare a stock solution at the standard concentration (e.g., 10 mM in DMSO). Ensure that the compound dissolves completely.

  • Functional Assay: Perform a side-by-side comparison of the new batch with a previously validated reference batch in your standard functional assay (e.g., cell migration or collagen synthesis assay).

  • Acceptance: The new batch is acceptable if its performance in the functional assay is within the predefined acceptance criteria (e.g., EC50 within ± 2-fold of the reference batch).

Visualizations

BPU17_Signaling_Pathway This compound This compound PHB1_PHB2 PHB1-PHB2 Complex This compound->PHB1_PHB2 inhibits interaction CRP2 CRP2 Expression This compound->CRP2 inhibits Mitochondria Mitochondrial Function PHB1_PHB2->Mitochondria regulates SRF_CArG SRF/CArG-dependent Transcription CRP2->SRF_CArG activates Fibrosis Cell Motility & Collagen Synthesis (Fibrosis) SRF_CArG->Fibrosis promotes

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_QC Batch Quality Control cluster_Experiment Experimental Protocol NewBatch Receive New this compound Batch QC_Check Perform QC Checks (Purity, Identity) NewBatch->QC_Check CellCulture Standardize Cell Culture QC_Check->CellCulture Batch Passes QC DoseResponse Dose-Response Curve CellCulture->DoseResponse FunctionalAssay Functional Assay (e.g., Collagen Synthesis) DoseResponse->FunctionalAssay DataAnalysis Data Analysis FunctionalAssay->DataAnalysis

Caption: Experimental Workflow for this compound

Troubleshooting_Logic Start Inconsistent Results with New this compound Batch CheckPotency Is Potency Consistent? (Compare EC50) Start->CheckPotency CheckViability Is Cell Viability Affected? CheckPotency->CheckViability No Sol_Potency Action: Perform Dose-Response Curve for New Batch CheckPotency->Sol_Potency Yes CheckProtocol Are Experimental Protocols Standardized? CheckViability->CheckProtocol No Sol_Viability Action: Perform Cytotoxicity Assay CheckViability->Sol_Viability Yes Sol_Protocol Action: Review and Standardize Protocols and Cell Culture CheckProtocol->Sol_Protocol No

Caption: Troubleshooting Logic for this compound Variability

References

Validation & Comparative

Validating BPU17's Inhibition of the PHB1-PHB2 Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BPU17, a novel benzoylphenylurea (B10832687) derivative, and its inhibitory effect on the prohibitin-1 (PHB1) and prohibitin-2 (PHB2) protein interaction. Prohibitins are highly conserved scaffold proteins that form a heterodimeric complex in the inner mitochondrial membrane, playing crucial roles in various cellular processes, including cell proliferation, apoptosis, and mitochondrial integrity. The dysregulation of the PHB1-PHB2 complex has been implicated in various diseases, including cancer and fibrotic conditions, making it an attractive therapeutic target.

Recent studies have identified this compound as a potent inhibitor of the PHB1-PHB2 interaction. This guide will delve into the experimental validation of this compound's mechanism of action, compare it with other known prohibitin-binding molecules, and provide detailed experimental protocols for researchers seeking to validate these findings.

Comparative Analysis of Prohibitin Inhibitors

While this compound is a promising new inhibitor, other molecules have been identified that bind to prohibitins, namely rocaglamide (B1679497) A and fluorizoline (B607481). Although direct comparative studies with this compound are not yet available, this section summarizes the available data on these compounds to provide a preliminary comparative landscape. A critical gap in the current literature is the lack of specific quantitative data, such as IC50 or Kd values, for the direct inhibition of the PHB1-PHB2 interaction for all three compounds.

CompoundTarget BindingKnown Effect on PHB1-PHB2 InteractionDownstream EffectsQuantitative Data (PHB1-PHB2 Inhibition)
This compound Binds to PHB1[1]Inhibits the PHB1-PHB2 interaction[1]Suppresses cell motility and collagen synthesis by repressing SRF/CArG-box-dependent transcription and inhibiting CRP2 expression[1]Not yet reported
Rocaglamide A Directly binds to PHB1 and PHB2Prevents the interaction between PHB and CRaf[2]Inhibits the Raf-MEK-ERK signaling pathway[2]Not yet reported
Fluorizoline Binds to PHB1 and PHB2[3][4]Binding is required for its pro-apoptotic effects[3][5]Induces apoptosis[3][4]Not yet reported

Experimental Protocols for Validating this compound's Inhibition

The following are detailed methodologies for key experiments that can be employed to validate the inhibitory effect of this compound on the PHB1-PHB2 interaction.

Co-Immunoprecipitation (Co-IP) to Confirm Interaction Inhibition

This technique is used to demonstrate that this compound disrupts the binding of PHB1 and PHB2 in a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., human retinal pigment epithelial cells, ARPE-19) to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose/magnetic beads.

    • Incubate the pre-cleared lysates with an antibody specific for PHB1 (or PHB2) overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against PHB2 (or PHB1, the reciprocal experiment).

    • Incubate with a corresponding HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analysis: A decrease in the amount of co-immunoprecipitated PHB2 in this compound-treated samples compared to the control would indicate that this compound inhibits the PHB1-PHB2 interaction.

Quantitative Proteomics for Target Identification and Validation

This approach can identify the direct binding partners of this compound and quantify changes in protein-protein interactions upon treatment.

Protocol:

  • Affinity Purification:

    • Synthesize a this compound analog with a linker for immobilization onto beads (e.g., NHS-activated sepharose beads).

    • Incubate cell lysates with the this compound-conjugated beads to pull down interacting proteins. Use unconjugated beads as a negative control.

  • On-Bead Digestion: Wash the beads extensively to remove non-specific binders. Digest the bound proteins into peptides directly on the beads using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that specifically bind to the this compound-conjugated beads by searching the MS/MS data against a protein database.

    • Use label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) to quantify the relative abundance of proteins pulled down in the presence and absence of a competitor (free this compound) to confirm specific binding.

    • A significant enrichment of PHB1 in the this compound pull-down that is competed off by free this compound would validate it as a direct target.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to quantitatively measure the binding affinity and kinetics between this compound and PHB1.

Protocol:

  • Protein Immobilization: Immobilize purified recombinant PHB1 protein onto a sensor chip surface.

  • Binding Analysis:

    • Flow different concentrations of this compound in solution over the sensor chip surface.

    • Monitor the change in the refractive index at the surface in real-time, which is proportional to the amount of this compound bound to PHB1.

  • Data Analysis:

    • Generate sensorgrams that plot the response units (RU) versus time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A low Kd value indicates high binding affinity.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

PHB_Signaling_Pathway cluster_membrane Inner Mitochondrial Membrane PHB1 PHB1 PHB_complex PHB1-PHB2 Complex PHB1->PHB_complex PHB2 PHB2 PHB2->PHB_complex SRF_cofactors SRF Cofactors (e.g., CRP2) PHB_complex->SRF_cofactors Regulates This compound This compound This compound->PHB1 Binds to This compound->PHB_complex Inhibits formation SRF SRF SRF_cofactors->SRF Activates CArG_box CArG box (DNA) SRF->CArG_box Binds to Transcription Transcription of Fibrotic Genes CArG_box->Transcription

Caption: this compound inhibits the PHB1-PHB2 interaction, affecting downstream signaling.

CoIP_Workflow start Cell Lysate (with PHB1-PHB2 complex) treatment Treat with this compound or Vehicle start->treatment ip Immunoprecipitate with anti-PHB1 Ab treatment->ip wash Wash to remove non-specific binding ip->wash elute Elute bound proteins wash->elute western Western Blot for PHB2 elute->western analysis Analyze reduction in PHB2 signal western->analysis

Caption: Workflow for Co-Immunoprecipitation to validate this compound's effect.

SPR_Workflow immobilize Immobilize PHB1 on Sensor Chip inject Inject this compound at varying concentrations immobilize->inject detect Detect binding in real-time inject->detect analyze Calculate ka, kd, Kd detect->analyze

References

A Comparative Analysis of BPU17 and Other Anti-Angiogenic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anti-angiogenic compound BPU17 with established anti-angiogenic agents. This analysis is supported by available experimental data and detailed methodologies for key angiogenesis assays.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis. Consequently, targeting angiogenesis has become a cornerstone of modern cancer therapy. A multitude of anti-angiogenic compounds have been developed, primarily targeting the vascular endothelial growth factor (VEGF) signaling pathway and integrins. This guide introduces a novel benzoylphenylurea (B10832687) derivative, this compound, and compares its anti-angiogenic properties with those of other well-established compounds. This compound presents a unique mechanism of action, offering a potential new avenue for anti-angiogenic therapy.

Overview of Compared Anti-Angiogenic Compounds

This guide focuses on a comparative analysis of this compound against representative compounds from two major classes of anti-angiogenic agents: VEGFR inhibitors and integrin antagonists.

  • This compound: A dual inhibitor of angiogenesis and fibrosis.[1] Its mechanism involves binding to prohibitin 1 (PHB1), leading to mild mitochondrial dysfunction and subsequent downregulation of transcription factors crucial for endothelial cell function.[1][2]

  • VEGFR Inhibitors (e.g., Sunitinib (B231), Sorafenib): These are tyrosine kinase inhibitors (TKIs) that block the intracellular signaling cascades initiated by the binding of VEGF to its receptors (VEGFRs) on endothelial cells. This inhibition hampers endothelial cell proliferation, migration, and survival.[3][4]

  • Integrin Antagonists (e.g., Cilengitide): These agents, often cyclic RGD peptides, target integrins such as αvβ3 and αvβ5, which are highly expressed on activated endothelial cells.[5] By blocking the interaction of integrins with the extracellular matrix, these antagonists disrupt endothelial cell adhesion, migration, and survival, ultimately leading to the inhibition of angiogenesis.[5][6]

Comparative Performance Data

Quantitative data on the efficacy of these compounds in key anti-angiogenic assays are crucial for a direct comparison. While specific IC50 values for this compound are not yet publicly available, this section summarizes the available qualitative and quantitative data for the different classes of compounds. The data presented below are compiled from various studies and should be interpreted with caution due to potential variations in experimental conditions.

Table 1: In Vitro Anti-Angiogenic Activity

Compound ClassRepresentative Compound(s)Endothelial Cell Proliferation (IC50)Endothelial Cell Migration (IC50)Endothelial Cell Tube Formation (IC50)
Prohibitin 1 Inhibitor This compoundData not publicly availableInhibits motility[1]Inhibits tube formation[1]
VEGFR Inhibitors Sunitinib~1-10 nM (HUVEC)~1 µM (PTEC)Data variable
Sorafenib (B1663141)~1-10 µM (PTEC)~1 µM (PTEC)Data variable
Integrin Antagonists Cilengitide (B523762)Inhibition observed at 1-50 µg/ml (HMEC-1)[6]Synergistic suppression with RAMBO[7]Inhibition observed[7]

HUVEC: Human Umbilical Vein Endothelial Cells; PTEC: Prostate Tumor Endothelial Cells; HMEC-1: Human Microvascular Endothelial Cells. Data for Sunitinib and Sorafenib on PTEC migration showed significant decrease at 1µM, with Sunitinib being more effective in two out of three cell lines.[8]

Table 2: In Vivo Anti-Angiogenic Activity

Compound ClassRepresentative Compound(s)Animal ModelAssayOutcome
Prohibitin 1 Inhibitor This compoundMouseChoroidal Neovascularization (CNV)Inhibits CNV[1]
VEGFR Inhibitors Sunitinib, SorafenibMouseTumor XenograftInhibition of tumor growth and angiogenesis[9][10]
Integrin Antagonists CilengitideMouseGlioma XenograftIncreased survival time in combination therapy[7]

Signaling Pathways

The distinct mechanisms of action of these compounds are best understood by examining the signaling pathways they target.

This compound Signaling Pathway

This compound initiates its anti-angiogenic effect by binding to prohibitin 1 (PHB1), a protein involved in mitochondrial homeostasis.[2][11] This interaction leads to mild mitochondrial dysfunction, which in turn downregulates the expression and activity of the serum response factor (SRF) and its cofactors, myocardin-related transcription factors (MRTFs).[1] These transcription factors are essential for the expression of genes involved in endothelial cell motility and the formation of capillary-like structures.[1]

BPU17_Pathway This compound This compound PHB1 Prohibitin 1 (PHB1) This compound->PHB1 binds to Mito Mitochondrial Dysfunction PHB1->Mito leads to SRF_MRTF SRF / MRTFs (Downregulation) Mito->SRF_MRTF Angio_Genes Angiogenesis-related Gene Expression SRF_MRTF->Angio_Genes inhibits EC_Function Inhibition of Endothelial Cell Motility & Tube Formation Angio_Genes->EC_Function results in

Caption: this compound signaling pathway leading to anti-angiogenic effects.

VEGFR Signaling Pathway

VEGF, a potent pro-angiogenic factor, binds to its receptors (VEGFRs) on the surface of endothelial cells. This binding triggers the dimerization and autophosphorylation of the receptors, initiating a cascade of downstream signaling pathways, including the PLCγ, PI3K/Akt, and MAPK pathways. These pathways collectively promote endothelial cell proliferation, migration, survival, and permeability, all of which are essential for angiogenesis.[12][13][14][15]

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds to PLCg PLCγ VEGFR->PLCg PI3K_Akt PI3K/Akt VEGFR->PI3K_Akt MAPK MAPK VEGFR->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K_Akt->Angiogenesis MAPK->Angiogenesis VEGFRi VEGFR Inhibitors (e.g., Sunitinib) VEGFRi->VEGFR inhibit

Caption: Simplified VEGFR signaling pathway in angiogenesis.

Integrin Signaling Pathway

Integrins are transmembrane receptors that mediate the attachment of endothelial cells to the extracellular matrix (ECM). Upon binding to ECM components like fibronectin and vitronectin, integrins cluster and recruit signaling molecules to form focal adhesions. This clustering activates downstream signaling pathways, including the focal adhesion kinase (FAK) and Src family kinases, which regulate cell adhesion, migration, and survival. Integrins like αvβ3 and αvβ5 are particularly important in angiogenesis.[16][17][18]

Integrin_Pathway ECM Extracellular Matrix (e.g., Vitronectin) Integrin Integrin (αvβ3/αvβ5) ECM->Integrin binds to FAK_Src FAK / Src Integrin->FAK_Src Cell_Function Cell Adhesion, Migration, Survival FAK_Src->Cell_Function Angiogenesis Angiogenesis Cell_Function->Angiogenesis IntegrinA Integrin Antagonists (e.g., Cilengitide) IntegrinA->Integrin inhibit

Caption: Integrin signaling pathway in endothelial cells during angiogenesis.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below to facilitate the replication and comparison of experimental findings.

In Vitro Assays

This assay quantifies the effect of a compound on the proliferation of endothelial cells.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium.

  • Cell Attachment: Allow cells to attach and adhere for 24 hours.

  • Treatment: Replace the medium with a fresh medium containing various concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Quantification: Assess cell proliferation using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting.

  • Data Analysis: Calculate the concentration of the compound that inhibits cell proliferation by 50% (IC50).

This assay assesses the ability of a compound to inhibit the migration of endothelial cells.

  • Cell Culture: Grow endothelial cells to a confluent monolayer in a 24-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add a fresh medium containing the test compound at various concentrations.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is closed.

  • Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure. Determine the concentration of the compound that inhibits migration.

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells onto the matrix-coated wells in a medium containing the test compound at various concentrations.

  • Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.

  • Visualization: Visualize and capture images of the tube network using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Assays

This assay provides an in vivo assessment of angiogenesis.

  • Matrigel Preparation: Mix ice-cold Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound.

  • Injection: Subcutaneously inject the Matrigel mixture into the flank of immunocompromised mice. The Matrigel will form a solid plug.

  • Incubation: After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Analysis: Analyze the plugs for the presence of newly formed blood vessels. This can be done by measuring the hemoglobin content within the plug or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in tissue sections.

This model is particularly relevant for studying ocular angiogenesis.

  • Laser Induction: In anesthetized mice, use a laser to rupture Bruch's membrane in the retina, which induces the growth of new blood vessels from the choroid.

  • Treatment: Administer the test compound systemically or via intravitreal injection.

  • Evaluation: After a specific period (e.g., 1-2 weeks), visualize and quantify the area of CNV using techniques such as fluorescein (B123965) angiography or by staining choroidal flat mounts with an endothelial cell marker.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the described in vitro and in vivo angiogenesis assays.

In_Vitro_Workflow cluster_proliferation Proliferation Assay cluster_migration Migration Assay cluster_tube Tube Formation Assay p1 Seed Endothelial Cells p2 Add Test Compound p1->p2 p3 Incubate (48-72h) p2->p3 p4 Quantify Proliferation (e.g., MTT) p3->p4 m1 Create Monolayer Wound m2 Add Test Compound m1->m2 m3 Image at Intervals m2->m3 m4 Measure Wound Closure m3->m4 t1 Coat Plate with Matrix t2 Seed Cells with Compound t1->t2 t3 Incubate (4-18h) t2->t3 t4 Quantify Tube Network t3->t4

Caption: General workflow for in vitro anti-angiogenesis assays.

In_Vivo_Workflow cluster_matrigel Matrigel Plug Assay cluster_cnv CNV Model mp1 Prepare Matrigel with Compound & Growth Factor mp2 Subcutaneous Injection mp1->mp2 mp3 Excise Plug (7-14 days) mp2->mp3 mp4 Analyze Angiogenesis mp3->mp4 cnv1 Laser-induced Retinal Injury cnv2 Administer Test Compound cnv1->cnv2 cnv3 Evaluate CNV Area (1-2 weeks) cnv2->cnv3

Caption: General workflow for in vivo anti-angiogenesis assays.

Conclusion

This compound emerges as a promising anti-angiogenic agent with a novel mechanism of action targeting prohibitin 1. This distinguishes it from the majority of currently available anti-angiogenic drugs that primarily inhibit the VEGFR or integrin signaling pathways. While direct quantitative comparisons are currently limited by the lack of publicly available IC50 data for this compound, the qualitative evidence of its inhibitory effects on endothelial cell motility, tube formation, and in vivo choroidal neovascularization is compelling.

Further research, including head-to-head comparative studies with established anti-angiogenic agents under standardized experimental conditions, is warranted to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols provided in this guide offer a framework for such future investigations. The unique mechanism of this compound may offer advantages in overcoming resistance to existing therapies and could potentially be used in combination with other anti-angiogenic or chemotherapeutic agents to achieve synergistic effects. Researchers in the field of drug development are encouraged to explore this novel compound and its potential to broaden the arsenal (B13267) of anti-angiogenic therapies.

References

A Comparative Analysis of BPU17 and Competitor Drugs in the Treatment of Subretinal Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Subretinal fibrosis, a debilitating consequence of various retinal diseases including neovascular age-related macular degeneration (nAMD), represents a significant unmet medical need. Characterized by the excessive deposition of extracellular matrix proteins, it leads to irreversible vision loss. This guide provides a comparative overview of a novel therapeutic candidate, BPU17, against current and emerging competitor strategies for the management of subretinal fibrosis.

Executive Summary

Current therapeutic approaches for nAMD, primarily anti-VEGF agents, are effective in controlling neovascularization but often fail to prevent the progression of subretinal fibrosis.[1] this compound, a novel benzoylphenylurea (B10832687) derivative, has emerged as a promising anti-fibrotic agent with a distinct mechanism of action. This document presents a head-to-head comparison of this compound with a key preclinical competitor, fenofibrate (B1672516), and discusses its potential advantages over clinically evaluated anti-PDGF therapies and emerging gene therapies like RGX-314.

Data Presentation: Quantitative Comparison of Anti-Fibrotic Efficacy

The following tables summarize the available quantitative data on the anti-fibrotic effects of this compound and competitor drugs from preclinical and clinical studies.

Table 1: Preclinical Efficacy in Animal Models of Subretinal Fibrosis

DrugAnimal ModelKey Fibrotic Markers AssessedReported EfficacySource
This compound Mouse model of retinal degenerationCell motility, Collagen synthesis, Fibrotic lesion sizeSuppresses cell motility and collagen synthesis in RPE-derived myofibroblasts and inhibits subretinal fibrosis.[2] (Specific quantitative data not publicly available)Hayashi K, et al. Exp Cell Res. 2024[2]
Fenofibrate Vldlr-/- mouseVimentin, α-SMA, Collagen-1, FibronectinSignificant downregulation of fibronectin, vimentin, and collagen-1 protein levels in the retina of fenofibrate-treated mice compared to vehicle.[3]Chen Q, et al. Front Pharmacol. 2020[3][4]

Table 2: Clinical/Preclinical Data on Reduction of Fibrosis

Therapeutic StrategyStudy PhaseKey Outcome MeasureReported EfficacySource
Anti-PDGF Therapy (Fovista) Phase 2b (retrospective analysis)Progression of subretinal fibrosis27% of patients in the combination therapy group showed progression of fibrosis compared to 54% in the monotherapy group. In eyes without baseline fibrosis, 10% in the combination group developed fibrosis versus 51% in the monotherapy group.[5]Fovista Phase 2b Data Announcement[5]
Gene Therapy (RGX-314) Phase 1/2a, Phase 2Primary endpoints focused on anti-VEGF effects (BCVA, CRT, treatment burden)Data on direct anti-fibrotic effects are not a primary outcome and are not prominently reported.[6][7][8]The Lancet, ASRS, and AAO presentations[6][7][8][9][10]

Signaling Pathways and Mechanisms of Action

This compound: This novel compound exhibits its anti-fibrotic effects by targeting prohibitin 1 (PHB1). This compound binds to PHB1 and disrupts its interaction with PHB2, leading to mild mitochondrial dysfunction. This, in turn, downregulates the expression of the serum response factor (SRF) cofactor, cysteine and glycine-rich protein 2 (CRP2). The inhibition of the SRF/CRP2 transcriptional program results in the suppression of key fibrotic processes in retinal pigment epithelial (RPE) cells, including cell motility and collagen synthesis.[2]

BPU17_Mechanism This compound This compound PHB1_PHB2 PHB1-PHB2 Complex This compound->PHB1_PHB2 Inhibits Interaction Fibrosis Subretinal Fibrosis (Cell Motility, Collagen Synthesis) This compound->Fibrosis Inhibits Mito_Dys Mild Mitochondrial Dysfunction PHB1_PHB2->Mito_Dys Leads to CRP2 CRP2 Expression Mito_Dys->CRP2 Decreases SRF_Activity SRF/CArG-box Transcription CRP2->SRF_Activity Activates SRF_Activity->Fibrosis Promotes

Figure 1. Proposed mechanism of action for this compound in inhibiting subretinal fibrosis.

Competitor Drugs:

  • Fenofibrate: This peroxisome proliferator-activated receptor alpha (PPARα) agonist has been shown to suppress subretinal fibrosis in the Vldlr-/- mouse model. Its anti-fibrotic activity is mediated through the inhibition of two key signaling pathways: the transforming growth factor-beta (TGF-β)/Smad2/3 pathway and the Wnt signaling pathway.[4] By downregulating these pathways, fenofibrate reduces the expression of pro-fibrotic markers.[3]

Fenofibrate_Mechanism Fenofibrate Fenofibrate TGFb_pathway TGF-β/Smad2/3 Pathway Fenofibrate->TGFb_pathway Inhibits Wnt_pathway Wnt Signaling Pathway Fenofibrate->Wnt_pathway Inhibits Fibrotic_Markers Expression of Fibrotic Markers (Vimentin, α-SMA, Collagen-1) TGFb_pathway->Fibrotic_Markers Promotes Wnt_pathway->Fibrotic_Markers Promotes Subretinal_Fibrosis Subretinal Fibrosis Fibrotic_Markers->Subretinal_Fibrosis Leads to

Figure 2. Anti-fibrotic mechanism of Fenofibrate.

  • Anti-PDGF Therapy (e.g., Fovista): Platelet-derived growth factor (PDGF) is a key mediator in the recruitment and activation of pericytes and fibroblasts, which are crucial for the stability of neovascular lesions and the formation of fibrotic scars. Anti-PDGF agents, typically used in combination with anti-VEGF drugs, aim to disrupt the pericyte shield around new blood vessels, making them more susceptible to anti-VEGF effects, and to directly inhibit the pro-fibrotic activity of PDGF.

  • Gene Therapy (e.g., RGX-314): RGX-314 is a gene therapy designed to provide sustained intraocular expression of an anti-VEGF antibody fragment.[6][8] While its primary mechanism is the long-term suppression of neovascularization, the continuous control of VEGF may indirectly mitigate some of the downstream signaling that contributes to fibrosis. However, it does not directly target established fibrotic pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of this compound and its competitors are outlined below.

1. In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

  • Objective: To assess the effect of a test compound on the migration of retinal pigment epithelial (RPE) cells, a key cell type involved in subretinal fibrosis.

  • Protocol:

    • Cell Culture: Human RPE cells (e.g., ARPE-19) are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS) in 6-well plates until a confluent monolayer is formed.

    • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

    • Treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., this compound at various concentrations) or a vehicle control.

    • Imaging: The scratch is imaged at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using an inverted microscope with a camera.

    • Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial scratch area. A significant decrease in wound closure in the presence of the test compound indicates an inhibitory effect on cell migration.

2. Collagen Synthesis Assay (Sircol Assay)

  • Objective: To quantify the amount of newly synthesized soluble collagen produced by RPE cells in culture following treatment with a test compound.

  • Protocol:

    • Cell Culture and Treatment: RPE cells are cultured in 6-well plates and treated with the test compound or vehicle control for a specified period (e.g., 48-72 hours).

    • Sample Collection: The cell culture supernatant, containing secreted soluble collagen, is collected.

    • Collagen Precipitation: Sircol Dye Reagent, which specifically binds to the [Gly-X-Y]n helical structure of collagen, is added to the supernatant. The mixture is incubated with gentle shaking to allow the formation of a collagen-dye precipitate.

    • Isolation of Precipitate: The precipitate is pelleted by centrifugation.

    • Dye Elution: The unbound dye is removed, and the collagen-bound dye is eluted with an alkali reagent.

    • Quantification: The absorbance of the eluted dye is measured spectrophotometrically at 556 nm. The collagen concentration is determined by comparison to a standard curve generated with known concentrations of collagen.

3. Western Blotting for Fibrotic Markers

  • Objective: To determine the protein expression levels of key fibrotic markers (e.g., α-SMA, fibronectin, collagen type I) in cell lysates or tissue homogenates after treatment.

  • Protocol:

    • Sample Preparation: RPE cells are lysed, or retinal tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the fibrotic marker of interest (e.g., anti-α-SMA, anti-fibronectin) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

4. Immunohistochemistry (IHC) for Subretinal Fibrosis in Animal Models

  • Objective: To visualize and quantify the extent of fibrotic lesion formation in the subretinal space of an animal model.

  • Protocol:

    • Tissue Preparation: Eyes from the animal model (e.g., laser-induced choroidal neovascularization model in mice) are enucleated, fixed in 4% paraformaldehyde, and embedded in paraffin (B1166041) or OCT compound for cryosectioning.

    • Antigen Retrieval: For paraffin sections, antigen retrieval is performed using heat-induced or enzymatic methods to unmask the epitopes.

    • Blocking: The tissue sections are incubated with a blocking solution (e.g., normal goat serum in PBS) to reduce non-specific binding.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody against a key fibrosis marker (e.g., anti-collagen type I) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, a fluorescently labeled or biotinylated secondary antibody is applied.

    • Detection: For fluorescently labeled antibodies, the sections are counterstained with a nuclear stain (e.g., DAPI) and mounted. For biotinylated antibodies, an avidin-biotin-peroxidase complex is used, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate.

    • Imaging and Analysis: The stained sections are imaged using a fluorescence or bright-field microscope. The area and intensity of the staining for the fibrotic marker are quantified to assess the extent of fibrosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation RPE_Culture RPE Cell Culture Treatment_vitro Treatment with This compound / Competitor RPE_Culture->Treatment_vitro Migration_Assay Cell Migration Assay (Wound Healing) Treatment_vitro->Migration_Assay Collagen_Assay Collagen Synthesis Assay (Sircol) Treatment_vitro->Collagen_Assay Western_Blot_vitro Western Blot (Fibrotic Markers) Treatment_vitro->Western_Blot_vitro Data_Analysis Data Analysis and Comparison Migration_Assay->Data_Analysis Collagen_Assay->Data_Analysis Western_Blot_vitro->Data_Analysis Animal_Model Animal Model of Subretinal Fibrosis Treatment_vivo Administration of This compound / Competitor Animal_Model->Treatment_vivo IHC Immunohistochemistry (Fibrotic Lesion Analysis) Treatment_vivo->IHC OCT_Imaging OCT Imaging (Structural Analysis) Treatment_vivo->OCT_Imaging IHC->Data_Analysis OCT_Imaging->Data_Analysis

Figure 3. General experimental workflow for comparing anti-fibrotic drugs.

Conclusion

This compound represents a novel therapeutic candidate for subretinal fibrosis with a unique mechanism of action targeting prohibitin. Preclinical data, although limited in public quantitative detail, suggest its potential as a potent anti-fibrotic agent. In comparison, fenofibrate has also demonstrated preclinical efficacy through the inhibition of well-established pro-fibrotic pathways. Clinical data on anti-PDGF therapies in combination with anti-VEGF agents have shown a reduction in the progression of fibrosis, providing clinical validation for targeting fibrotic pathways in nAMD. The role of gene therapies like RGX-314 in directly addressing fibrosis remains to be fully elucidated. Further head-to-head preclinical studies with robust quantitative endpoints are warranted to definitively position this compound within the therapeutic landscape for subretinal fibrosis. The detailed experimental protocols provided herein offer a framework for such comparative investigations.

References

BPU17: Unveiling Downstream Targets and Pathways Through Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The benzoylphenylurea (B10832687) derivative, BPU17, has demonstrated significant anti-myofibroblast and antifibrotic activities, positioning it as a promising therapeutic candidate.[1] This guide provides a detailed comparison of the proteomic approach used to identify the downstream targets of this compound, offering researchers valuable insights into its mechanism of action and supporting data for further investigation.

Unraveling the Molecular Interactions of this compound

Proteomic analysis has been instrumental in elucidating the direct molecular interactions and subsequent cellular effects of this compound. Investigations have revealed that this compound directly engages with Prohibitin 1 (PHB1), a crucial protein involved in mitochondrial function and cell signaling.[1] This interaction disrupts the formation of the PHB1-PHB2 complex, initiating a cascade of downstream events.[1]

Quantitative Proteomic Insights

The primary downstream effect observed through proteomics is the altered expression of key regulatory proteins. A summary of these changes is presented below:

ProteinChange in ExpressionCellular Function
Prohibitin 1 (PHB1) Binding TargetMitochondrial integrity, cell signaling
Cysteine and glycine-rich protein 2 (CRP2) DecreasedCofactor for Serum Response Factor (SRF)
Collagen Decreased SynthesisExtracellular matrix component, fibrosis

The this compound Signaling Cascade

The binding of this compound to PHB1 and the subsequent inhibition of the PHB1-PHB2 interaction lead to mild mitochondrial dysfunction.[1] This impairment triggers a reduction in the expression of CRP2, a critical cofactor for the Serum Response Factor (SRF).[1] The decreased activity of the SRF/CArG-box-dependent transcription machinery ultimately results in the suppression of collagen synthesis and reduced cell motility in RPE-derived myofibroblasts.[1]

BPU17_Signaling_Pathway This compound This compound PHB1 Prohibitin 1 (PHB1) This compound->PHB1 Binds to PHB1_PHB2 PHB1-PHB2 Complex This compound->PHB1_PHB2 Inhibits interaction PHB1->PHB1_PHB2 Mitochondria Mitochondrial Function PHB1_PHB2->Mitochondria Maintains CRP2 CRP2 Expression Mitochondria->CRP2 Regulates SRF SRF/CArG-box Transcription CRP2->SRF Activates Collagen Collagen Synthesis & Cell Motility SRF->Collagen Promotes Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis Cell_Culture Primary RPE Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Affinity_Purification Affinity Purification (this compound bait) Lysis->Affinity_Purification MS Mass Spectrometry (MS) Affinity_Purification->MS Protein_ID Protein Identification MS->Protein_ID Quantification Quantitative Analysis Protein_ID->Quantification Bioinformatics Bioinformatic Analysis Quantification->Bioinformatics

References

BPU17: A Comparative Analysis of its Efficacy in Preclinical Models of Ocular Neovascularization and Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel benzoylphenylurea (B10832687) derivative, BPU17, against other therapeutic alternatives for the treatment of choroidal neovascularization (CNV) and subretinal fibrosis, key pathologies in neovascular age-related macular degeneration (nAMD). This document synthesizes available preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to aid in the objective evaluation of this compound's therapeutic potential.

Mechanism of Action of this compound

This compound is a dual inhibitor of angiogenesis and fibrosis.[1] Its mechanism of action involves the direct binding to prohibitin 1 (PHB1), which disrupts the interaction between PHB1 and PHB2. This disruption leads to mild mitochondrial dysfunction, which in turn represses the serum response factor (SRF)/CArG-box-dependent transcription.[1][2] This pathway is crucial for the expression of genes involved in cell motility, proliferation, and extracellular matrix production, key processes in both angiogenesis and fibrosis.

This compound Signaling Pathway This compound Mechanism of Action This compound This compound PHB1_PHB2 PHB1-PHB2 Complex This compound->PHB1_PHB2 inhibits Mitochondria Mitochondrial Dysfunction (mild) PHB1_PHB2->Mitochondria regulates SRF_Transcription SRF/CArG Box-Dependent Transcription Mitochondria->SRF_Transcription represses Angiogenesis Angiogenesis SRF_Transcription->Angiogenesis promotes Fibrosis Fibrosis SRF_Transcription->Fibrosis promotes

Caption: this compound inhibits the PHB1-PHB2 complex, leading to mitochondrial dysfunction and repression of SRF-dependent transcription, thereby reducing angiogenesis and fibrosis.

Efficacy in Animal Models: A Comparative Landscape

This compound has been evaluated in a mouse model of retinal degeneration, where it was found to inhibit subretinal fibrosis.[2] However, specific quantitative data on its efficacy, such as the percentage of fibrosis reduction, dosage, and administration route, are not yet publicly available in detail. The following tables compare the available efficacy data for alternative treatments in established mouse models of CNV and subretinal fibrosis.

Choroidal Neovascularization (CNV) Models

The laser-induced CNV mouse model is a standard preclinical model for nAMD. The efficacy of various compounds in this model is summarized below.

CompoundAnimal ModelDosage & AdministrationKey Efficacy Results
This compound Mouse model of CNVData not availableInhibits CNV in vivo (qualitative)
Mouse anti-VEGF antibody Laser-induced CNV mouseIntravitreal injectionSignificant reduction in CNV
Pazopanib Laser-induced CNV mouse10 mg/mL eye drops (twice daily)Significant reduction in subretinal neovascularization[3]
Axitinib Laser-induced CNV rat0.875 mg/day (oral)Good efficacy in reducing CNV[4]
Resveratrol Laser-induced CNV mouse100 µmol/L (intravitreal)45% reduction in CNV volume[5]
Bevacizumab (humanized) Laser-induced CNV mouse1 µl of 25 mg/ml (intravitreal)No significant reduction in CNV size (potential species-specificity issues)
Subretinal Fibrosis Models

The two-stage laser-induced model of subretinal fibrosis in mice is a relevant model for studying the fibrotic complications of nAMD.

CompoundAnimal ModelDosage & AdministrationKey Efficacy Results
This compound Mouse model of retinal degenerationData not availableInhibits subretinal fibrosis in vivo (qualitative)[1][2]
Nintedanib Two-stage laser-induced fibrosis mouse12 µ g/eye/µL (intravitreal)Significantly reduced collagen-1 positive fibrotic lesion size
Faricimab (anti-Ang-2/VEGF-A) Laser-induced CNV mouseIntraperitoneal injection47% reduction in fibronectin positive area[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key animal models mentioned.

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This model is widely used to mimic the neovascular component of wet AMD.

  • Animal Model: C57BL/6J mice (6-8 weeks old).

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

  • Pupil Dilation: Topical application of 1% tropicamide (B1683271) and 2.5% phenylephrine.

  • Laser Photocoagulation: A diode laser (532 nm) is used to create four laser spots around the optic nerve head in each eye (e.g., 50 µm spot size, 100 ms (B15284909) duration, 200 mW power). The rupture of Bruch's membrane is confirmed by the appearance of a vapor bubble.

  • Drug Administration: Test compounds are typically administered via intravitreal, intraperitoneal, or oral routes at specified time points post-laser induction.

  • Efficacy Evaluation: At a predetermined endpoint (e.g., 7 or 14 days post-laser), CNV is assessed. This is commonly done by quantifying the area or volume of the neovascular lesions in choroidal flat mounts stained with a vascular lectin (e.g., isolectin B4) or by in vivo imaging techniques like fluorescein (B123965) angiography.

CNV Experimental Workflow Laser-Induced CNV Experimental Workflow Start Start: C57BL/6J Mice Anesthesia Anesthesia & Pupil Dilation Start->Anesthesia Laser Laser Photocoagulation (Bruch's Membrane Rupture) Anesthesia->Laser Treatment Drug Administration (e.g., this compound) Laser->Treatment Evaluation Efficacy Evaluation (e.g., Day 14) Treatment->Evaluation Analysis CNV Quantification (Choroidal Flat Mounts) Evaluation->Analysis

Caption: Workflow for inducing and evaluating treatments in the laser-induced CNV mouse model.

Two-Stage Laser-Induced Subretinal Fibrosis Mouse Model

This model is designed to better recapitulate the fibrovascular nature of advanced nAMD lesions.[5][7]

  • Animal Model: Adult C57BL/6J mice.

  • First Laser Treatment: Three laser burns are applied to each eye to induce CNV as described in the protocol above.

  • Second Laser Treatment: Seven days after the initial laser treatment, a second laser burn is directed to each of the existing neovascular lesions to promote a fibrotic response.

  • Drug Administration: The test compound is administered, often immediately after the second laser treatment.

  • Efficacy Evaluation: Lesions are monitored at various time points (e.g., 10, 20, 30, and 40 days post-second laser) using methods such as optical coherence tomography (OCT) and immunohistochemistry on retinal cross-sections or choroidal flat mounts to assess the extent of fibrosis (e.g., collagen-1 staining) and neovascularization (e.g., isolectin B4 staining).

Conclusion

This compound presents a novel, dual-action mechanism targeting both angiogenesis and fibrosis, which are critical pathological processes in nAMD. While initial in vitro and qualitative in vivo findings are promising, the lack of publicly available quantitative efficacy data in established animal models makes a direct comparison with existing and emerging therapies challenging. Further studies detailing the dose-response relationship, optimal administration route, and long-term efficacy and safety of this compound are warranted to fully elucidate its therapeutic potential for patients with neovascular AMD and associated subretinal fibrosis. The experimental protocols and comparative data presented in this guide are intended to provide a framework for the objective assessment of this compound as new data becomes available.

References

A Head-to-Head Comparison of Novel Anti-Fibrotic Agents: BPU17 and Lanifibranor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective anti-fibrotic therapies is a critical endeavor. This guide provides a detailed comparison of two promising compounds, BPU17 and Lanifibranor (B608451), highlighting their distinct mechanisms of action and summarizing key experimental findings that underscore their potential in combating fibrotic diseases.

At a Glance: this compound vs. Lanifibranor

FeatureThis compoundLanifibranor
Target Prohibitin 1 (PHB1)Peroxisome Proliferator-Activated Receptors (PPARs) α, δ, and γ
Mechanism of Action Inhibits PHB1-PHB2 interaction, leading to mild mitochondrial dysfunction, decreased CRP2 expression, and suppression of SRF-dependent collagen synthesis.Pan-agonist of PPAR isoforms, inducing anti-inflammatory, anti-fibrotic, and beneficial metabolic effects.
Primary Indication Studied Retinal Fibrosis (nAMD)Non-alcoholic Steatohepatitis (NASH)
Key Anti-Fibrotic Effects Suppresses myofibroblast activity, cell motility, and collagen synthesis.Reduces liver fibrosis, steatosis, inflammation, and ballooning. Improves portal hypertension.

In-Depth Analysis: Mechanisms of Action

This compound: A Novel Prohibitin Inhibitor

This compound is a derivative of benzoylphenylurea (B10832687) that demonstrates potent anti-myofibroblast activity.[1] Its mechanism centers on the inhibition of prohibitin 1 (PHB1), a protein involved in mitochondrial function and cell signaling.

The binding of this compound to PHB1 disrupts the interaction between PHB1 and PHB2, leading to mild mitochondrial impairment.[1] This disruption results in a downstream decrease in the expression of Cysteine and glycine-rich protein 2 (CRP2), a cofactor for the Serum Response Factor (SRF).[1] By repressing SRF/CArG-box-dependent transcription, this compound effectively suppresses key fibrotic processes, including cell motility and collagen synthesis in retinal pigment epithelial (RPE)-derived myofibroblasts.[1]

BPU17_Pathway This compound This compound PHB1 Prohibitin 1 (PHB1) This compound->PHB1 binds to & inhibits PHB2 Prohibitin 2 (PHB2) PHB1->PHB2 interaction blocked Mitochondria Mitochondrial Function PHB1->Mitochondria impairs CRP2 CRP2 Expression Mitochondria->CRP2 decreases SRF SRF/CArG-box Transcription CRP2->SRF inhibits cofactor for Fibrosis Collagen Synthesis Cell Motility SRF->Fibrosis suppresses

This compound Signaling Pathway

Lanifibranor: A Pan-PPAR Agonist

Lanifibranor is an orally available small molecule that acts as a pan-agonist for all three peroxisome proliferator-activated receptor (PPAR) isoforms: PPARα, PPARδ, and PPARγ.[2][3] This broad-spectrum activation allows Lanifibranor to address multiple facets of fibrotic diseases like non-alcoholic steatohepatitis (NASH).

The activation of different PPAR isoforms by Lanifibranor leads to a range of beneficial effects:

  • PPARα: Primarily modulates lipid metabolism, reducing fat accumulation in the liver.[3]

  • PPARδ: Contributes to improved insulin (B600854) sensitivity and has anti-inflammatory effects.[2][3]

  • PPARγ: Plays a crucial role in controlling inflammation and fibrogenesis by inhibiting the activation of hepatic stellate cells, the primary producers of extracellular matrix components that drive fibrosis.[2][3]

By engaging all three pathways, Lanifibranor provides a comprehensive approach to treating NASH, tackling metabolic dysregulation, inflammation, and fibrosis simultaneously.[3]

Lanifibranor_Pathway cluster_PPARs PPAR Isoforms Lanifibranor Lanifibranor PPARa PPARα Lanifibranor->PPARa PPARd PPARδ Lanifibranor->PPARd PPARg PPARγ Lanifibranor->PPARg Metabolism Metabolic Regulation (Lipid Metabolism, Insulin Sensitization) PPARa->Metabolism Inflammation Anti-inflammatory Effects PPARa->Inflammation PPARd->Metabolism PPARd->Inflammation PPARg->Metabolism PPARg->Inflammation Fibrosis Anti-fibrotic Effects (Inhibition of Hepatic Stellate Cells) PPARg->Fibrosis

Lanifibranor Signaling Pathway

Experimental Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound and Lanifibranor.

Table 1: this compound Anti-Fibrotic Effects
Experiment TypeModelKey FindingReference
In vitroPrimary cultured Retinal Pigment Epithelial (RPE) cellsSuppressed cell motility and collagen synthesis.[1]
In vivoMouse model of retinal degenerationInhibited subretinal fibrosis.[1]
Table 2: Lanifibranor Anti-Fibrotic Effects
Experiment TypeModelKey FindingReference
PreclinicalThioacetamide (B46855) (TAA)-induced cirrhotic rats-15% reduction in portal pressure.-32% regression in fibrosis.[4]
PreclinicalTβRII∆k-fib transgenic mouse model of scleroderma (Bleomycin-induced lung fibrosis)24% reduction in excessive fibrosis at 100 mg/kg dose.[5]
Phase IIb Clinical Trial (NATIVE study)247 adults with NASHMet primary endpoint of significant reduction in SAF score (steatosis, activity, fibrosis) without worsening of fibrosis at 1200mg/day.[6]
Phase IIb Clinical Trial (NATIVE study)247 adults with NASHMet key secondary endpoints of NASH resolution with no worsening of fibrosis and improvement in liver fibrosis with no worsening of NASH.[6]
Phase III Clinical Trial (NATiV3)Adults with MASH and moderate to advanced fibrosisShowed improved liver function and reduced fibrosis.[7]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and potential replication.

This compound Experimental Protocol: In Vitro RPE Cell Analysis
  • Cell Culture: Primary retinal pigment epithelial (RPE) cells are isolated and cultured.

  • Myofibroblast Differentiation: RPE cells are induced to differentiate into myofibroblasts, for example, through stimulation with transforming growth factor-beta (TGF-β).

  • Treatment: Differentiated myofibroblasts are treated with varying concentrations of this compound.

  • Functional Assays:

    • Cell Motility: Assessed using methods such as scratch assays or transwell migration assays.

    • Collagen Synthesis: Quantified by measuring the levels of secreted collagen, for instance, through ELISA or Western blotting for collagen type I.

  • Mechanism of Action Studies:

    • Protein Expression: Western blotting is used to measure the expression levels of key proteins in the signaling pathway, such as CRP2 and SRF.

    • Proteomics Analysis: Techniques like mass spectrometry can be employed to identify binding partners of this compound, such as PHB1.

Lanifibranor Experimental Protocol: In Vivo Model of Liver Fibrosis
  • Animal Model: A model of liver fibrosis is induced in rodents, for example, through chronic administration of thioacetamide (TAA) or common bile duct ligation (cBDL).[4]

  • Treatment: Animals are randomly assigned to receive either Lanifibranor (e.g., 100 mg/kg/day orally) or a vehicle control for a specified period (e.g., 14 days).[4]

  • Hemodynamic Measurements: Portal pressure and portal blood flow are measured to assess portal hypertension.

  • Histological Analysis: Liver tissue is collected, and fibrosis is assessed and quantified using staining methods like picrosirius red, and a scoring system.

  • Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST) and markers of liver function (e.g., albumin) are measured.

  • Molecular Analysis: Gene and protein expression of key fibrotic and inflammatory markers in liver tissue are analyzed using techniques like qPCR and Western blotting.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Cell Culture (e.g., Fibroblasts, Stellate Cells) Stimulation Pro-fibrotic Stimulation (e.g., TGF-β) Cell_Culture->Stimulation Treatment_vitro Compound Treatment (this compound or Lanifibranor) Stimulation->Treatment_vitro Analysis_vitro Functional & Mechanistic Analysis (Collagen Assay, Migration, Western Blot) Treatment_vitro->Analysis_vitro Animal_Model Induction of Fibrosis in Animal Model (e.g., Bleomycin, TAA) Treatment_vivo Compound Administration Animal_Model->Treatment_vivo Endpoint_Analysis Endpoint Analysis (Histology, Biomarkers, Hemodynamics) Treatment_vivo->Endpoint_Analysis

General Experimental Workflow

Conclusion

This compound and Lanifibranor represent two distinct and promising strategies for the treatment of fibrotic diseases. This compound offers a targeted approach by inhibiting the prohibitin complex, a novel mechanism in anti-fibrotic drug development. Its efficacy in models of retinal fibrosis suggests potential for applications in ocular and possibly other fibrotic conditions. Lanifibranor, with its pan-PPAR agonism, provides a multi-faceted approach that has shown significant clinical benefit in the complex multifactorial disease of NASH. The choice between these or other anti-fibrotic agents will ultimately depend on the specific fibrotic disease, its underlying pathophysiology, and the safety and efficacy profile of the compound in relevant patient populations. The data presented here serves as a guide for researchers to understand the comparative strengths and mechanisms of these two innovative compounds.

References

A New Frontier in nAMD Treatment: A Comparative Analysis of BPU17 and Current Anti-VEGF Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel anti-fibrotic agent BPU17 against the current standard-of-care anti-VEGF treatments for neovascular age-related macular degeneration (nAMD). While direct head-to-head clinical data is not yet available, this document synthesizes preclinical findings for this compound and extensive clinical data for established therapies, offering a forward-looking perspective on the evolving nAMD treatment landscape.

Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss in the elderly, characterized by choroidal neovascularization (CNV) and subsequent retinal damage.[1][2] For years, the therapeutic cornerstone has been the inhibition of vascular endothelial growth factor (VEGF), a key driver of angiogenesis.[2][3][4] However, the emergence of novel therapeutic targets beyond VEGF, such as the pathway addressed by this compound, signals a potential paradigm shift towards tackling retinal fibrosis, a critical component of nAMD pathogenesis that contributes to irreversible vision loss.[5][6]

Mechanism of Action: A Tale of Two Pathways

Current nAMD treatments predominantly focus on neutralizing VEGF-A, thereby inhibiting the growth of abnormal blood vessels.[2][3][7] In contrast, this compound introduces a novel anti-fibrotic approach by targeting the transformation of retinal pigment epithelial (RPE) cells into myofibroblasts, a key event in the development of subretinal fibrosis.[5][6]

Current Anti-VEGF Therapies:

  • Ranibizumab (B1194657), Bevacizumab, and Brolucizumab: These are monoclonal antibodies or antibody fragments that bind to and inhibit VEGF-A.[7][8][9]

  • Aflibercept: A fusion protein that acts as a "VEGF trap," binding to VEGF-A, VEGF-B, and placental growth factor (PlGF).[7][8][10]

  • Faricimab: A bispecific antibody that independently binds and neutralizes both VEGF-A and Angiopoietin-2 (Ang-2), another key protein involved in vascular destabilization and permeability.[8][11]

This compound:

This benzoylphenylurea (B10832687) derivative inhibits the function of RPE-derived myofibroblasts.[5][6] Its mechanism involves:

  • Binding to prohibitin 1 (PHB1).[5][6]

  • Inhibiting the interaction between PHB1 and PHB2.[5][6]

  • Leading to mild defects in mitochondrial function.[5][6]

  • This impairment represses the serum response factor (SRF)/CArG-box-dependent transcription.[5][6]

  • Ultimately, this cascade suppresses cell motility and collagen synthesis in RPE-derived myofibroblasts.[5][6]

Below is a diagram illustrating the distinct signaling pathways targeted by anti-VEGF therapies and this compound.

nAMD Signaling Pathways cluster_0 Anti-VEGF Therapies cluster_1 This compound Anti-Fibrotic Pathway VEGF_A VEGF-A VEGFR2 VEGFR2 VEGF_A->VEGFR2 Angiogenesis Angiogenesis & Permeability VEGFR2->Angiogenesis Anti_VEGF Ranibizumab Aflibercept Bevacizumab Brolucizumab Faricimab Anti_VEGF->VEGF_A RPE_EMT RPE Epithelial- Mesenchymal Transition Myofibroblast Myofibroblast Formation RPE_EMT->Myofibroblast PHB1_2 PHB1-PHB2 Interaction Myofibroblast->PHB1_2 Fibrosis Subretinal Fibrosis This compound This compound This compound->PHB1_2 SRF_CArG SRF/CArG-dependent Transcription PHB1_2->SRF_CArG Collagen Collagen Synthesis & Cell Motility SRF_CArG->Collagen Collagen->Fibrosis

Figure 1: Targeted Signaling Pathways in nAMD Treatment.

Comparative Data Summary

As this compound is in the preclinical stage, a direct comparison of clinical efficacy with established anti-VEGF treatments is not possible. The following tables summarize the available data for each therapeutic class.

Table 1: Preclinical Data Summary for this compound
ParameterAssayModelKey FindingsReference
Cell Motility In vitro cell migration assayPrimary cultured RPE-derived myofibroblastsThis compound suppresses cell motility.[5][6]
Collagen Synthesis In vitro collagen assayPrimary cultured RPE-derived myofibroblastsThis compound suppresses collagen synthesis.[5][6]
Subretinal Fibrosis In vivo modelMouse model of retinal degenerationThis compound inhibits subretinal fibrosis.[5][6]
Table 2: Clinical Efficacy of Current Anti-VEGF Treatments in nAMD
TreatmentKey Clinical TrialsPrimary EndpointKey Efficacy OutcomesReference
Ranibizumab MARINA, ANCHORMean change in Best-Corrected Visual Acuity (BCVA)~90% of patients lost <15 letters of vision; significant gains in BCVA vs. control.[3][7]
Aflibercept VIEW 1, VIEW 2Mean change in BCVANon-inferior to ranibizumab with less frequent dosing (every 8 weeks vs. every 4 weeks).[12]
Bevacizumab CATT, IVANMean change in BCVANon-inferior to ranibizumab in terms of visual acuity when dosed monthly.[7]
Brolucizumab HAWK, HARRIERMean change in BCVANon-inferior to aflibercept with a higher proportion of patients maintained on a 12-week dosing interval. Superior fluid resolution.[9][12][13][14]
Faricimab TENAYA, LUCERNEMean change in BCVANon-inferior to aflibercept with extended dosing intervals of up to 16 weeks.[15]

Experimental Protocols

Detailed experimental protocols are crucial for the objective evaluation of therapeutic candidates. Below are outlines of key experimental methodologies.

In Vitro Assay for Myofibroblast Function (as potentially used for this compound)
  • Cell Culture: Primary human RPE cells are cultured and induced to undergo epithelial-mesenchymal transition (EMT) to generate RPE-derived myofibroblasts, typically using transforming growth factor-beta (TGF-β).

  • Treatment: Myofibroblasts are treated with varying concentrations of this compound or a vehicle control.

  • Wound Healing/Migration Assay: A scratch is made in a confluent monolayer of cells. The rate of closure of the "wound" is monitored over time using microscopy to assess cell motility.

  • Collagen Gel Contraction Assay: Myofibroblasts are embedded in a collagen matrix. The ability of the cells to contract the gel is measured over time as an indicator of contractile function and extracellular matrix remodeling.

  • Western Blot Analysis: Protein expression levels of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I are quantified to assess the anti-fibrotic effect of the compound.

Pivotal Clinical Trial Protocol for nAMD (e.g., Anti-VEGF trials)
  • Study Design: A multicenter, randomized, double-masked, active-controlled study.

  • Patient Population: Treatment-naïve patients with subfoveal choroidal neovascularization secondary to nAMD.

  • Randomization: Patients are randomized to receive intravitreal injections of the investigational drug or the active comparator (e.g., aflibercept) at specified intervals.

  • Treatment Regimen: Typically involves a loading phase of monthly injections followed by a maintenance phase with either a fixed dosing interval or a treat-and-extend regimen.

  • Primary Efficacy Endpoint: The mean change in Best-Corrected Visual Acuity (BCVA) from baseline to a pre-specified time point (e.g., week 48), as measured by the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.[16]

  • Secondary Efficacy Endpoints:

    • Proportion of patients who gain or lose a certain number of ETDRS letters (e.g., ≥15 letters).

    • Change in central retinal subfield thickness (CST) as measured by spectral-domain optical coherence tomography (SD-OCT).

    • Changes in the area of choroidal neovascularization and retinal fluid.

  • Safety Endpoints: Incidence and severity of ocular and systemic adverse events.

The workflow for a typical nAMD clinical trial is depicted in the following diagram.

nAMD Clinical Trial Workflow cluster_workflow Clinical Trial Phases cluster_arms Treatment Arms Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (BCVA, SD-OCT, FA) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Phase (Loading & Maintenance Doses) Randomization->Treatment Arm_A Investigational Drug (e.g., this compound formulation) Arm_B Active Comparator (e.g., Aflibercept) Monitoring Regular Monitoring Visits (Efficacy & Safety Assessments) Treatment->Monitoring Monitoring->Treatment Primary_Endpoint Primary Endpoint Analysis (e.g., Week 48) Monitoring->Primary_Endpoint Follow_up Long-term Follow-up Primary_Endpoint->Follow_up

Figure 2: Generalized Workflow of a Pivotal nAMD Clinical Trial.

Future Perspectives and Conclusion

The development of this compound represents a significant and promising departure from the current anti-angiogenic-focused treatment paradigm for nAMD. By targeting the fibrotic processes that lead to permanent retinal scarring, this compound has the potential to address a critical unmet need in nAMD management. While anti-VEGF therapies have revolutionized nAMD treatment by preserving and improving vision for many patients, the development of subretinal fibrosis remains a major cause of poor long-term visual outcomes.

Future head-to-head studies will be essential to determine the clinical efficacy and safety of this compound relative to and potentially in combination with anti-VEGF agents. Such studies would need to incorporate endpoints that specifically measure anti-fibrotic activity in addition to standard visual and anatomical outcomes. The logical next step for this compound is to progress into Phase 1 clinical trials to establish its safety and preliminary efficacy in humans.

References

Validating the Specificity of BPU17 for Prohibitin 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BPU17, a novel benzoylphenylurea (B10832687) derivative, with other methods for targeting prohibitin 1 (PHB1). The objective is to validate the specificity of this compound for PHB1 by comparing its performance with alternative approaches and presenting supporting experimental data.

Introduction to this compound and Prohibitin 1

This compound is a small molecule inhibitor that has demonstrated anti-fibrotic and anti-angiogenic properties. Its mechanism of action involves direct binding to prohibitin 1 (PHB1), a highly conserved protein with pleiotropic functions within the cell. PHB1 is primarily located in the inner mitochondrial membrane, where it forms a complex with prohibitin 2 (PHB2) that is crucial for maintaining mitochondrial integrity and function. PHB1 is also found in the nucleus and at the plasma membrane, where it participates in transcriptional regulation and cell signaling.

The binding of this compound to PHB1 disrupts the PHB1-PHB2 interaction, leading to mild mitochondrial dysfunction. This, in turn, modulates downstream signaling pathways, notably inhibiting serum response factor (SRF)/CArG-box-dependent transcription, which is implicated in fibrosis and angiogenesis.

Comparison of Prohibitin 1 Targeting Methods

The specificity of a targeted molecule is best assessed by comparing its effects with other methods that modulate the same target. This section compares this compound with two common alternatives: siRNA-mediated knockdown of PHB1 and another small molecule inhibitor, fluorizoline.

Data Presentation: Quantitative Comparison of PHB1 Targeting Methods

FeatureThis compoundPHB1 siRNA KnockdownFluorizoline
Target Prohibitin 1 (PHB1)Prohibitin 1 (PHB1) mRNAProhibitin 1 (PHB1) and Prohibitin 2 (PHB2)
Mechanism of Action Direct binding to PHB1, inhibiting PHB1-PHB2 interactionPost-transcriptional gene silencingDirect binding to PHB1 and PHB2
Reported Effects Inhibition of cell motility, collagen synthesis, and angiogenesis. Downregulation of SRF/CArG-box-dependent transcription.Mimics the effects of this compound on endothelial cell function. Induces apoptosis in some cancer cells.Induces apoptosis in chronic lymphocytic leukemia cells. Upregulates NOXA and BIM.
Specificity Data Direct binding to PHB1 confirmed by proteomics. Quantitative binding affinity and off-target profile not publicly available.High specificity for PHB1 mRNA sequence. Potential for off-target effects based on seed sequence homology.Selectively binds to PHB1 and PHB2. Detailed off-target profile not publicly available.
Mode of Delivery Small molecule, cell-permeableTransfection or viral delivery of siRNA oligonucleotidesSmall molecule, cell-permeable
Temporal Control Reversible, dependent on compound concentration and half-lifeTransient or stable knockdown depending on the delivery methodReversible, dependent on compound concentration and half-life

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the interaction between this compound and PHB1 and to assess its downstream effects.

Co-Immunoprecipitation (Co-IP) to Confirm this compound-PHB1 Interaction

Objective: To demonstrate a direct or indirect interaction between this compound and PHB1 in a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture human retinal pigment epithelial (RPE) cells to 80-90% confluency. Treat cells with a specified concentration of this compound or vehicle control (e.g., DMSO) for a designated time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add an anti-PHB1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody that recognizes this compound or a tag conjugated to this compound (if applicable). A band corresponding to the molecular weight of this compound or the tagged this compound in the anti-PHB1 immunoprecipitate would confirm the interaction.

Western Blot Analysis of Downstream Signaling

Objective: To measure the effect of this compound on the protein levels of components in the SRF signaling pathway.

Protocol:

  • Sample Preparation: Treat RPE cells with this compound or control. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SRF, MRTF-A, MRTF-B, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein expression levels.

Mitochondrial Function Assay

Objective: To assess the impact of this compound on mitochondrial health, often measured by mitochondrial membrane potential.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate. Treat cells with various concentrations of this compound, a positive control for mitochondrial depolarization (e.g., FCCP), and a vehicle control.

  • Dye Loading: Incubate the cells with a fluorescent mitochondrial membrane potential dye (e.g., JC-1, TMRE, or TMRM) according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. For JC-1, measure both green (monomeric form, indicating depolarized mitochondria) and red (aggregate form, indicating healthy, polarized mitochondria) fluorescence. For TMRE/TMRM, measure the red fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence for JC-1 or the raw red fluorescence for TMRE/TMRM. A decrease in this ratio or in the red fluorescence intensity indicates mitochondrial depolarization.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflows used to validate its specificity.

This compound Signaling Pathway

BPU17_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PHB1_PHB2_complex PHB1-PHB2 Complex (Mitochondrial Inner Membrane) This compound->PHB1_PHB2_complex Inhibits Interaction Mitochondrial_Dysfunction Mild Mitochondrial Dysfunction PHB1_PHB2_complex->Mitochondrial_Dysfunction Leads to SRF_cofactors Myocardin-related transcription factors (MRTF-A, MRTF-B) Mitochondrial_Dysfunction->SRF_cofactors Downregulates SRF Serum Response Factor (SRF) SRF_cofactors->SRF Co-activates CArG_box CArG box (DNA) SRF->CArG_box Binds to Transcription_Inhibition Inhibition of Angiogenesis and Fibrosis Gene Transcription CArG_box->Transcription_Inhibition Regulates

Caption: this compound inhibits the PHB1-PHB2 interaction, leading to downstream transcriptional repression.

Experimental Workflow for this compound Specificity Validation

BPU17_Validation_Workflow start Start: Hypothesis This compound binds to PHB1 co_ip Co-Immunoprecipitation (this compound + PHB1) start->co_ip proteomics Proteomics Analysis (Identify this compound binding partners) start->proteomics western_blot Western Blot (Confirm Co-IP result) co_ip->western_blot proteomics->western_blot functional_assays Functional Assays (Cell Motility, Angiogenesis) western_blot->functional_assays siRNA_comparison Comparison with PHB1 siRNA functional_assays->siRNA_comparison conclusion Conclusion: Validate this compound specificity for PHB1 siRNA_comparison->conclusion

Caption: A logical workflow for validating the binding specificity of this compound to prohibitin 1.

Conclusion

The available evidence strongly suggests that this compound directly targets prohibitin 1, leading to the inhibition of downstream signaling pathways involved in fibrosis and angiogenesis. The comparison with siRNA-mediated knockdown of PHB1 provides functional validation of its on-target effects. However, a complete validation of this compound's specificity would require further quantitative data, including its binding affinity for PHB1 and a comprehensive off-target profiling against a broad panel of proteins. The experimental protocols provided in this guide offer a framework for researchers to conduct these and other relevant validation studies. As a promising therapeutic agent, continued investigation into the precise molecular interactions and specificity of this compound is warranted.

A Comparative Analysis of BPU17 and Other SRF Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of BPU17 and other prominent Serum Response Factor (SRF) inhibitors. This document provides a comprehensive overview of their performance, supported by available experimental data, and detailed methodologies for key assays.

Introduction to SRF Inhibition

Serum Response Factor (SRF) is a ubiquitously expressed transcription factor that plays a pivotal role in regulating a wide array of cellular processes, including cell proliferation, migration, differentiation, and apoptosis. Its activity is modulated by two main families of cofactors: the Myocardin-Related Transcription Factors (MRTFs) and the Ternary Complex Factors (TCFs). The Rho-MRTF-SRF signaling pathway, in particular, is a key regulator of cytoskeletal dynamics and has been implicated in various pathological conditions, including fibrosis and cancer metastasis. Consequently, the development of small molecule inhibitors targeting this pathway has become an area of intense research.

This guide provides a comparative analysis of a novel SRF inhibitor, this compound, with other well-characterized inhibitors, namely CCG-1423 and Y-27632, to aid researchers in selecting the appropriate tool for their specific experimental needs.

Overview of SRF Inhibitors

This compound: A Dual Inhibitor of Angiogenesis and Fibrosis

This compound is a benzoylphenylurea (B10832687) derivative that indirectly inhibits SRF-dependent transcription. Its unique mechanism of action involves binding to prohibitin 1 (PHB1), a mitochondrial chaperone protein. This interaction disrupts the formation of the PHB1-PHB2 complex, leading to mild mitochondrial dysfunction. This mitochondrial impairment subsequently downregulates the expression of SRF and its cofactors, MRTF-A and MRTF-B, as well as the SRF cofactor cysteine and glycine-rich protein 2 (CRP2).[1][2] This ultimately represses SRF/CArG-box-dependent transcription.

Functionally, this compound has been shown to possess both anti-angiogenic and anti-fibrotic properties. It inhibits the motility and formation of capillary-like structures in endothelial cells and has demonstrated efficacy in a mouse model of choroidal neovascularization.[1] Furthermore, this compound suppresses cell motility and collagen synthesis in retinal pigment epithelial (RPE)-derived myofibroblasts, suggesting its potential as a therapeutic agent for conditions like neovascular age-related macular degeneration (nAMD).[1][2]

CCG-1423: A Direct Inhibitor of the Rho/MRTF/SRF Pathway

CCG-1423 is a well-established small molecule inhibitor that directly targets the Rho/MRTF/SRF signaling pathway. It acts downstream of the small GTPase RhoA and interferes with the nuclear localization of MRTF-A, thereby preventing its interaction with SRF and subsequent transcriptional activation.[3][4][5] CCG-1423 has been shown to inhibit cancer cell migration, invasion, and proliferation in various cancer cell lines.[3][4]

Y-27632: An Upstream Inhibitor of the SRF Pathway

Y-27632 is a selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a key downstream effector of RhoA and plays a crucial role in actin cytoskeleton organization. By inhibiting ROCK, Y-27632 indirectly affects the Rho-MRTF-SRF pathway by preventing the actin polymerization required for MRTF-A nuclear translocation. It is widely used to study Rho/ROCK-dependent cellular processes and has shown effects on cell proliferation, migration, and apoptosis.[6][7]

Comparative Data on Inhibitor Performance

While direct comparative studies with this compound are limited, the available data allows for an initial assessment of the relative potency and effects of these inhibitors.

InhibitorTargetMechanism of SRF InhibitionReported IC50Key Cellular Effects
This compound Prohibitin 1 (PHB1)Indirect: Induces mitochondrial dysfunction, leading to downregulation of SRF, MRTF-A/B, and CRP2.[1][2]Not yet reported for direct SRF inhibition.Anti-angiogenic, anti-fibrotic, inhibits cell motility and collagen synthesis.[1][2]
CCG-1423 MRTF-A Nuclear ImportDirect: Prevents nuclear localization of MRTF-A, disrupting the MRTF-A/SRF complex.[3][4]1.5 µM (Rho-pathway selective SRE-luciferase reporter).[8] <1 µM (LPA-induced DNA synthesis in PC-3 cells).[3]Inhibits cancer cell migration, invasion, and proliferation.[3][4]
Y-27632 ROCKIndirect: Inhibits ROCK, preventing RhoA-mediated actin polymerization required for MRTF-A nuclear translocation.[6]Not directly applicable to SRF inhibition.Affects cell proliferation, migration, and apoptosis.[7]

Signaling Pathways and Experimental Workflows

SRF Signaling Pathway

The Rho-MRTF-SRF signaling pathway is a central regulator of actin-dependent gene expression. The following diagram illustrates the points of intervention for this compound, CCG-1423, and Y-27632.

SRF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors GPCR GPCR Growth_Factors->GPCR Activate RhoA RhoA GPCR->RhoA Activate ROCK ROCK F_actin F-actin ROCK->F_actin Promotes Polymerization RhoA->ROCK Activate G_actin G-actin G_actin->F_actin MRTF_A_free MRTF-A (Active) F_actin->MRTF_A_free Depletes G-actin pool, releasing MRTF-A MRTF_A_G_actin MRTF-A-G-actin (Inactive) MRTF_A_G_actin->G_actin Releases MRTF_A_G_actin->MRTF_A_free MRTF_A_n MRTF-A MRTF_A_free->MRTF_A_n Nuclear Translocation PHB1_PHB2 PHB1-PHB2 Complex Mitochondrion Mitochondrion PHB1_PHB2->Mitochondrion Maintains function SRF SRF Mitochondrion->SRF Dysfunction leads to downregulation of SRF SRF_MRTF_A SRF-MRTF-A Complex CArG_box CArG box SRF_MRTF_A->CArG_box Binds Gene_Expression Target Gene Expression CArG_box->Gene_Expression Initiates Transcription MRTF_A_nSRF MRTF_A_nSRF MRTF_A_nSRF->SRF_MRTF_A This compound This compound This compound->PHB1_PHB2 Inhibits interaction CCG_1423 CCG_1423 CCG_1423->MRTF_A_free Inhibits Nuclear Translocation Y_27632 Y_27632 Y_27632->ROCK Inhibits

Caption: SRF signaling pathway and inhibitor targets.

Experimental Workflow: Proteomics Analysis to Identify this compound Binding Partners

The following diagram outlines a typical workflow for identifying the binding partners of a small molecule like this compound using proteomics.

Proteomics_Workflow Cell_Culture 1. Cell Culture (e.g., RPE cells) BPU17_Treatment 2. This compound Treatment Cell_Culture->BPU17_Treatment Cell_Lysis 3. Cell Lysis BPU17_Treatment->Cell_Lysis Affinity_Purification 4. Affinity Purification (e.g., this compound-conjugated beads) Cell_Lysis->Affinity_Purification Protein_Elution 5. Protein Elution Affinity_Purification->Protein_Elution Protein_Digestion 6. In-solution or In-gel Protein Digestion (Trypsin) Protein_Elution->Protein_Digestion LC_MS_MS 7. LC-MS/MS Analysis Protein_Digestion->LC_MS_MS Data_Analysis 8. Database Searching and Protein Identification LC_MS_MS->Data_Analysis Binding_Partner_ID 9. Identification of This compound Binding Partners Data_Analysis->Binding_Partner_ID

References

Benchmarking BPU17's Performance Against Known Fibrosis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel benzoylphenylurea (B10832687) derivative, BPU17, against two established fibrosis inhibitors, Pirfenidone and Nintedanib. The information presented herein is based on available experimental data to assist researchers in evaluating the potential of this compound as an anti-fibrotic agent.

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Current therapeutic strategies are limited, highlighting the urgent need for novel anti-fibrotic agents. This compound has emerged as a promising candidate, demonstrating potent anti-myofibroblast activity in preclinical studies. This guide benchmarks this compound's performance by comparing its mechanism of action and available efficacy data against the well-established fibrosis inhibitors, Pirfenidone and Nintedanib. While direct comparative studies are not yet available, this guide consolidates existing data to provide a framework for understanding the potential of this compound in the context of current anti-fibrotic therapies.

Mechanism of Action

The anti-fibrotic effects of this compound, Pirfenidone, and Nintedanib are mediated through distinct signaling pathways.

This compound: This compound acts as a prohibitin inhibitor. By binding to prohibitin 1 (PHB1), this compound disrupts the interaction between PHB1 and PHB2, leading to mild mitochondrial dysfunction. This, in turn, reduces the expression of the serum response factor (SRF) cofactor, cysteine and glycine-rich protein 2 (CRP2). The downregulation of CRP2 suppresses SRF-dependent transcription, which is crucial for myofibroblast activation, ultimately leading to decreased cell motility and collagen synthesis.[1][2]

Pirfenidone: The precise mechanism of action for Pirfenidone is not fully elucidated, but it is known to exert its anti-fibrotic effects primarily by downregulating the transforming growth factor-beta (TGF-β) signaling pathway. TGF-β is a key cytokine that promotes fibroblast proliferation and differentiation into myofibroblasts. Pirfenidone inhibits the production of TGF-β and other pro-inflammatory and pro-fibrotic cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It also exhibits antioxidant properties.

Nintedanib: This agent is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGFR), fibroblast growth factor (FGFR), and vascular endothelial growth factor (VEGFR). By blocking these signaling pathways, Nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts into myofibroblasts, key cellular events in the fibrotic process.

Performance Data

Direct comparative quantitative data between this compound and the other inhibitors is not available in the public domain. The following tables summarize the available in vitro efficacy data for each compound from independent studies. It is important to note that variations in experimental models and conditions preclude a direct, definitive comparison of potency.

Table 1: In Vitro Efficacy of this compound in a Retinal Fibrosis Model

ParameterCell TypeAssayResultCitation
Anti-myofibroblast activityPrimary Retinal Pigment Epithelial (RPE) cellsNot specifiedPotent[1][2]
Cell MotilityRPE-derived myofibroblastsNot specifiedSuppressed[1][2]
Collagen SynthesisRPE-derived myofibroblastsNot specifiedSuppressed[1][2]

Table 2: In Vitro Efficacy of Pirfenidone in Fibrosis Models

ParameterCell TypeAssayIC50 / Effective Concentration
Cell ProliferationHuman Pterygium FibroblastsMTT Assay~0.2 mg/mL
Collagen ContractionHuman Pterygium FibroblastsCollagen Gel Contraction AssaySignificant reduction at 0.2 mg/mL
α-SMA Expression (TGF-β induced)Human Lung FibroblastsWestern BlotAttenuated at 0.16-1.6 mM
Collagen I Expression (TGF-β induced)Human Lung FibroblastsWestern BlotAttenuated at 0.16-1.6 mM

Table 3: In Vitro Efficacy of Nintedanib in Fibrosis Models

ParameterCell TypeAssayIC50
Proliferation (PDGF-stimulated)Human Lung FibroblastsNot specifiedNot specified
Migration (PDGF-stimulated)Human Lung FibroblastsNot specifiedNot specified
Myofibroblast Differentiation (TGF-β induced)Human Lung FibroblastsNot specifiedNot specified
PDGFRα Kinase ActivityBa/F3 cellsCellular Assay41 nM
PDGFRβ Kinase ActivityBa/F3 cellsCellular Assay58 nM
FGFR1 Kinase ActivityBa/F3 cellsCellular Assay300-1000 nM
VEGFR2 Kinase ActivityBa/F3 cellsCellular Assay46 nM

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by each inhibitor.

BPU17_Pathway This compound This compound PHB1_PHB2 PHB1-PHB2 Complex This compound->PHB1_PHB2 inhibits Mitochondria Mitochondrial Function PHB1_PHB2->Mitochondria maintains CRP2 CRP2 Expression Mitochondria->CRP2 regulates SRF SRF Activity CRP2->SRF activates Myofibroblast Myofibroblast Activation (Cell Motility, Collagen Synthesis) SRF->Myofibroblast promotes

Caption: this compound inhibits the PHB1-PHB2 complex, leading to reduced myofibroblast activation.

Pirfenidone_Pathway Pirfenidone Pirfenidone TGF_beta TGF-β Signaling Pirfenidone->TGF_beta inhibits Pro_inflammatory_Cytokines TNF-α, IL-1β Pirfenidone->Pro_inflammatory_Cytokines inhibits Fibroblast_Proliferation Fibroblast Proliferation TGF_beta->Fibroblast_Proliferation Myofibroblast_Differentiation Myofibroblast Differentiation TGF_beta->Myofibroblast_Differentiation Collagen_Synthesis Collagen Synthesis Myofibroblast_Differentiation->Collagen_Synthesis

Caption: Pirfenidone primarily targets the TGF-β signaling pathway to exert its anti-fibrotic effects.

Nintedanib_Pathway Nintedanib Nintedanib PDGFR PDGFR Nintedanib->PDGFR inhibits FGFR FGFR Nintedanib->FGFR inhibits VEGFR VEGFR Nintedanib->VEGFR inhibits Fibroblast_Activity Fibroblast Proliferation, Migration, Differentiation PDGFR->Fibroblast_Activity FGFR->Fibroblast_Activity VEGFR->Fibroblast_Activity

Caption: Nintedanib is a multi-tyrosine kinase inhibitor targeting key fibroblast signaling pathways.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following outlines the methodologies used in the preclinical evaluation of this compound.

In Vitro Anti-Fibrotic Activity Assessment in Retinal Pigment Epithelial (RPE) Cells

1. Cell Culture:

  • Primary human or porcine RPE cells are isolated from donor eyes.

  • Cells are cultured in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum and antibiotics, until they form a confluent monolayer exhibiting the characteristic cobblestone morphology.

2. Induction of Fibroblastic Phenotype:

  • To mimic fibrotic conditions, the confluent RPE cell monolayer is often treated with a pro-fibrotic stimulus, such as Transforming Growth Factor-beta (TGF-β).

3. This compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations.

4. Assessment of Anti-Fibrotic Effects:

  • Cell Motility: A scratch wound healing assay is commonly used. A scratch is made in the confluent cell monolayer, and the rate of cell migration to close the wound is monitored over time in the presence and absence of this compound.

  • Collagen Synthesis: The amount of collagen produced by the cells is quantified using methods such as Sirius Red staining or by measuring the incorporation of radiolabeled proline into collagen.

  • Myofibroblast Differentiation: The expression of myofibroblast markers, such as alpha-smooth muscle actin (α-SMA), is assessed by immunofluorescence staining or Western blotting.

In Vivo Subretinal Fibrosis Model in Mice

1. Animal Model:

  • C57BL/6J mice are commonly used.

2. Induction of Subretinal Fibrosis:

  • A laser-induced choroidal neovascularization (CNV) model is often employed, which can progress to subretinal fibrosis.[3][4] This typically involves:

    • Anesthetizing the mice and dilating their pupils.

    • Using a laser to create burns on the retina, which ruptures Bruch's membrane and induces CNV.

    • In some models, a second laser treatment is applied to the same area after a week to enhance the fibrotic response.[3][4][5][6]

3. This compound Administration:

  • This compound can be administered systemically (e.g., oral gavage, intraperitoneal injection) or locally (e.g., intravitreal injection).

4. Evaluation of Fibrosis:

  • Fundus Imaging and Optical Coherence Tomography (OCT): These non-invasive imaging techniques are used to monitor the development and progression of subretinal fibrosis in living animals.

  • Histology and Immunohistochemistry: At the end of the study, the eyes are enucleated, sectioned, and stained to visualize the fibrotic lesions. Stains such as Masson's trichrome can be used to detect collagen deposition. Immunohistochemistry for fibrosis markers like α-SMA and collagen I is also performed.

  • Gene and Protein Expression Analysis: The expression of pro-fibrotic genes and proteins in the retinal tissue can be quantified using techniques like quantitative PCR (qPCR) and Western blotting.

Conclusion and Future Directions

This compound represents a novel class of fibrosis inhibitors with a distinct mechanism of action targeting the prohibitin-SRF pathway.[1][2] While preclinical data in a model of subretinal fibrosis are promising, a direct comparison with established anti-fibrotic agents like Pirfenidone and Nintedanib is currently lacking. Future research should focus on head-to-head in vitro and in vivo studies across various fibrosis models to definitively establish the relative potency and efficacy of this compound. Such studies will be crucial in determining the therapeutic potential of this compound for a broader range of fibrotic diseases. The detailed experimental protocols provided in this guide should facilitate further investigation into this promising anti-fibrotic compound.

References

Safety Operating Guide

Essential Safety and Handling Precautions for BPU17 (Tetrabutylammonium Phosphate)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling BPU17, identified as Tetrabutylammonium Phosphate (CAS No. 5574-97-0). Adherence to these procedures is critical to minimize risks and ensure operational integrity.

Personal Protective Equipment (PPE) Requirements

The primary defense against exposure to this compound is the correct and consistent use of Personal Protective Equipment. This substance is known to cause skin and serious eye irritation[1][2]. It may also be hazardous upon ingestion or inhalation[3]. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[3]To protect against splashes and dust particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).[1]To prevent skin contact which can cause irritation.[1][3]
- Minimum layer thickness: 0.11 mm[1]Provides a sufficient barrier against the chemical.
- Break through time: 480 minutes[1]Ensures protection for an extended period of laboratory work.
Body Protection Laboratory coat or chemical-resistant apron.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection A dust respirator should be used if dusts are generated.[3][4]To prevent inhalation of airborne particles, which may be harmful.[3]
For large spills or insufficient ventilation, a self-contained breathing apparatus (SCBA) is recommended.[3]Provides a higher level of respiratory protection in high-exposure scenarios.

Experimental Protocols: Donning and Doffing of PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination and exposure.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If the procedure is likely to generate dust, put on a dust respirator. Ensure a proper fit check is performed.

  • Eye and Face Protection: Put on safety goggles or glasses.

  • Gloves: Don chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.[1][5]

Doffing Sequence:

  • Gloves: Remove gloves using a proper technique to avoid skin contact with the outer surface of the glove.[5] Dispose of them in a designated waste container.

  • Gown/Lab Coat: Remove the lab coat by unbuttoning it and rolling it outwards, avoiding contact with the contaminated exterior. Place it in a designated laundry or disposal bin.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove safety goggles from the back to the front.

  • Respiratory Protection (if used): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Operational and Disposal Plans

Handling and Storage:

  • Use this compound in a well-ventilated area.[6][7]

  • Avoid the formation of dust.[6]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

  • Store away from strong oxidizing agents.[6]

  • Wash hands and face thoroughly after handling.[2]

Disposal:

  • Dispose of waste and contaminated materials in suitable, closed containers.[1]

  • Follow all local, regional, and national regulations for chemical waste disposal.

Safety Workflow Diagram

The following diagram illustrates the decision-making process for the safe handling of this compound, from initial risk assessment to the final disposal of waste.

PPE_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal risk_assessment Assess Task-Specific Risks (e.g., dust generation, splashing) select_ppe Select Appropriate PPE (Refer to Table) risk_assessment->select_ppe Determine Hazard Level inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_ppe Don PPE in Correct Sequence inspect_ppe->don_ppe If PPE is Intact handle_this compound Handle this compound in Ventilated Area don_ppe->handle_this compound doff_ppe Doff PPE in Correct Sequence handle_this compound->doff_ppe After Task Completion dispose_waste Dispose of Contaminated PPE and Chemical Waste doff_ppe->dispose_waste hand_hygiene Perform Final Hand Hygiene dispose_waste->hand_hygiene

This compound Handling and Safety Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.